molecular formula C6H15AlO B075409 Diethylaluminum ethoxide CAS No. 1586-92-1

Diethylaluminum ethoxide

Cat. No.: B075409
CAS No.: 1586-92-1
M. Wt: 130.16 g/mol
InChI Key: GCPCLEKQVMKXJM-UHFFFAOYSA-N
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Description

Diethylaluminum ethoxide is a useful research compound. Its molecular formula is C6H15AlO and its molecular weight is 130.16 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminum, ethoxydiethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethoxy(diethyl)alumane
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InChI

InChI=1S/C2H5O.2C2H5.Al/c1-2-3;2*1-2;/h2H2,1H3;2*1H2,2H3;/q-1;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GCPCLEKQVMKXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Al](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AlO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061803
Record name Aluminum, ethoxydiethyl-
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Molecular Weight

130.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name Aluminum, ethoxydiethyl-
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CAS No.

1586-92-1
Record name Diethylaluminum ethoxide
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Record name Ethoxydiethylaluminium
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Record name Aluminum, ethoxydiethyl-
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Record name Aluminum, ethoxydiethyl-
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Record name Ethoxydiethylaluminium
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Record name ETHOXYDIETHYLALUMINIUM
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Foundational & Exploratory

Diethylaluminum Ethoxide: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), often abbreviated as DEAL-E, is an organoaluminum compound that serves as a crucial reagent and catalyst in various chemical syntheses. Its utility in polymerization processes and as a precursor in the formation of other organometallic compounds underscores the importance of a thorough understanding of its physical characteristics. This technical guide provides an in-depth examination of the core physical properties of this compound, presenting quantitative data in a clear, tabular format, outlining standard experimental methodologies for their determination, and illustrating the interplay of these properties through a logical diagram. This document is intended to be a valuable resource for researchers and professionals engaged in chemical research and development.

Core Physical Properties

The physical properties of this compound dictate its handling, storage, and application in chemical reactions. A summary of these key properties is presented below.

Data Presentation
PropertyValue
Molecular Formula C₆H₁₅AlO
Molecular Weight 130.16 g/mol [1][2][3]
Appearance Colorless to pale yellow clear liquid[2][4]
Density 0.850 - 0.870 g/mL at 20-25 °C[1][2][5][6][7]
Boiling Point 100-109 °C at 10 mmHg (1.33 kPa)[1][2][3][5][6][8]
Melting Point -55 to 4.5 °C (Note: a wide range is reported, potentially due to impurities or measurement conditions)[1][2][3][5][6][7][8]
Vapor Pressure 5 mmHg at 94 °C[1][3][6][8]
Solubility Soluble in hydrocarbons and ether[6][8][9]
Flash Point -1 °F (-18 °C)[6][8]
Viscosity 3.7 mPa·s at 20°C; 2.3 mPa·s at 30°C[7]

Experimental Protocols

The accurate determination of the physical properties of a compound like this compound is paramount for its safe and effective use. While the specific experimental details for the literature values cited above are not publicly available, the following are descriptions of the standard methodologies that are broadly applicable for determining these key physical properties for liquid organometallic compounds.

Density Determination

The density of liquid chemicals is commonly determined using standardized methods such as those outlined by ASTM International.

  • ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing a small liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid. This technique is known for its high precision and the small sample volume required.

  • ASTM D3505: Standard Test Method for Density or Relative Density of Pure Liquid Chemicals: This method provides a simplified procedure for measuring density, particularly for pure liquids where temperature expansion functions are known. It is suitable for liquids with low vapor pressure and viscosity.

Boiling Point Determination

The boiling point of a substance is a key indicator of its volatility.

  • Distillation Method: A common laboratory technique involves heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

  • Ebulliometer Method: An ebulliometer is a specialized instrument designed for the precise measurement of boiling points. It works by measuring the temperature of a boiling liquid while it is in equilibrium with its vapor.

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a compound.

  • Capillary Tube Method (ASTM E324): A small amount of the solidified sample is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Viscosity Determination

Viscosity measures a fluid's resistance to flow and is an important parameter in fluid dynamics and process design.

  • Rotational Viscometer (ASTM D2196): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

  • Kinematic Viscosity by Glass Capillary Viscometer (ASTM D445): This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between some of the key physical properties of this compound.

Physical_Properties_Relationship MolecularStructure Molecular Structure (C₆H₁₅AlO) IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) MolecularStructure->IntermolecularForces determines MolecularWeight Molecular Weight (130.16 g/mol) MolecularStructure->MolecularWeight defines VaporPressure Vapor Pressure IntermolecularForces->VaporPressure influences BoilingPoint Boiling Point IntermolecularForces->BoilingPoint influences MeltingPoint Melting Point IntermolecularForces->MeltingPoint influences Viscosity Viscosity IntermolecularForces->Viscosity influences Solubility Solubility IntermolecularForces->Solubility governs MolecularWeight->BoilingPoint influences Density Density MolecularWeight->Density influences VaporPressure->BoilingPoint inversely related to Density->Viscosity related to

Interplay of this compound's Physical Properties.

Reactivity and Stability

This compound is a highly reactive compound. It is pyrophoric, meaning it can ignite spontaneously in air, particularly in pure form or in solutions with concentrations greater than 20%.[10] It also reacts violently with water.[6][10][11] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon, and stored away from moisture and sources of ignition. It is soluble in hydrocarbons and ethers.[6][8][10][9] When heated to decomposition, it emits acrid smoke and fumes.[10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The tabulated data offers a quick reference for researchers, while the discussion of standard experimental methodologies provides context for how these values are obtained. The illustrative diagram highlights the fundamental relationships between these properties. A thorough understanding of these characteristics is essential for the safe handling, storage, and effective application of this important organoaluminum reagent in scientific research and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide, with the chemical formula (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound that plays a significant role as a catalyst and reagent in various chemical syntheses.[1][2][3][4] Its reactivity and structural characteristics are of considerable interest to researchers in organic and organometallic chemistry. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, with a focus on its aggregated forms.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a white to pale yellow solid, soluble in organic solvents such as hydrocarbons and ether.[1][4] It is a highly reactive and pyrophoric compound, igniting spontaneously in air, and reacts violently with water.[2][3] Due to its air and moisture sensitivity, it must be handled under an inert atmosphere.[2][3]

PropertyValueReference
Molecular Formula C₆H₁₅AlO[5]
Molecular Weight 130.16 g/mol
Melting Point 2.5-4.5 °C (lit.)[6]
Boiling Point 108-109 °C/10 mmHg (lit.)[6]
Density 0.85 g/mL at 25 °C (lit.)[6]
Vapor Pressure 5 mmHg (94 °C)[6]
Flash Point -1 °F[7]

Molecular Structure and Bonding

Organoaluminum compounds, including this compound, exhibit a strong tendency to form dimeric or higher oligomeric structures. This aggregation is driven by the electron-deficient nature of the aluminum center, which seeks to achieve a more stable electron configuration through the formation of bridging bonds with electronegative atoms, in this case, the oxygen of the ethoxide group.

Dimeric and Trimeric Structures

In solution and in the solid state, this compound is expected to exist predominantly as dimers and potentially trimers or higher oligomers. The formation of these aggregates occurs through the bridging of ethoxide groups between aluminum centers. In these structures, the oxygen atom of the ethoxide ligand donates a lone pair of electrons to an adjacent aluminum atom, forming an Al-O-Al bridge. This results in a four-coordinate, pseudo-tetrahedral geometry around each aluminum atom in the dimer.

Dimeric_Structure cluster_0 Monomer 1 cluster_1 Monomer 2 Al1 Al Et1_1 C₂H₅ Al1->Et1_1 Et1_2 C₂H₅ Al1->Et1_2 O1 O Al1->O1 O2 O Al1->O2 Bridging Bond Et_O1 C₂H₅ O1->Et_O1 Al2 Al Al2->O1 Bridging Bond Et2_1 C₂H₅ Al2->Et2_1 Et2_2 C₂H₅ Al2->Et2_2 Al2->O2 Et_O2 C₂H₅ O2->Et_O2

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure of this compound in the absence of single-crystal X-ray diffraction data.

NMR Spectroscopy

²⁷Al NMR: Aluminum-27 NMR spectroscopy is a powerful tool for probing the coordination environment of the aluminum nucleus.[8] The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. Tetrahedrally coordinated aluminum, as expected in the dimeric and trimeric structures of this compound, typically resonates in the range of +40 to +100 ppm. A study on aluminum alkoxides suggested a polymeric structure for aluminum ethoxide based on its ²⁷Al NMR spectrum, while other aluminum alkoxides showed dimeric or tetrameric structures.[9] This indicates that the degree of aggregation can be influenced by the steric bulk of the alkyl and alkoxide groups.

¹H and ¹³C NMR: Proton and carbon-13 NMR spectroscopy provide information about the ethyl and ethoxide groups. In the ¹H NMR spectrum, one would expect to see distinct signals for the methylene (B1212753) and methyl protons of both the ethyl groups directly attached to aluminum and the ethyl group of the ethoxide ligand. Similarly, the ¹³C NMR spectrum would show corresponding signals for the carbon atoms. The chemical shifts and coupling patterns can be complex due to the dynamic exchange processes that can occur in solution, such as the interconversion of bridging and terminal ethoxide groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify characteristic vibrational modes of the Al-O and Al-C bonds. The Al-O stretching vibrations in aluminum alkoxides typically appear in the region of 600-800 cm⁻¹. The presence and position of these bands can provide evidence for the formation of Al-O-Al bridges in the aggregated structures. A study on the determination of this compound in triethylaluminum (B1256330) utilized infrared quantitative analysis, highlighting the utility of this technique.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the controlled reaction of triethylaluminum with one equivalent of ethanol (B145695).[11] This reaction is highly exothermic and must be carried out with caution under an inert atmosphere.

Materials:

  • Triethylaluminum (Et₃Al)

  • Anhydrous ethanol (EtOH)

  • Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of triethylaluminum in an anhydrous hydrocarbon solvent in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of anhydrous ethanol dropwise from the dropping funnel to the stirred triethylaluminum solution. The reaction is vigorous and liberates ethane (B1197151) gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to yield the product as a liquid or solid.

Synthesis_Workflow Reactants Triethylaluminum (Et₃Al) Ethanol (EtOH) Reaction Controlled Reaction (Inert Atmosphere, Cooling) Reactants->Reaction Product This compound + Ethane (gas) Reaction->Product

Characterization Methods

X-ray Crystallography: Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its reactivity and tendency to form oils or amorphous solids. However, should suitable crystals be obtained, the following general procedure would be followed:

  • Mount a single crystal on a goniometer head under an inert oil or in a sealed capillary.

  • Collect diffraction data using a single-crystal X-ray diffractometer at low temperature to minimize thermal motion and potential degradation.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

NMR Spectroscopy:

  • Prepare NMR samples under an inert atmosphere in a glovebox by dissolving the compound in a dry, deuterated solvent (e.g., C₆D₆, toluene-d₈).

  • Acquire ¹H, ¹³C, and ²⁷Al NMR spectra on a high-field NMR spectrometer.

  • For ²⁷Al NMR, a solution of a stable aluminum salt (e.g., Al(NO₃)₃ in D₂O) can be used as an external reference.[8]

Infrared Spectroscopy:

  • Prepare a sample for IR analysis under an inert atmosphere. For liquids, a thin film between KBr or NaCl plates can be used. For solids, a Nujol mull or a KBr pellet can be prepared in a glovebox.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Logical Relationships in Chemical Behavior

The chemical behavior of this compound is primarily governed by two key factors: the Lewis acidity of the aluminum center and the polarity of the Al-C and Al-O bonds.

Logical_Relationships Lewis_Acidity Lewis Acidity of Al Aggregation Formation of Dimers/Oligomers Lewis_Acidity->Aggregation drives Reactivity Catalytic Activity Reagent in Synthesis Aggregation->Reactivity influences Bond_Polarity Polarity of Al-C and Al-O bonds Nucleophilic_Attack Susceptibility to Nucleophilic Attack Bond_Polarity->Nucleophilic_Attack leads to Protonolysis Reaction with Protic Reagents (e.g., water) Bond_Polarity->Protonolysis enables Nucleophilic_Attack->Reactivity Protonolysis->Reactivity

The electron-deficient aluminum atom acts as a strong Lewis acid, readily accepting electron pairs from donor molecules. This Lewis acidity is the driving force behind the formation of dimeric and higher aggregated structures, where the oxygen atoms of the ethoxide groups act as internal Lewis bases. This aggregation reduces the overall Lewis acidity of the compound compared to its hypothetical monomeric form.

The significant difference in electronegativity between aluminum and both carbon and oxygen leads to highly polarized Al-C and Al-O bonds. This polarization makes the ethyl groups susceptible to protonolysis by even weak acids, such as water or alcohols, leading to the cleavage of the Al-C bond and the formation of ethane. The polarized Al-O bond is also reactive and can participate in various exchange and insertion reactions. These characteristics are fundamental to its utility as a catalyst and reagent in organic synthesis.

Conclusion

This compound is a structurally complex and highly reactive organoaluminum compound. Its tendency to form dimeric and higher oligomeric structures through ethoxide bridges is a key feature of its chemistry, influencing its reactivity and physical properties. While detailed crystallographic data remains elusive, spectroscopic methods, particularly ²⁷Al NMR, provide valuable insights into its aggregated nature. A thorough understanding of its structure, bonding, and reactivity is essential for its safe and effective application in research and industrial processes. Further studies, including computational modeling and advanced spectroscopic investigations, will continue to enhance our understanding of this important organometallic compound.

References

Diethylaluminum Ethoxide (CAS No. 1586-92-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, synthesis, and applications of Diethylaluminum ethoxide, a versatile organoaluminum reagent in catalysis and organic synthesis.

Introduction

This compound (DEAE), with the CAS number 1586-92-1, is a highly reactive organoaluminum compound that has found significant utility in various chemical processes. As a colorless liquid, it is often supplied as a solution in hydrocarbon solvents such as toluene (B28343) or hexane.[1] Its pyrophoric nature and high reactivity with air and moisture necessitate careful handling under inert atmospheric conditions.[2] This guide provides a detailed overview of the physicochemical properties, applications, and handling of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference. This data is critical for its appropriate use in experimental settings.

PropertyValueReference(s)
CAS Number 1586-92-1
Molecular Formula (C₂H₅)₂AlOC₂H₅
Molecular Weight 130.16 g/mol
Appearance Colorless liquid[2]
Density 0.85 g/mL at 25 °C
Melting Point 2.5-4.5 °C[2]
Boiling Point 108-109 °C at 10 mmHg[2]
Vapor Pressure 5 mmHg at 94 °C
Solubility Soluble in hydrocarbons and ether[2]

Health and Safety Information

This compound is a hazardous material and requires strict safety protocols for its handling and use. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water.[2] It is also corrosive and can cause severe skin burns and eye damage.[2]

Key Hazard Statements:

  • H250: Catches fire spontaneously if exposed to air.[2]

  • H260: In contact with water releases flammable gases which may ignite spontaneously.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

  • P231+P232: Handle under inert gas. Protect from moisture.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P370+P378: In case of fire: Use appropriate extinguishing media.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Applications in Research and Development

This compound is a versatile reagent with applications spanning from polymer chemistry to fine organic synthesis. Its utility stems from its ability to act as a co-catalyst, a reducing agent, and a Lewis acid base.

Co-catalyst in Ziegler-Natta Polymerization

The most prominent application of this compound is as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene.[3] In conjunction with a transition metal compound (e.g., titanium tetrachloride), it forms the active catalytic species that enables the stereospecific polymerization of alkenes to produce high-density polymers.[4] The role of DEAE is multifaceted; it acts as an alkylating agent, a reducing agent, and a Lewis acid, all of which contribute to the catalyst's activity and selectivity.[4]

The general workflow for Ziegler-Natta polymerization using an organoaluminum co-catalyst is depicted in the following diagram.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_term Termination & Work-up TM Transition Metal Precursor (e.g., TiCl4) Activation Activation TM->Activation DEAE This compound (Co-catalyst) DEAE->Activation Polymerization Polymerization Reactor Activation->Polymerization Monomer Olefin Monomer (e.g., Ethylene) Monomer->Polymerization Polymer Polymer Chain Growth Polymerization->Polymer Termination Chain Termination Polymer->Termination Workup Polymer Isolation & Purification Termination->Workup FinalPolymer Final Polymer Product Workup->FinalPolymer

Ziegler-Natta Polymerization Workflow
Reagent in Organic Synthesis

Beyond polymerization, this compound serves as a valuable reagent in various organic transformations, making it relevant to the synthesis of fine chemicals and potentially pharmaceutical intermediates.[5][6]

DEAE can function as a base in aldol (B89426) condensation reactions.[2] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for building the carbon skeletons of complex molecules. The use of a Lewis acidic aluminum-based reagent like DEAE can influence the stereochemical outcome of the reaction.

A general representation of a base-catalyzed aldol condensation is shown below.

G cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration (optional) Ketone Ketone/Aldehyde (with α-H) Enolate Enolate Intermediate Ketone->Enolate Base Base (e.g., DEAE) Base->Enolate Addition Aldol Adduct Enolate->Addition Carbonyl Aldehyde/Ketone Carbonyl->Addition Product α,β-Unsaturated Carbonyl Addition->Product Heat Heat Heat->Product

Base-Catalyzed Aldol Condensation Pathway

This compound can also be employed as a reducing agent, for instance, in the preparation of nickel catalysts.[2] It can be used for the pre-reduction of catalyst precursors, which can significantly impact the catalytic activity and the properties of the final products. For example, pre-reduction of a bistriphenylsilyl chromate/silica catalyst with a small amount of DEAE has been shown to greatly promote its productivity in ethylene polymerization.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below is a representative protocol for ethylene polymerization using a Ziegler-Natta catalyst system where an organoaluminum compound like DEAE acts as a co-catalyst.

Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions and research goals. All work with this compound must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Objective: To perform the polymerization of ethylene using a TiCl₄/MgCl₂ catalyst with an organoaluminum co-catalyst.

Materials:

  • Industrial TiCl₄/MgCl₂ based Ziegler-Natta catalyst

  • This compound (DEAE) or a similar organoaluminum co-catalyst (e.g., Triethylaluminum - TEA)

  • Hexane (polymerization grade, dried over molecular sieves)

  • Ethylene gas (polymerization grade)

  • Hydrogen gas (purity >99%)

  • Nitrogen gas (high purity)

  • Stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

Procedure:

  • Reactor Preparation: The reactor is first purged with high-purity nitrogen for 1 hour at an elevated temperature (e.g., 115 °C) to eliminate any moisture and oxygen.[7]

  • Solvent and Co-catalyst Addition: After cooling to room temperature, 650 mL of dry n-hexane is introduced into the reactor under a nitrogen atmosphere. The reactor is then heated to the desired polymerization temperature (e.g., 80 °C).[7]

  • Hydrogen and Ethylene Feed: A specific pressure of hydrogen gas (e.g., 3 bar) is added to the reactor as a chain transfer agent to control the molecular weight of the polymer.[7] Subsequently, ethylene gas is introduced to reach a specific pressure (e.g., 5 bar).[7]

  • Catalyst and Co-catalyst Injection: The this compound (or other co-catalyst) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry. The molar ratio of Al:Ti is a critical parameter and is typically in the range of 80:1 to 200:1.[1][7]

  • Polymerization: The polymerization is allowed to proceed for a set duration (e.g., 2 hours) while maintaining a constant temperature and ethylene pressure.[7]

  • Termination and Product Isolation: After the designated time, the ethylene and hydrogen feeds are stopped, and the reactor is vented. The polymerization is quenched, for example, by the addition of acidified ethanol. The resulting polymer powder is then filtered, washed with ethanol, and dried in a vacuum oven at a moderate temperature (e.g., 85 °C).[7]

Relevance to Drug Development

While direct applications of this compound in final drug products are unlikely due to its reactivity, its role in organic synthesis makes it a potentially valuable tool in the synthesis of complex organic molecules, which are the cornerstone of drug discovery and development. Its utility in stereoselective aldol condensations and other carbon-carbon bond-forming reactions allows for the construction of chiral centers and complex carbon skeletons found in many bioactive natural products and pharmaceuticals.[8] The ability to control stereochemistry is paramount in drug development, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.

The logical relationship of this compound's applications from basic catalysis to its potential impact on the synthesis of complex molecules is illustrated below.

G cluster_roles Fundamental Roles cluster_applications Direct Applications cluster_impact Broader Impact DEAE This compound CoCatalyst Co-catalyst DEAE->CoCatalyst ReducingAgent Reducing Agent DEAE->ReducingAgent Base Lewis Acid / Base DEAE->Base Polymerization Ziegler-Natta Polymerization CoCatalyst->Polymerization CatalystPrep Catalyst Preparation ReducingAgent->CatalystPrep OrganicSynth Organic Synthesis (e.g., Aldol Condensation) Base->OrganicSynth Polymers High-Density Polymers Polymerization->Polymers FineChem Fine Chemicals CatalystPrep->FineChem ComplexMolecules Complex Molecule Synthesis OrganicSynth->ComplexMolecules

References

In-Depth Technical Guide to the Synthesis and Preparation of Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), a versatile organoaluminum reagent with significant applications in organic synthesis and catalysis. The document details the primary synthetic routes, with a focus on the reaction of triethylaluminum (B1256330) with ethanol (B145695), and presents a thorough compilation of its physicochemical properties. In addition to detailed experimental protocols, this guide includes critical safety information and visualizations of the reaction mechanism and experimental workflow to ensure safe and efficient laboratory practices.

Introduction

This compound (DEALE) is an organoaluminum compound that serves as a valuable reagent and catalyst in a variety of chemical transformations. Its utility is particularly noted in Ziegler-Natta polymerization, where it acts as a co-catalyst.[1] Furthermore, it finds applications as a selective reducing agent and as a precursor for the synthesis of other organometallic compounds. A thorough understanding of its synthesis, handling, and properties is crucial for its effective and safe utilization in research and development, including in the pharmaceutical industry.

Physicochemical Properties

This compound is a colorless liquid under ambient conditions.[2] It is highly reactive and pyrophoric, igniting spontaneously upon contact with air.[2] It also reacts violently with water.[3] Therefore, all handling and storage must be conducted under an inert atmosphere (e.g., argon or nitrogen). It is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₅AlO
Molecular Weight 130.16 g/mol
Appearance Colorless liquid[2]
Melting Point 2.5–4.5 °C[4]
Boiling Point 108–109 °C at 10 mmHg[4]
Density 0.85 g/mL at 25 °C
Vapor Pressure 5 mmHg at 94 °C
Solubility Soluble in hydrocarbons and ether[4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the controlled alcoholysis of triethylaluminum with ethanol. This exothermic reaction proceeds with the evolution of ethane (B1197151) gas and requires careful temperature control and inert atmosphere techniques.

Reaction of Triethylaluminum with Ethanol

The reaction involves the protonation of one of the ethyl groups of triethylaluminum by the hydroxyl proton of ethanol, leading to the formation of this compound and ethane.

Overall Reaction: (C₂H₅)₃Al + C₂H₅OH → (C₂H₅)₂AlOC₂H₅ + C₂H₆

The reaction mechanism is believed to proceed through an SE2 (bimolecular electrophilic substitution) type mechanism, particularly in non-coordinating solvents.[5] The alcohol coordinates to the Lewis acidic aluminum center, followed by the transfer of the acidic proton to one of the ethyl groups, which then departs as ethane.

reaction_mechanism TEA (C₂H₅)₃Al Triethylaluminum intermediate [(C₂H₅)₃Al---O(H)C₂H₅] Transition State TEA->intermediate Coordination EtOH C₂H₅OH Ethanol EtOH->intermediate DEALE (C₂H₅)₂AlOC₂H₅ This compound intermediate->DEALE Proton Transfer & Ethane Elimination Ethane C₂H₆ Ethane intermediate->Ethane

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from Triethylaluminum and Ethanol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques. Triethylaluminum is extremely pyrophoric and reacts violently with water and air. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Reagents and Materials:

  • Triethylaluminum (TEA)

  • Absolute ethanol (anhydrous)

  • Anhydrous hexane (B92381) or toluene (B28343) (solvent)

  • Schlenk flask equipped with a magnetic stir bar, dropping funnel, and condenser

  • Inert gas supply (argon or nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the Schlenk flask with the dropping funnel and condenser under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.

  • Reaction Mixture: In the Schlenk flask, dissolve a known quantity of triethylaluminum in anhydrous hexane or toluene. Cool the solution to 0 °C using an ice bath.

  • Addition of Ethanol: Slowly add a stoichiometric amount (1 molar equivalent) of absolute ethanol dropwise from the dropping funnel to the stirred solution of triethylaluminum. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic and will evolve ethane gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The evolution of ethane gas should cease.

  • Purification: The solvent can be removed under reduced pressure to yield this compound as a colorless liquid. For higher purity, fractional distillation under reduced pressure can be performed.

Table 2: Example Reagent Quantities and Theoretical Yield

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Triethylaluminum114.160.111.42 g (13.4 mL)
Absolute Ethanol46.070.14.61 g (5.8 mL)
Product
This compound130.160.1 (theoretical)13.02 g (theoretical)

Note: Actual yields may vary depending on the purity of reagents and the efficiency of the experimental setup. A typical yield for this reaction is high, often exceeding 90%.

Alternative Synthesis Method: From Aluminum Metal

An alternative, though less common, method for producing aluminum alkoxides involves the direct reaction of aluminum metal with an alcohol. This method is typically used for the synthesis of aluminum triethoxide but can be adapted. The reaction requires activation of the aluminum surface, often with a catalyst such as mercuric chloride and iodine.[6][7]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware under Vacuum/Heat B Purge with Inert Gas A->B C Prepare Anhydrous Solvents and Reagents B->C D Charge Reactor with Triethylaluminum in Solvent C->D E Cool Reactor to 0 °C D->E F Slowly Add Absolute Ethanol E->F G Monitor Temperature and Gas Evolution F->G H Warm to Room Temperature and Stir G->H I Remove Solvent under Reduced Pressure H->I J Fractional Distillation (optional) I->J K Characterize Product (NMR, IR) J->K L Store under Inert Atmosphere K->L

References

Diethylaluminum ethoxide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethylaluminum ethoxide, a versatile organoaluminum compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in catalysis and organic synthesis, with a focus on its role in Ziegler-Natta polymerization.

Core Chemical and Physical Properties

This compound, a colorless liquid at room temperature, is a reactive organometallic reagent. Below is a summary of its key quantitative data.

PropertyValueReferences
Molecular Formula C6H15AlO / (C2H5)2AlOC2H5[1][2][3][4]
Molecular Weight 130.16 g/mol [1][5][6]
Molar Mass 130.17 g/mol [2][4]
Density 0.851 g/mL at 25 °C[4][5]
Melting Point 2.5-4.5 °C[4][5]
Boiling Point 108-109 °C at 10 mmHg[5]
Vapor Pressure 5 mmHg at 94 °C[5]
CAS Number 1586-92-1[2][5]
EC Number 216-447-1[5]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aluminum with ethanol (B145695) in the presence of a catalyst. The following protocol is adapted from established synthetic methods.

Experimental Protocol: Synthesis from Aluminum, Ethanol, and Aluminum Trichloride (B1173362)

Materials:

  • Aluminum chips (waste aluminum foil scraps with high aluminum content can be used)

  • Anhydrous ethanol

  • Anhydrous aluminum trichloride (catalyst)

  • Ethyl acetate (B1210297) (solvent)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard reflux apparatus (e.g., a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel)

Procedure:

  • Apparatus Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive reagents.

  • Initial Charge: To the reaction flask, add aluminum chips, anhydrous aluminum trichloride, and a portion of the ethyl acetate.

  • Activation: Heat the mixture to reflux with stirring for approximately 30-60 minutes to activate the aluminum surface.

  • Reactant Addition: Prepare a solution of anhydrous ethanol in the remaining ethyl acetate. Slowly add this solution dropwise to the refluxing mixture in the reaction flask over a period of 2-8 hours.

  • Reaction: Maintain the reaction at reflux for an additional 2-10 hours after the addition is complete to ensure maximum conversion.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting product is a solution of this compound in ethyl acetate. The concentration can be determined by analytical methods.

Characterization of this compound

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR).

  • Dry, deuterated solvent (e.g., benzene-d6 (B120219) or toluene-d8) for sample preparation under an inert atmosphere.

Sample Preparation:

  • Due to its pyrophoric nature, all sample manipulations must be carried out in a glovebox or using Schlenk line techniques.

  • Dissolve a small amount of the this compound solution in the deuterated solvent in an NMR tube fitted with a sealed cap.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • A quartet corresponding to the methylene (B1212753) protons (-OCH2CH3) of the ethoxide group.

    • A triplet corresponding to the methyl protons (-OCH2CH3) of the ethoxide group.

    • A quartet corresponding to the methylene protons (-AlCH2CH3) of the ethyl groups attached to aluminum.

    • A triplet corresponding to the methyl protons (-AlCH2CH3) of the ethyl groups attached to aluminum.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • A signal for the methylene carbon (-OCH2CH3) of the ethoxide group.

    • A signal for the methyl carbon (-OCH2CH3) of the ethoxide group.

    • A signal for the methylene carbons (-AlCH2CH3) of the ethyl groups attached to aluminum.

    • A signal for the methyl carbons (-AlCH2CH3) of the ethyl groups attached to aluminum.

Applications in Catalysis: Ziegler-Natta Polymerization

This compound, like other organoaluminum compounds, serves as a crucial co-catalyst in Ziegler-Natta polymerization for the production of polyolefins. Its primary roles are to activate the transition metal catalyst and to act as a chain transfer agent.

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Polymerization Catalyst Transition Metal Catalyst (e.g., TiCl4) Activation Catalyst Activation Catalyst->Activation CoCatalyst This compound ((C2H5)2AlOC2H5) CoCatalyst->Activation Polymerization Polymerization Activation->Polymerization Active Catalyst Complex Monomer Olefin Monomer (e.g., Propylene) Monomer->Polymerization Polymer Polyolefin Chain Polymerization->Polymer Chain Growth

Caption: Workflow of Ziegler-Natta polymerization.

Mechanism of Action in Ziegler-Natta Catalysis
  • Catalyst Activation: this compound reacts with the transition metal halide (e.g., titanium tetrachloride) to form an active catalytic species. This involves the alkylation of the transition metal center and the formation of a complex.

  • Monomer Coordination: The olefin monomer coordinates to the vacant orbital of the activated transition metal center.

  • Chain Initiation and Propagation: The coordinated monomer inserts into the metal-alkyl bond, initiating the polymer chain. Subsequent monomer units continuously insert into the growing polymer chain.

  • Chain Termination: The polymer chain can be terminated through various mechanisms, including beta-hydride elimination or reaction with a chain transfer agent, which can be the this compound itself.

References

A Comprehensive Technical Guide to the Solubility of Diethylaluminum Ethoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the solubility characteristics of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), a versatile organoaluminum reagent frequently employed in organic synthesis and polymerization catalysis. Understanding its solubility is paramount for safe handling, effective reaction design, and process optimization. This document provides a consolidated overview of its solubility in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a nonpolar organometallic compound, it exhibits favorable interactions with nonpolar and weakly polar organic solvents. Its solubility is primarily influenced by the solvent's dielectric constant, molecular structure, and the potential for solute-solvent interactions. This compound's reactivity with protic solvents, such as water and alcohols, precludes its use with these media, often resulting in violent reactions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in publicly available literature. However, its commercial availability as stable solutions provides valuable insight into its significant solubility in certain hydrocarbons.

SolventFormulaTypeReported ConcentrationTemperature (°C)Notes
Hexane (B92381)C₆H₁₄Aliphatic Hydrocarbon25% w/w[1]Not SpecifiedCommercially available as a solution, indicating high solubility.
TolueneC₇H₈Aromatic Hydrocarbon25 wt%Not SpecifiedCommercially available as a solution, indicating high solubility.
HydrocarbonsVariousVariousSoluble[1][2][3][4][5]Not SpecifiedGeneral literature statements indicate good solubility.
Ether(C₂H₅)₂OEtherSoluble[1][2][3][4][5]Not SpecifiedGeneral literature statements indicate good solubility.

It is crucial to note that while these commercial preparations confirm high solubility, the maximum solubility limits at various temperatures are not explicitly stated. For precise experimental work, it is recommended that solubility be determined empirically under the specific conditions of the intended application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This procedure should be performed by trained personnel in a controlled laboratory environment, adhering to all safety precautions for handling pyrophoric reagents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., hexane, toluene)

  • Schlenk line or glovebox for inert atmosphere handling

  • Temperature-controlled bath

  • Magnetic stirrer and stir bars

  • Gastight syringes

  • Anhydrous filtration apparatus (e.g., cannula with filter)

  • Analytical balance

  • Volumetric glassware

Methodology:

  • Preparation of a Saturated Solution: a. Under an inert atmosphere (e.g., argon or nitrogen), add a known volume of the desired organic solvent to a Schlenk flask equipped with a magnetic stir bar. b. Place the flask in a temperature-controlled bath set to the desired experimental temperature. c. While stirring, slowly add known masses of this compound to the solvent until a persistent excess of the undissolved reagent is observed. d. Allow the mixture to stir at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Analysis: a. Once equilibrium is established, cease stirring and allow the excess solid to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gastight syringe. The use of a cannula with a filter is recommended to avoid transferring any solid particles. c. Determine the mass of the withdrawn sample. d. Carefully quench the sample in a controlled manner (e.g., by slow addition to a suitable protic solvent like isopropanol) to safely handle the reactive material. e. After quenching, evaporate the solvent under reduced pressure to obtain the mass of the non-volatile residue derived from this compound. Alternatively, quantitative analysis techniques such as ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry) can be used to determine the aluminum concentration, from which the concentration of this compound can be calculated.

  • Calculation of Solubility: a. Calculate the mass of this compound in the withdrawn sample. b. Calculate the mass of the solvent in the withdrawn sample. c. Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of an air- and moisture-sensitive compound like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Solvent Addition to Schlenk Flask B Temperature Equilibration A->B C Incremental Solute Addition B->C D Stirring to Equilibrium C->D E Cease Stirring & Settle D->E Equilibrium Reached F Withdraw Supernatant via Cannula E->F G Determine Mass/Volume of Sample F->G H Quench & Analyze (e.g., ICP-AES) G->H I Calculate Solute Concentration H->I J Express Solubility (g/100g, mol/L) I->J

Caption: Workflow for Solubility Determination.

Signaling Pathway and Logical Relationships

While there isn't a biological "signaling pathway" for a simple chemical like this compound, we can represent the logical relationship between its properties and its solubility behavior.

G cluster_properties Molecular Properties cluster_solvents Solvent Types cluster_outcome Solubility Outcome A This compound B Nonpolar Organometallic A->B C Reactive with Protic Solvents A->C G High Solubility B->G H Insoluble / Reactive C->H D Nonpolar/Weakly Polar (e.g., Hexane, Toluene) D->G E Polar Aprotic (e.g., Ether) E->G F Protic (e.g., Water, Alcohols) F->H

Caption: Factors Influencing Solubility.

Conclusion

This compound is a valuable reagent with high solubility in common nonpolar organic solvents such as hexane and toluene. While extensive quantitative data is scarce, its commercial availability in solution form attests to its miscibility. For applications requiring precise solubility values, empirical determination following a rigorous experimental protocol under inert conditions is essential. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this important organoaluminum compound.

References

High-Purity Diethylaluminum Ethoxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylaluminum ethoxide (DEALE), with the chemical formula (C₂H₅)₂AlOC₂H₅, is a versatile organoaluminum reagent that has garnered significant interest in various fields of chemical synthesis, from polymer manufacturing to the nuanced world of pharmaceutical development. Its utility as a catalyst, cocatalyst, and stereoselective reagent makes it a valuable tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of high-purity this compound, focusing on its commercial availability, quality specifications, and practical applications with detailed experimental insights.

Commercial Suppliers and Specifications

A range of chemical suppliers offer this compound in various purity grades to cater to diverse research and industrial needs. High-purity grades are particularly crucial for applications in pharmaceutical synthesis where stringent quality control is paramount. Below is a summary of commercially available high-purity this compound.

SupplierPurity/GradeAvailable FormsKey Specifications
American Elements Up to 99.999% (5N)Neat liquid, SolutionsAvailable in various concentrations and solvents.[1]
Sigma-Aldrich 97%Neat liquid, Sure/Pac™ cylinderDensity: 0.85 g/mL at 25 °C.[2][3]
Nouryon --Marketed as DEAL-E, primarily as a co-catalyst for olefin polymerization.[4]
Fisher Scientific -SolutionPart of the MilliporeSigma Sigma Organics product line.[5]
Jiangsu MO opto-electronic material Co., Ltd. -Solution in hexaneOffered as a catalyst for polyolefin/synthetic rubber and pharmaceutical industries.[6]

Note: Purity levels and specifications can vary by batch and supplier. It is essential to consult the supplier's certificate of analysis (CoA) for detailed information.

Quality Control and Analytical Methods

Ensuring the purity and integrity of this compound is critical for reproducible and reliable experimental outcomes. Due to its reactive nature, specialized analytical techniques are employed for its characterization.

1. Titration Methods:

  • Iodometric Titration: A rapid and accurate method for determining the concentration of organoaluminum compounds in hydrocarbon solutions. This technique is based on the reaction of the alkyl groups with iodine.

  • Conductometric and Potentiometric Titration: These methods are also employed for the quantitative analysis of organoaluminum compounds.

2. Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of this compound. The spectra provide information on the ethyl and ethoxide groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and confirm the absence of impurities such as alcohols or water.

3. Chromatographic Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized to analyze for volatile impurities and decomposition products.

A typical quality control workflow for this compound would involve a combination of these techniques to ensure the material meets the required specifications for demanding applications.

Figure 1. Quality Control Workflow for this compound raw_material Raw Material (this compound) sampling Representative Sampling raw_material->sampling titration Titration (Iodometric, etc.) sampling->titration nmr NMR Spectroscopy (¹H, ¹³C) sampling->nmr ftir FTIR Spectroscopy sampling->ftir gcms GC-MS Analysis sampling->gcms coa Certificate of Analysis Generation titration->coa nmr->coa ftir->coa gcms->coa release Product Release coa->release Figure 2. Generalized Industrial Synthesis of this compound reactants High-Purity Aluminum & Reagents reactor Controlled Reaction reactants->reactor crude_product Crude Diethylaluminum Ethoxide reactor->crude_product purification Purification (e.g., Distillation) crude_product->purification high_purity_product High-Purity This compound purification->high_purity_product packaging Inert Atmosphere Packaging high_purity_product->packaging Figure 3. Experimental Workflow for a this compound-Mediated Aldol Reaction start Start add_ketone Add Ketone and Anhydrous Solvent to Flask start->add_ketone cool Cool to -78 °C add_ketone->cool add_deale Add Diethylaluminum Ethoxide Solution cool->add_deale enolate_formation Stir for Enolate Formation add_deale->enolate_formation add_aldehyde Add Aldehyde enolate_formation->add_aldehyde reaction Stir and Monitor Reaction (TLC) add_aldehyde->reaction quench Quench Reaction reaction->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup and Extraction warm->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

An In-depth Technical Guide to the Safety of Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for diethylaluminum ethoxide. The following sections detail its hazards, safe handling procedures, and emergency response protocols to ensure its responsible use in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, with the chemical formula (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound.[1] It is primarily used as a co-catalyst in the polymerization of olefins.[2] The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₆H₁₅AlO[1][3]
Molar Mass 130.16 g/mol [3][4]
Appearance Colorless liquid[1][5]
Density 0.85 - 0.870 g/mL at 20-25°C[1][3][4]
Melting Point 2.5-4.5 °C[3][4][6]
Boiling Point 108-109 °C at 10 mmHg[3][4][6]
Vapor Pressure 5 mmHg at 94 °C[4]
Flash Point 4 °C (39.2 °F)[7]
Solubility Soluble in hydrocarbons and ether.[3][5][6]

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant risks if not handled properly. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air, especially in pure form or in solutions with concentrations greater than 20%.[5] It also reacts violently with water, releasing flammable gases.[5]

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Pyrophoric Liquids 1H250: Catches fire spontaneously if exposed to air.[5][8]
Substances which in contact with water emit flammable gases 1H260: In contact with water releases flammable gases which may ignite spontaneously.[5][8]
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[5][8][9]
Serious Eye Damage/Eye Irritation 1H314: Causes severe skin burns and eye damage.[8][9]
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways.[8][9]
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizziness.[8][9]
Reproductive Toxicity 2H361: Suspected of damaging fertility or the unborn child.[8][9]
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs through prolonged or repeated exposure.[8][9]
Hazardous to the Aquatic Environment, Acute Hazard 2H401: Toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard 3H412: Harmful to aquatic life with long lasting effects.

Safe Handling and Storage Protocols

Due to its pyrophoric and water-reactive nature, strict protocols must be followed when handling and storing this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Handle under an inert atmosphere of argon or nitrogen.[6]

  • Use personal protective equipment (PPE) including flame-retardant gloves, lab coat, and chemical safety goggles.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Use spark-proof tools and explosion-proof equipment.[7][9]

  • Never allow the chemical to come into contact with water or moist air.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]

  • Store in a flammables-area and a water-free area.[7]

  • Ensure that eyewash stations and safety showers are readily accessible near the workstation.[9]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

ExposureFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immerse the affected area in cool water or wrap with wet bandages. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, dry sand, or alcohol-resistant foam.[7][9]

  • Unsuitable Extinguishing Media: Do NOT use water directly on the fire, as it will react violently.[5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Remove all sources of ignition.[9]

  • Use spark-proof tools and explosion-proof equipment.[9]

  • Contain the spill with inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials.

  • Collect the absorbed material into a suitable, closed container for disposal.[9]

  • Do not allow the spill to enter drains or surface water.[9]

The following workflow diagram illustrates the logical steps for responding to an accidental spill of this compound.

G Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE (Flame-retardant gear, goggles, gloves) evacuate->ppe ignition Eliminate Ignition Sources (Flames, sparks, hot surfaces) ppe->ignition ventilate Ensure Adequate Ventilation (Fume hood) ignition->ventilate contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ventilate->contain collect Carefully Collect Absorbed Material using Spark-Proof Tools contain->collect dispose Place in a Labeled, Closed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: A flowchart outlining the key steps for a safe and effective response to a this compound spill.

Toxicological and Ecotoxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, available data indicates that it can cause severe health effects.

Toxicity Data Summary:

EffectObservation
Skin Corrosion/Irritation Causes severe skin burns.[9]
Serious Eye Damage/Irritation Causes serious eye damage.[9]
Aspiration Hazard May be fatal if swallowed and enters airways.[9]
Reproductive Toxicity Suspected of damaging fertility.[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, drowsiness, or dizziness. Affects the respiratory system and central nervous system.[9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to the central nervous system and peripheral nervous system through prolonged or repeated exposure.[9]

Ecotoxicity: The product is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9] It should not be released into surface water or sanitary sewer systems.[9]

Experimental Protocols: Detailed experimental protocols for the toxicological and ecotoxicological studies are not provided in standard Safety Data Sheets. The information presented is a summary of the results from studies such as in vitro mammalian cell gene mutation tests and Ames tests, which were reported as negative. The handling and storage procedures outlined in this guide should be considered the primary experimental protocol for the safe use of this substance.

Disposal Considerations

Waste material should be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not dispose of the material into the environment. Contaminated packaging should be disposed of as unused product.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅). This compound is a pyrophoric organoaluminum compound utilized in various chemical syntheses, including as a co-catalyst in olefin polymerization. A thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and ensuring product purity. This document consolidates available data on its physical properties, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis, with a strong emphasis on the specialized handling required for such a reactive material.

Introduction

This compound is a colorless liquid that is highly reactive, igniting spontaneously upon exposure to air and reacting violently with water.[1] Its utility in chemical processes is often linked to its thermal behavior. The controlled decomposition of this compound can be harnessed, for instance, in the deposition of aluminum oxide thin films.[2] Conversely, uncontrolled thermal decomposition can lead to hazardous situations and product contamination. This guide aims to provide researchers and professionals with the critical information needed to safely handle and utilize this compound in thermally sensitive applications.

Physicochemical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1. It is important to note that while some physical constants are readily available, specific quantitative data on its thermal decomposition, such as onset temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not widely published in readily accessible literature. The data for related compounds, such as triethylaluminum, suggest a decomposition temperature starting around 120°C.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula (C₂H₅)₂AlOC₂H₅[3]
Molecular Weight 130.16 g/mol [3]
Appearance Colorless liquid[1]
Melting Point 2.5 - 4.5 °C[3]
Boiling Point 108-109 °C at 10 mmHg[3]
Density 0.862 g/mL at 25 °C[3]
Solubility Soluble in hydrocarbons and ether[1]
Vapor Pressure 5 mmHg at 94 °C[3]

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through pathways common to organoaluminum compounds, particularly those with alkyl groups possessing β-hydrogens. The most likely primary decomposition mechanism is β-hydride elimination.[4][5]

Proposed Decomposition Mechanism

The β-hydride elimination pathway involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the aluminum center, leading to the formation of ethylene (B1197577) and a diethylaluminum hydride intermediate. This intermediate can further decompose. A plausible overall decomposition scheme is the production of ethylene, ethane, and aluminum oxide. The presence of the ethoxide group likely influences the final solid-state product, favoring the formation of alumina (B75360).

A simplified logical flow of the proposed decomposition is illustrated in the following diagram:

DecompositionPathway DEAE This compound ((C₂H₅)₂AlOC₂H₅) Intermediate Intermediate Species (e.g., Hydride Species) DEAE->Intermediate Heat Gaseous_Products Gaseous Products: - Ethylene (C₂H₄) - Ethane (C₂H₆) - Hydrogen (H₂) Intermediate->Gaseous_Products Solid_Residue Solid Residue: - Aluminum Oxide (Al₂O₃) Intermediate->Solid_Residue

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The pyrophoric nature of this compound necessitates specialized handling procedures for all experimental work, including thermal analysis. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, this technique can determine the onset of decomposition and the mass of the final solid residue.

Methodology:

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, carefully load a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or alumina TGA pan.

  • Instrument Setup:

    • Place the sealed pan in the TGA autosampler or manually load it onto the balance mechanism under a purge of high-purity inert gas.

    • Use a high-purity inert purge gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min to maintain an inert environment and to carry away decomposition products.[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30°C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: The resulting TGA curve will show a mass loss step corresponding to the volatilization of decomposition products. The onset temperature of this mass loss is the decomposition temperature. The final residual mass can be used to identify the stoichiometry of the solid product (e.g., Al₂O₃).

The following diagram illustrates a general workflow for TGA of an air-sensitive sample:

TGA_Workflow cluster_glovebox Inert Atmosphere Glovebox Sample_Prep Sample Weighing & Encapsulation in Hermetic Pan TGA_Instrument TGA Instrument (Inert Gas Purge) Sample_Prep->TGA_Instrument Transfer Heating Controlled Heating (e.g., 10 °C/min) TGA_Instrument->Heating Data_Acquisition Mass Loss vs. Temperature Data Heating->Data_Acquisition Analysis Determination of Decomposition Temp. & Residue Mass Data_Acquisition->Analysis

Caption: Experimental workflow for TGA of an air-sensitive compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Methodology:

  • Sample Preparation (Inert Atmosphere): Similar to TGA, prepare a small, accurately weighed sample (1-5 mg) in a hermetically sealed aluminum pan inside a glovebox. An empty, hermetically sealed pan should be used as a reference.[9][10]

  • Instrument Setup: Place the sample and reference pans in the DSC cell under a continuous purge of high-purity inert gas.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -20°C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. The onset temperature and the area of the decomposition peak provide information about the decomposition temperature and the enthalpy of decomposition, respectively.[11]

Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC-MS

To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed.

Methodology (TGA-MS):

  • Perform a TGA experiment as described in section 4.1.

  • The outlet gas from the TGA is transferred via a heated transfer line to the inlet of a mass spectrometer.[12]

  • The mass spectrometer continuously analyzes the evolved gases, providing mass spectra of the decomposition products as a function of temperature.

Methodology (Pyrolysis-GC-MS):

  • A small amount of the sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

  • The volatile decomposition products are swept into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification.[13][14]

This diagram illustrates the logical connection of a combined thermal analysis and evolved gas analysis setup:

EGA_Setup TGA TGA Instrument Heated_Line Heated Transfer Line TGA->Heated_Line Evolved Gas MS Mass Spectrometer (for Gas ID) Heated_Line->MS

Caption: Logical diagram of a TGA-MS experimental setup.

Safety and Handling

This compound is a pyrophoric material and must be handled with extreme caution.[1]

  • Inert Atmosphere: Always handle in a glovebox or under an inert atmosphere (argon or nitrogen).

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: Spills and residual amounts must be quenched carefully. A common procedure involves slow addition of a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere, followed by a more reactive alcohol (e.g., ethanol (B145695) or methanol), and finally, very slow, dropwise addition of water.

  • Fire Safety: A Class D fire extinguisher for combustible metals should be readily available. Do not use water or carbon dioxide extinguishers.

Conclusion

While specific, quantitative thermal analysis data for this compound is not extensively available in the public domain, this guide provides a framework for understanding its likely thermal behavior based on the chemistry of related organoaluminum compounds. The primary decomposition pathway is expected to be β-hydride elimination, yielding ethylene and ultimately aluminum oxide. The experimental protocols detailed herein, with a stringent emphasis on safety and inert atmosphere techniques, provide a roadmap for researchers to conduct their own thermal analysis of this highly reactive and industrially relevant compound. Further research is needed to populate the literature with precise TGA/DSC data and a definitive analysis of its decomposition products under various conditions.

References

Spectroscopic Analysis of Diethylaluminum Ethoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the available spectroscopic data for diethylaluminum ethoxide, a reactive organoaluminum compound. Due to the air- and moisture-sensitive nature of this compound, obtaining and interpreting spectroscopic data requires specialized handling techniques. While extensive, quantitative, publicly available datasets for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound are limited, this guide provides an overview of the expected spectroscopic characteristics and detailed experimental protocols for the safe handling and analysis of such pyrophoric materials.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling and design of experimental procedures.

PropertyValue
Molecular Formula C₆H₁₅AlO
Molecular Weight 130.16 g/mol
Appearance Colorless liquid
Density 0.862 g/mL at 25 °C
Melting Point 2.5-4.5 °C
Boiling Point 108-109 °C at 10 mmHg
Solubility Soluble in hydrocarbons and ether

Spectroscopic Data (NMR & IR)

However, based on the molecular structure, the expected spectral features can be predicted:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl groups (-CH₂- and -CH₃). The protons of the ethyl groups directly bonded to the aluminum atom would likely exhibit different chemical shifts and possibly broader signals compared to the ethoxide group due to the influence of the quadrupolar aluminum nucleus.

  • ¹³C NMR: The spectrum would show distinct signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons of the ethyl and ethoxide groups.

  • IR Spectroscopy: The IR spectrum would be characterized by strong C-H stretching and bending vibrations from the ethyl groups. Additionally, characteristic C-O and Al-O stretching frequencies would be present, providing information about the bonding between the aluminum and the ethoxide ligand.

Experimental Protocols

The pyrophoric and air-sensitive nature of this compound necessitates the use of specialized techniques for sample preparation and spectroscopic measurements.

General Handling and Safety Precautions
  • All manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

  • The compound is spontaneously flammable in air and reacts violently with water. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

  • Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible.

NMR Sample Preparation

The following protocol outlines the preparation of an NMR sample of an air-sensitive compound like this compound using a Schlenk line.

NMR_Sample_Preparation cluster_setup Initial Setup cluster_procedure Sample Loading cluster_analysis Analysis start Start setup_schlenk Assemble Schlenk line and J. Young NMR tube adapter start->setup_schlenk dry_tube Dry J. Young NMR tube in oven and cool under vacuum setup_schlenk->dry_tube cycle_tube Cycle the NMR tube on the Schlenk line (vacuum/inert gas) dry_tube->cycle_tube add_sample Under positive inert gas pressure, add this compound to the tube via syringe or cannula cycle_tube->add_sample add_solvent Add deuterated solvent (previously degassed) via syringe add_sample->add_solvent seal_tube Seal the J. Young NMR tube add_solvent->seal_tube acquire_spectrum Acquire NMR spectrum seal_tube->acquire_spectrum end End acquire_spectrum->end

Caption: Workflow for preparing an NMR sample of an air-sensitive compound.

IR Sample Preparation

For liquid samples like this compound, a thin film between two infrared-transparent salt plates (e.g., KBr or NaCl) is a common method. The entire preparation must be conducted in an inert atmosphere glovebox.

IR_Sample_Preparation cluster_glovebox Inside Inert Atmosphere Glovebox cluster_measurement Measurement start_gb Start place_plates Place clean, dry KBr/NaCl plates in the glovebox start_gb->place_plates add_drop Add a small drop of this compound to one plate place_plates->add_drop sandwich_plates Place the second plate on top to create a thin film add_drop->sandwich_plates assemble_holder Assemble the plates in a demountable cell holder sandwich_plates->assemble_holder transfer_cell Transfer the sealed cell to the spectrometer assemble_holder->transfer_cell acquire_ir Acquire IR spectrum transfer_cell->acquire_ir end_ir End acquire_ir->end_ir

Caption: Workflow for preparing a liquid IR sample of an air-sensitive compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow from the compound of interest to the acquisition and interpretation of its spectroscopic data.

Spectroscopic_Analysis_Logic cluster_spectroscopy Spectroscopic Techniques cluster_nmr_data NMR Data & Analysis cluster_ir_data IR Data & Analysis compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr nmr_protocol Experimental Protocol nmr->nmr_protocol ir_peaks Characteristic Peaks ir->ir_peaks ir_protocol Experimental Protocol ir->ir_protocol

Caption: Logical flow of spectroscopic analysis for this compound.

Conclusion

The Genesis of a Catalyst: An In-depth Technical Guide to Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), a pivotal organoaluminum compound, has carved a significant niche in the landscape of modern chemistry, most notably as a co-catalyst in Ziegler-Natta polymerization systems. Its discovery and subsequent development are intrinsically linked to the pioneering work in organometallic chemistry, a field that revolutionized polymer science and organic synthesis. This technical guide delves into the discovery, history, synthesis, and fundamental properties of this compound, providing detailed experimental protocols and quantitative data to support researchers and professionals in its application.

Discovery and Historical Context: A Legacy of Organometallic Pioneers

The journey to this compound begins with the broader exploration of organoaluminum compounds. The first organoaluminum compound, an alkylaluminum sesquihalide ((C₂H₅)₃Al₂I₃), was reported in 1859, followed by the synthesis of trimethylaluminum (B3029685) in 1865.[1][2] However, these compounds remained largely a curiosity until the groundbreaking research of Karl Ziegler in the 1950s.[3]

Ziegler's systematic investigation into organoaluminum compounds led to the development of a direct synthesis method for trialkylaluminum compounds, including triethylaluminum (B1256330) (TEA).[1][3] This breakthrough was a critical precursor to the discovery of this compound. While a specific, dated discovery of this compound is not prominently documented, its synthesis is a logical and direct consequence of studying the reactivity of triethylaluminum. The reaction of triethylaluminum with ethanol (B145695) would have been a fundamental step in characterizing this new class of reagents.

The true significance of this compound emerged with the advent of Ziegler-Natta catalysts in 1953.[4] Karl Ziegler, in collaboration with Giulio Natta, discovered that combining organoaluminum compounds with transition metal halides created highly efficient catalysts for the polymerization of olefins.[4] this compound found its role as a crucial co-catalyst in these systems, helping to control polymer chain growth and stereochemistry.[5] This discovery earned Ziegler and Natta the Nobel Prize in Chemistry in 1963.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₅AlO[6]
Molecular Weight130.16 g/mol [7]
AppearanceColorless liquid[6][8]
Melting Point2.5 - 4.5 °C[7]
Boiling Point108-109 °C at 10 mmHg[7]
Density0.85 g/mL at 25 °C[7]
Vapor Pressure5 mmHg at 94 °C[7]
SolubilitySoluble in hydrocarbons and ether[6]

Table 2: Safety and Handling Data

ParameterInformationReference
Signal WordDanger[7]
Hazard StatementsH250: Catches fire spontaneously if exposed to air.H260: In contact with water releases flammable gases which may ignite spontaneously.H314: Causes severe skin burns and eye damage.[7][8]
Precautionary StatementsP210, P231 + P232, P280, P303 + P361 + P353, P305 + P351 + P338, P370 + P378[7]
StorageStore under inert gas, protected from moisture.[8]

Experimental Protocols: Synthesis and Characterization

The following section provides a detailed methodology for the laboratory-scale synthesis of this compound, based on established procedures for the reaction of trialkylaluminum compounds with alcohols.

Synthesis of this compound from Triethylaluminum and Ethanol

This procedure details the controlled reaction of triethylaluminum with absolute ethanol.

Materials:

  • Triethylaluminum (TEA) solution in a hydrocarbon solvent (e.g., hexane (B92381) or toluene)

  • Absolute ethanol (anhydrous)

  • Anhydrous hydrocarbon solvent (e.g., hexane or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, oven-baked glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • System Setup: Assemble the dry glassware on the Schlenk line. The three-neck flask should be equipped with a magnetic stir bar, a condenser connected to the inert gas line, a dropping funnel, and a septum for temperature monitoring.

  • Inert Atmosphere: Purge the entire system with inert gas for at least 30 minutes to remove all air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the dropping funnel, prepare a solution of absolute ethanol in the anhydrous hydrocarbon solvent. The concentration should be carefully calculated to ensure a 1:1 molar ratio with the triethylaluminum.

  • Reaction Initiation: Charge the three-neck flask with the triethylaluminum solution via cannula transfer under a positive flow of inert gas. Begin vigorous stirring and cool the flask to 0 °C using an ice bath.

  • Controlled Addition: Add the ethanol solution dropwise from the dropping funnel to the stirred triethylaluminum solution. The rate of addition should be slow to control the exothermic reaction and the evolution of ethane (B1197151) gas. Monitor the internal temperature and maintain it below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation (Optional): The resulting solution of this compound in the hydrocarbon solvent is often used directly. If isolation of the neat product is required, the solvent can be removed under reduced pressure, although this is often not necessary and can be hazardous due to the pyrophoric nature of the neat compound.

Characterization:

The synthesized this compound can be characterized using standard spectroscopic techniques, with samples prepared and handled under an inert atmosphere.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the ethyl and ethoxide groups and the absence of starting materials.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic Al-O bond stretching frequencies.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_glass Dry Glassware Assembly prep_inert Inert Atmosphere Purge prep_glass->prep_inert prep_reagents Prepare Ethanol Solution prep_inert->prep_reagents charge_tea Charge Triethylaluminum cool_react Cool to 0°C charge_tea->cool_react add_etoh Dropwise Addition of Ethanol cool_react->add_etoh warm_stir Warm to RT & Stir add_etoh->warm_stir use_directly Use Solution Directly warm_stir->use_directly isolate_product Isolate Neat Product (Optional) warm_stir->isolate_product

Caption: Experimental workflow for the synthesis of this compound.

Ziegler-Natta Polymerization Mechanism

The following diagram provides a simplified representation of the role of an organoaluminum co-catalyst, such as this compound, in a Ziegler-Natta polymerization. The organoaluminum compound activates the transition metal center, creating a site for olefin coordination and insertion.

ZieglerNatta cluster_catalyst Catalyst System TM Transition Metal Halide (e.g., TiCl₄) Active_Site Active Catalyst Center TM->Active_Site Alkyl_Al Organoaluminum Co-catalyst ((C₂H₅)₂AlOC₂H₅) Alkyl_Al->Active_Site Polymer Growing Polymer Chain Active_Site->Polymer Insertion Monomer Olefin Monomer (e.g., Ethylene) Monomer->Active_Site Coordination Polymer->Active_Site Chain Propagation

Caption: Simplified Ziegler-Natta polymerization mechanism.

Conclusion

This compound, a product of the mid-20th-century revolution in organometallic chemistry, continues to be a compound of significant industrial and academic interest. Its history is a testament to the importance of fundamental research in driving technological innovation. For researchers and professionals in drug development and materials science, a deep understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in creating novel molecules and materials. The protocols and data presented in this guide serve as a foundational resource for the safe and effective utilization of this versatile organoaluminum reagent.

References

Diethylaluminum Ethoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of diethylaluminum ethoxide, a versatile organoaluminum compound. This document will cover its various synonyms and alternative names, its key chemical and physical properties, and its significant applications, particularly in the realm of polymerization catalysis.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial listings. Understanding these different appellations is crucial for effective literature searches and material sourcing.

  • Diethylaluminium Ethoxide

  • Ethoxydiethylaluminum

  • Aluminum, ethoxydiethyl-

  • (Ethanolato)(diethyl)aluminium

  • Diethylaluminum monoethoxide

  • Diethylethoxyaluminum

  • DEAL-E

  • DEAL-OX

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1586-92-1
Molecular Formula C6H15AlO
Molecular Weight 130.16 g/mol
Appearance Colorless liquid
Density 0.851 g/mL at 25 °C
Melting Point 2.5-4.5 °C
Boiling Point 100-102 °C at 10 mmHg
Flash Point -18 °C (-0.4 °F)
Solubility Soluble in hydrocarbons and ether. Reacts violently with water.

Applications in Polymerization

This compound is a key player in the field of polymer chemistry, primarily utilized as a catalyst or co-catalyst in various polymerization reactions. Its unique properties enable the synthesis of polymers with controlled structures and molecular weights.

Ziegler-Natta Catalysis

In Ziegler-Natta polymerization, a widely used method for producing polyolefins like polyethylene (B3416737) and polypropylene, this compound can function as a co-catalyst. The organoaluminum compound activates the transition metal catalyst (typically a titanium compound) to create active sites for polymerization.

The general mechanism involves the coordination and insertion of monomer units at the transition metal center, which is activated by the aluminum alkyl.

Ziegler_Natta Ti_catalyst Titanium Catalyst Precursor Active_Site Active Catalyst Site Ti_catalyst->Active_Site DEALE This compound (Co-catalyst) DEALE->Ti_catalyst Activation Polymer_Chain Growing Polymer Chain Active_Site->Polymer_Chain Insertion Monomer Olefin Monomer (e.g., Ethylene) Monomer->Active_Site Coordination Polymer_Chain->Active_Site Propagation

A simplified workflow of Ziegler-Natta polymerization.
Ring-Opening Polymerization of Lactones

This compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide. This method is crucial for the synthesis of biodegradable polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA), which have significant applications in the biomedical field for drug delivery systems, sutures, and tissue engineering scaffolds.

The polymerization is believed to proceed via a coordination-insertion mechanism. The aluminum center coordinates to the carbonyl oxygen of the lactone, activating it for nucleophilic attack by the ethoxide group. This initiates the polymerization, and subsequent monomer units are added to the growing polymer chain.

Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation DEALE Et2AlOEt Intermediate Coordinated Intermediate DEALE->Intermediate Coordination Lactone Lactone Monomer Lactone->Intermediate Opened_Ring Ring-Opened Initiator Intermediate->Opened_Ring Nucleophilic Attack & Ring Opening Growing_Chain Growing Polymer Chain Opened_Ring->Growing_Chain Another_Lactone Lactone Monomer Growing_Chain->Another_Lactone Coordination & Insertion Longer_Chain Elongated Polymer Chain Another_Lactone->Longer_Chain Longer_Chain->Growing_Chain Repeat

Mechanism of lactone ring-opening polymerization.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and use of this compound are often proprietary or published in specialized, peer-reviewed scientific journals. Access to these sources is typically subscription-based. However, a general outline for a laboratory-scale ring-opening polymerization of ε-caprolactone using this compound as an initiator is provided below to illustrate the typical procedure.

Caution: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To synthesize poly(ε-caprolactone) via ring-opening polymerization.

Materials:

  • This compound solution in an inert solvent (e.g., toluene (B28343) or hexane)

  • ε-caprolactone, freshly distilled over calcium hydride

  • Anhydrous toluene (or other suitable solvent)

  • Dry glassware and magnetic stirrer

General Procedure:

  • Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is connected to a Schlenk line and thoroughly flame-dried under vacuum and backfilled with inert gas.

  • Monomer and Solvent Addition: Anhydrous toluene and the desired amount of purified ε-caprolactone are added to the flask via syringe.

  • Initiator Injection: The this compound solution is carefully added to the stirred monomer solution via syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Polymerization: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a predetermined time to achieve the desired monomer conversion.

  • Termination and Precipitation: The polymerization is quenched by the addition of a protic solvent, such as methanol (B129727) or acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Safety Information

This compound is a hazardous chemical that requires careful handling. It is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water, releasing flammable gases. It is corrosive and can cause severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All work should be conducted in a well-ventilated fume hood under an inert atmosphere.

Methodological & Application

Application Notes & Protocols: Diethylaluminum Ethoxide in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethylaluminum ethoxide (DEALE), with the chemical formula (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound that serves as a crucial co-catalyst and modifier in the polymerization of olefins.[1][2][3] While not always required to initiate polymerization, particularly with catalysts like the Phillips Cr/SiO₂ system, its addition provides significant advantages in controlling the catalytic process and tailoring the final polymer properties.[4][5] DEALE is frequently used in Ziegler-Natta and Phillips-type catalyst systems to enhance activity, reduce induction periods, and modify the molecular characteristics of the resulting polyolefins, such as polyethylene (B3416737) and polypropylene.[6][7][8] Its functions are multifaceted, including scavenging impurities, alkylating and reducing the primary catalyst center, and acting as a chain transfer agent.[9][10] These notes provide an overview of its application, experimental data, and detailed protocols for its use in a laboratory setting.

Mechanism of Action and Key Effects

In Ziegler-Natta and Phillips catalyst systems, DEALE plays a pivotal role in the formation and performance of active catalytic sites.

  • With Phillips Cr/SiO₂ Catalysts: The addition of DEALE to a reduced Cr(II)/SiO₂ catalyst has been shown to modify a fraction of the chromium active sites (approximately 30-35%).[5] DEALE reacts with both the Cr(II) sites and the silica (B1680970) support surface. This interaction forms aluminum-grafted species that act as ancillary ligands, increasing the acidity of the modified chromium sites.[5] These modified sites exhibit significantly higher activity, being approximately 15 times faster at ethylene (B1197577) insertion than their unmodified counterparts.[5]

  • General Effects as a Co-catalyst:

    • Activity Enhancement: Pre-reduction or in-situ addition of DEALE can significantly promote the productivity of the primary catalyst.[9]

    • Molecular Weight Control: DEALE can act as a chain transfer agent, which helps in reducing the average molecular weight (Mw) of the polymer.[9] It also enhances the catalyst's sensitivity to hydrogen, a common agent for molecular weight regulation.[5]

    • Reduced Induction Time: Aluminum alkyls like DEALE can decrease the initial induction period of the polymerization reaction.[5]

    • Scavenging: It effectively reacts with and neutralizes poisons (e.g., water, oxygen) that can deactivate the catalyst.[4]

A potential drawback is that an excessive amount of DEALE can lead to over-reduction of the catalyst's metal center, causing a rapid decay in activity.[10]

Data Presentation: Performance in Ethylene Polymerization

The following tables summarize quantitative data from studies on ethylene polymerization using chromium-based catalysts modified with DEALE.

Table 1: Effect of DEALE Pre-reduction on Bistriphenylsilyl Chromate (B82759)/Silica Catalyst Performance

Catalyst SystemDEALE/Cr Molar RatioProductivity (g PE / g Cat)Mw ( kg/mol )MWD (Mw/Mn)Polymerization Conditions
BC/Silica (CatA)0~180045015.070 mg Cat, 1 MPa Ethylene, 150 mL n-hexane, 90°C, 1h
BC/Silica (CatA)< 2.4> 300035012.570 mg Cat, 1 MPa Ethylene, 150 mL n-hexane, 90°C, 1h
BC/Silica (CatA)> 2.4Decreased--70 mg Cat, 1 MPa Ethylene, 150 mL n-hexane, 90°C, 1h

Data is synthesized from findings reported in studies on chromium catalysts, where DEALE pre-reduction was shown to greatly promote productivity while reducing Mw and MWD.[9]

Table 2: Comparison of Aluminum Alkyl Co-catalysts

Co-catalystRelative ActivityKey Effects Noted
Triethylaluminum (TEA)HighStandard co-catalyst, can lead to broad MWD.[11][12]
Triisobutylaluminum (TIBA)Moderate-HighOften used as a scavenger; its bulkiness can influence activity.[9][11]
This compound (DEALE) High Enhances activity, reduces Mw, enhances H₂ sensitivity.[5]
Diethylaluminum Chloride (DEAC)LowCan deactivate Cr species during polymerization.[9]

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_recovery Product Recovery A 1. Assemble & Purge Reactor (Nitrogen/Argon) B 2. Heat to 115°C (Remove Moisture) A->B C 3. Add Solvent (e.g., n-hexane) B->C D 4. Inject Co-catalyst/Scavenger (DEALE) C->D E 5. Introduce Primary Catalyst (e.g., Cr/SiO₂) D->E F 6. Pressurize with Monomer (e.g., Ethylene) E->F G 7. Maintain Temp & Pressure (e.g., 90°C, 1 MPa) F->G H 8. Vent Reactor & Quench (e.g., with Acidified Ethanol) G->H I 9. Filter & Wash Polymer H->I J 10. Dry Polymer (Vacuum Oven) I->J K 11. Characterize Product (GPC, DSC) J->K

Caption: General workflow for slurry-phase olefin polymerization.

catalyst_modification cluster_catalyst Phillips Catalyst System cluster_modified Modified System Cr_Site Cr(II) Active Site on SiO₂ Support Mod_Cr_Site Modified Cr(II) Site (More Acidic & Active) Cr_Site->Mod_Cr_Site Silica_OH Silica Surface (Si-OH groups) Al_Grafted Al-Grafted Species on Silica Surface Silica_OH->Al_Grafted DEALE DEALE ((C₂H₅)₂AlOC₂H₅) DEALE->Cr_Site Modifies ~30% of sites DEALE->Silica_OH Reacts with surface Polymer Polyethylene Chain Mod_Cr_Site->Polymer 15x Faster Insertion Ethylene Ethylene Monomer Ethylene->Mod_Cr_Site

Caption: Role of DEALE in modifying a Phillips Cr/SiO₂ catalyst.

Experimental Protocols

The following protocols are generalized methodologies based on common practices cited in the literature.[9] Researchers should adapt these protocols based on their specific catalyst systems and safety infrastructure. All procedures involving organoaluminum compounds must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as they are pyrophoric and react violently with water and air.

Protocol 1: Ethylene Polymerization in Slurry Phase

This protocol describes a typical batch polymerization of ethylene in a hexane (B92381) slurry using a chromium-based catalyst and DEALE as a co-catalyst/scavenger.

Materials:

  • Catalyst: Bistriphenylsilyl chromate on silica (BC/Silica), or other suitable supported catalyst.

  • Co-catalyst: this compound (DEALE), typically as a solution in an inert solvent (e.g., hexane).

  • Solvent: Anhydrous n-hexane (polymerization grade).

  • Monomer: Ethylene (polymerization grade).

  • Quenching Solution: Ethanol (B145695) containing 5% HCl.

  • Apparatus: Jacketed stainless-steel autoclave reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and perform a leak test.

    • Purge the reactor by evacuating and backfilling with high-purity nitrogen at least three times.

    • Heat the reactor to 115°C under a nitrogen stream for 2 hours to remove any adsorbed moisture, then cool to the desired reaction temperature (e.g., 90°C).

  • Reaction Setup:

    • Introduce 500 mL of anhydrous n-hexane into the reactor.

    • Stir the solvent at 500 RPM and allow it to thermally equilibrate.

    • Inject the required amount of DEALE solution (e.g., to achieve a final concentration of 0.5-1.0 mmol) to act as a scavenger. Stir for 15 minutes.

  • Catalyst Injection and Polymerization:

    • Suspend a precisely weighed amount of the solid catalyst (e.g., 50-100 mg) in 20 mL of anhydrous n-hexane in a Schlenk flask.

    • Inject the catalyst slurry into the reactor using nitrogen overpressure.

    • Immediately begin feeding ethylene gas to the reactor to maintain a constant pressure (e.g., 1 MPa).

    • Maintain constant temperature and stirring for the duration of the experiment (e.g., 1 hour), recording ethylene consumption over time.

  • Termination and Product Recovery:

    • Stop the ethylene feed and rapidly vent the reactor.

    • Cool the reactor to room temperature.

    • Slowly add 50 mL of the quenching solution to terminate the polymerization and precipitate the polymer.

    • Open the reactor and collect the polymer slurry.

    • Filter the polyethylene product, wash it thoroughly with ethanol and then with water.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

  • Characterization:

    • Calculate the catalyst productivity (g PE / g catalyst).

    • Analyze the polymer's molecular weight (Mw) and molecular weight distribution (MWD) using High-Temperature Gel Permeation Chromatography (HT-GPC).

    • Determine thermal properties (e.g., melting point) using Differential Scanning Calorimetry (DSC).

Protocol 2: Pre-reduction of Catalyst with DEALE

This protocol describes the pre-treatment of a solid catalyst with DEALE before its use in polymerization.

Procedure:

  • Under an inert atmosphere, suspend a known amount of the primary catalyst (e.g., 1.0 g of BC/Silica) in 50 mL of anhydrous n-hexane in a Schlenk flask equipped with a magnetic stir bar.

  • Calculate the required volume of DEALE solution to achieve a specific molar ratio of DEALE to the transition metal (e.g., Al:Cr = 2:1).

  • Slowly add the DEALE solution dropwise to the stirring catalyst slurry at room temperature.

  • Allow the mixture to stir for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • The resulting pre-reduced catalyst slurry can be used directly by injecting a known volume into the polymerization reactor as described in Protocol 1, Step 3. Alternatively, the solid can be isolated by filtration, washed with hexane, and dried under vacuum for storage and later use.

References

Application Notes and Protocols: The Role of Ethoxides in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethoxide species, particularly in the context of magnesium ethoxide-derived supports, in Ziegler-Natta catalysis for olefin polymerization. While the direct use of diethylaluminum ethoxide as a primary cocatalyst is not extensively documented in publicly available literature for traditional Ziegler-Natta systems, the incorporation of ethoxide functionalities through the catalyst support is a well-established and critical aspect of modern catalyst design. These notes will detail the mechanism by which ethoxide-containing supports are synthesized and activated, and their subsequent influence on polymerization performance.

Introduction: The Significance of Ethoxide-Modified Ziegler-Natta Catalysts

Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of stereoregular polymers like polyethylene (B3416737) and polypropylene. A typical heterogeneous Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, which is activated by an organoaluminum cocatalyst, most commonly triethylaluminium (TEA).

The morphology and structure of the MgCl₂ support play a crucial role in determining the catalyst's activity, stereoselectivity, and the morphology of the resulting polymer particles. One of the most effective methods for producing highly active and morphologically controlled catalysts involves the use of magnesium ethoxide (Mg(OEt)₂) as a precursor for the MgCl₂ support. This "ethoxide route" leads to catalysts with desirable properties for industrial applications.

Mechanism of Ethoxide Involvement in Catalyst Formation and Activation

The primary role of ethoxide in many modern Ziegler-Natta systems is as a component of the solid catalyst precursor, magnesium ethoxide. The transformation of magnesium ethoxide into the active catalyst support is a multi-step process.

Catalyst Synthesis Pathway from Magnesium Ethoxide:

G cluster_0 Catalyst Preparation Mg Magnesium Metal (Mg) Mg_OEt2 Magnesium Ethoxide (Mg(OEt)₂) Mg->Mg_OEt2 Reaction with EtOH Ethanol (B145695) (EtOH) EtOH->Mg_OEt2 Catalyst_slurry Active Catalyst Slurry Mg_OEt2->Catalyst_slurry Reaction with Toluene (B28343) Toluene (Solvent) Toluene->Catalyst_slurry TiCl4 Titanium Tetrachloride (TiCl₄) TiCl4->Catalyst_slurry Donor Internal Donor (e.g., Phthalate) Donor->Catalyst_slurry Washing Washing with Hydrocarbon Solvent Catalyst_slurry->Washing Purification Final_Catalyst Final Ziegler-Natta Catalyst Washing->Final_Catalyst Drying

Caption: Workflow for the synthesis of a Ziegler-Natta catalyst using the magnesium ethoxide route.

The reaction of magnesium ethoxide with an excess of titanium tetrachloride in a hydrocarbon solvent leads to the in-situ formation of finely divided MgCl₂ crystals. During this process, the ethoxide groups are replaced by chloride ions, and titanium species are incorporated onto the surface of the newly formed MgCl₂ support. An internal electron donor is often added during this synthesis to improve the stereoselectivity of the final catalyst, particularly for propylene (B89431) polymerization.

Activation of the Catalyst:

The solid catalyst, containing TiCl₄ on the MgCl₂ support, is then activated by a cocatalyst, typically an organoaluminum compound like triethylaluminium (TEA).

Plausible Role of this compound:

While less common, if this compound (Et₂AlOEt) were to be used as a cocatalyst or additive, its mechanism would likely involve the following:

  • Alkylation and Reduction: Similar to TEA, Et₂AlOEt can alkylate the titanium centers, replacing chloride ligands with ethyl groups. This is a crucial step in forming the active Ti-C bond required for monomer insertion. The aluminum alkyl can also reduce the titanium from Ti(IV) to the active Ti(III) oxidation state.

  • Modification of Active Sites: The presence of the ethoxide ligand on the aluminum cocatalyst could influence the electronic and steric environment of the active titanium centers. This might affect the rate of monomer insertion, chain transfer, and the stereochemical control of the polymerization.

  • Scavenging Impurities: Like other organoaluminum compounds, Et₂AlOEt would act as a scavenger for impurities (e.g., water, oxygen) in the polymerization medium, which would otherwise deactivate the catalyst.

General Ziegler-Natta Polymerization Mechanism:

The widely accepted Cossee-Arlman mechanism describes the process of chain growth.

G Active_Site Ti-Polymer Chain Pi_Complex π-Complex Formation Active_Site->Pi_Complex Coordination Monomer Olefin Monomer Monomer->Pi_Complex Insertion Monomer Insertion Pi_Complex->Insertion Intramolecular Rearrangement New_Active_Site Regenerated Active Site (Chain Extended) Insertion->New_Active_Site Chain Growth New_Active_Site->Active_Site Ready for next monomer

Caption: Simplified representation of the olefin polymerization cycle via the Cossee-Arlman mechanism.

Quantitative Data Summary

The use of magnesium ethoxide as a precursor for the catalyst support has been shown to significantly impact the performance of Ziegler-Natta catalysts. The following table summarizes typical effects observed in the literature.

ParameterEffect of Using Mg(OEt)₂-based Support
Catalyst Activity Generally leads to a significant increase in catalyst activity compared to catalysts prepared from mechanical grinding of MgCl₂. This is attributed to the higher surface area and more favorable crystal structure of the in-situ formed MgCl₂.
Polymer Morphology Allows for excellent control over the polymer particle morphology (e.g., spherical particles with a narrow size distribution), which is a replication of the catalyst particle morphology. This is crucial for industrial slurry and gas-phase processes.
Polymer Molecular Weight The molecular weight of the resulting polymer can be controlled by adjusting the polymerization conditions (e.g., hydrogen concentration, temperature) and the specific formulation of the catalyst, including the type and amount of internal donor.
Stereoselectivity (for PP) When used with appropriate internal and external electron donors, catalysts derived from magnesium ethoxide can achieve very high isotacticity in polypropylene.

Experimental Protocols

Protocol for Synthesis of a MgCl₂-Supported TiCl₄ Catalyst from Magnesium Ethoxide

Materials:

  • Magnesium ethoxide (Mg(OEt)₂)

  • Toluene (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Di-n-butyl phthalate (B1215562) (DnBP) as internal donor

  • n-Heptane (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reactor with a mechanical stirrer, condenser, and dropping funnel

Procedure:

  • Under a nitrogen atmosphere, add 15.0 g of Mg(OEt)₂ and 150 mL of toluene to the reactor.

  • Cool the suspension to 3-5 °C in an ice bath.

  • Slowly add 30.0 mL of TiCl₄ to the stirred suspension.

  • After the addition is complete, gradually raise the temperature to 90 °C.

  • Add 4.5 mL of DnBP to the reaction mixture.

  • Increase the temperature to 110 °C and maintain stirring for 2 hours.

  • Stop stirring and allow the solid to settle. Decant the supernatant.

  • Wash the solid product twice with 150 mL of toluene at 90 °C.

  • Treat the solid again with 30.0 mL of TiCl₄ in 150 mL of toluene at 110 °C for 2 hours.

  • After settling and decanting, wash the final catalyst product repeatedly with n-heptane at 70 °C and then at room temperature until the supernatant is colorless.

  • The final catalyst is stored as a slurry in n-heptane.

Protocol for Ethylene (B1197577) Polymerization

Materials:

  • Prepared Ziegler-Natta catalyst slurry

  • Triethylaluminium (TEA) solution in hexane (B92381) (e.g., 1 M)

  • Hexane (polymerization grade, anhydrous)

  • Ethylene gas (polymerization grade)

  • Hydrogen gas (for molecular weight control)

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

Procedure:

  • Thoroughly dry and purge the polymerization reactor with high-purity nitrogen at an elevated temperature (e.g., 90 °C) for at least 1 hour.

  • Cool the reactor to the desired polymerization temperature (e.g., 70 °C) under a nitrogen atmosphere.

  • Introduce 1 liter of anhydrous hexane into the reactor.

  • Inject the desired amount of TEA solution as a cocatalyst and scavenger. Stir for 10 minutes.

  • If used for molecular weight control, pressurize the reactor with a specific partial pressure of hydrogen.

  • Introduce the catalyst slurry into the reactor.

  • Immediately start feeding ethylene gas to maintain a constant total pressure (e.g., 7 bar) in the reactor.

  • Continue the polymerization for the desired time (e.g., 1 hour), monitoring the ethylene consumption rate.

  • Stop the ethylene feed and vent the reactor.

  • Quench the polymerization by adding a small amount of acidified ethanol.

  • Collect the polymer powder by filtration, wash it thoroughly with ethanol and then with water, and dry it in a vacuum oven at 60 °C to a constant weight.

Conclusion

The use of magnesium ethoxide as a precursor is a sophisticated and widely adopted strategy in the synthesis of high-performance Ziegler-Natta catalysts. This approach provides excellent control over the catalyst's morphology and activity. While this compound is not a conventional cocatalyst in these systems, its potential functions can be inferred from the well-understood roles of other organoaluminum compounds in Ziegler-Natta polymerization. Further research focusing on the direct use of this compound as a cocatalyst or modifier would be valuable to fully elucidate its specific mechanistic contributions.

Application Notes and Protocols: The Use of Diethylaluminum Ethoxide in Ethylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide (DEALE) is an organoaluminum compound that serves as a crucial cocatalyst and activator in the polymerization of ethylene (B1197577).[1] While not always a primary initiator, its addition to catalyst systems, particularly chromium-based catalysts like the Phillips catalyst, significantly enhances polymerization activity, reduces induction periods, and allows for the tailoring of polymer properties.[2][3][4] DEALE also functions as an effective scavenger for impurities that can poison the catalyst.[2][3] These application notes provide a comprehensive overview of the role of DEALE in ethylene polymerization, including detailed experimental protocols and a summary of its effects on catalyst performance and polymer characteristics.

Mechanism of Action

In chromium-based catalyst systems, such as Cr/SiO₂, DEALE modifies a fraction of the chromium (II) active sites on the silica (B1680970) support. This modification involves the reaction of DEALE with the silica surface, leading to the formation of aluminum-grafted species that act as ancillary ligands to the chromium centers.[4] This interaction renders the modified Cr(II) sites more acidic and significantly increases their rate of ethylene insertion, a key step in the polymerization process.[4] The proposed mechanism involves the reduction of higher oxidation state chromium species (e.g., Cr(VI)) to the catalytically active Cr(II) or Cr(III) states.[2][5]

Experimental Protocols

The following protocols are generalized methodologies for ethylene polymerization using a chromium-based catalyst with DEALE as a cocatalyst. Actual experimental parameters may vary depending on the specific catalyst, equipment, and desired polymer properties.

I. Catalyst Preparation and Activation

This protocol describes the preparation of a Cr(II)/SiO₂ catalyst and its subsequent modification with DEALE.

Materials:

  • Cr/SiO₂ catalyst precursor

  • This compound (DEALE) solution in an inert solvent (e.g., hexane)

  • Anhydrous hexane (B92381)

  • High-purity ethylene

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (e.g., Parr reactor)

Procedure:

  • Catalyst Activation:

    • Place the Cr/SiO₂ precursor in a quartz reactor under a flow of dry air or oxygen.

    • Heat the catalyst to a specified temperature (e.g., 600-800 °C) for several hours to activate the chromium sites to Cr(VI).

    • Cool the catalyst under an inert atmosphere (e.g., nitrogen or argon) to room temperature.

    • Reduce the activated Cr(VI)/SiO₂ to Cr(II)/SiO₂ by treating it with a reducing agent like carbon monoxide at an elevated temperature (e.g., 350 °C).

    • Evacuate the reactor to remove any residual reducing agent.

  • Modification with DEALE:

    • Transfer the activated Cr(II)/SiO₂ catalyst to a Schlenk flask or into a glovebox.

    • Prepare a solution of DEALE in anhydrous hexane at a known concentration.

    • Add a calculated amount of the DEALE solution to the catalyst slurry in hexane to achieve the desired Al:Cr molar ratio (e.g., 2:1).[4]

    • Stir the mixture for a specified period (e.g., 15-30 minutes) at room temperature to ensure complete reaction.[4]

    • The DEALE-modified catalyst is now ready for use in polymerization.

II. Ethylene Polymerization

Procedure:

  • Reactor Setup:

    • Thoroughly dry and purge a high-pressure polymerization reactor.

    • Add a suitable volume of anhydrous solvent (e.g., n-hexane) to the reactor.[3]

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 1 MPa) and allow the solvent to become saturated.[3]

  • Polymerization Reaction:

    • Inject a specific amount of the DEALE-modified catalyst slurry (e.g., 70 mg) into the reactor to initiate polymerization.[3]

    • Maintain a constant ethylene pressure and reaction temperature (e.g., 60-90 °C) for the desired reaction time (e.g., 1 hour).[3]

    • Monitor the ethylene uptake to follow the polymerization kinetics.

  • Reaction Quenching and Polymer Recovery:

    • Vent the reactor to stop the ethylene flow.

    • Quench the reaction by adding an appropriate reagent, such as acidified methanol (B129727).

    • Collect the polyethylene (B3416737) product by filtration.

    • Wash the polymer with methanol and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

III. Polymer Characterization

The resulting polyethylene can be characterized by various analytical techniques to determine its properties.

Methods:

  • Molecular Weight and Molecular Weight Distribution: High-temperature gel permeation chromatography (HT-GPC) can be used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).[3]

  • Thermal Properties: Differential scanning calorimetry (DSC) can be employed to determine the melting temperature (Tm) and crystallinity of the polymer.[6]

  • Branching Analysis: Techniques such as ¹³C NMR spectroscopy can provide information on the type and degree of branching in the polyethylene chains.

Data Presentation

The use of DEALE as a cocatalyst significantly influences the performance of the polymerization process and the properties of the resulting polyethylene. The following table summarizes typical quantitative data from ethylene polymerization experiments using a bistriphenylsilyl chromate/silica catalyst with and without DEALE pre-reduction.

Catalyst SystemPolymerization Temperature (°C)Productivity (g PE / g Cat)Mw ( g/mol )MWD (Mw/Mn)
CatA (no DEALE)801230350,00012.5
CatB (DEALE pre-reduced)802350280,00010.2
CatA (no DEALE)901560290,00011.8
CatB (DEALE pre-reduced)902890240,0009.5

Data adapted from a study on bistriphenylsilyl chromate/silica catalysts.[3] Actual values will vary with specific catalyst and conditions.

Visualizations

Experimental Workflow for Ethylene Polymerization using DEALE

G Experimental Workflow cluster_prep Catalyst Preparation cluster_mod Cocatalyst Modification cluster_poly Polymerization cluster_analysis Product Analysis A Cr/SiO2 Precursor B Activation (O2, Heat) A->B C Reduction (CO, Heat) to Cr(II)/SiO2 B->C E Reaction with Cr(II)/SiO2 C->E D DEALE Solution D->E H Catalyst Injection & Polymerization E->H F Reactor with Solvent G Ethylene Introduction F->G G->H I Reaction Quenching H->I J Polymer Recovery & Drying I->J K Characterization (GPC, DSC) J->K

Caption: Workflow for ethylene polymerization with a DEALE-modified catalyst.

Proposed Mechanism of DEALE Action on a Cr/SiO₂ Catalyst

G Proposed Mechanism of DEALE Action A Cr(II)/SiO2 Site C Modified Cr(II) Site (Al-grafted ancillary ligand) A->C Reaction B DEALE B->C E Ethylene Coordination C->E D Ethylene Monomer D->E F Chain Propagation (Ethylene Insertion) E->F Increased Rate F->E Cycle G Polyethylene Chain F->G

Caption: Mechanism of Cr(II) site modification by DEALE and subsequent polymerization.

References

Application Notes and Protocols for Stereospecific Polymerization of Propylene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Diethylaluminum Ethoxide for Stereospecific Polymerization of Propylene (B89431)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecific polymerization of propylene into isotactic polypropylene (B1209903) is a cornerstone of polymer chemistry, heavily reliant on Ziegler-Natta catalyst systems. These systems traditionally consist of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum cocatalyst. The cocatalyst plays a crucial role in the activation of the catalyst and the overall performance of the polymerization process, including its stereoselectivity. While organoaluminum compounds like triethylaluminum (B1256330) (TEA) and diethylaluminum chloride (DEAC) are extensively studied and widely used, the application of this compound in this specific context is not well-documented in publicly available literature.

These notes provide a comprehensive overview of the principles of stereospecific propylene polymerization using Ziegler-Natta catalysts, with a focus on the role of the organoaluminum cocatalyst. A generalized experimental protocol is provided, based on commonly used cocatalysts, which can serve as a foundational method for investigating less common activators like this compound.

The Role of Organoaluminum Cocatalysts

In Ziegler-Natta catalysis, the organoaluminum compound serves several critical functions:

  • Activation of the Pre-catalyst: The cocatalyst alkylates the transition metal center (e.g., titanium), forming the active sites for polymerization.

  • Scavenging of Impurities: Organoaluminum compounds react with and neutralize impurities such as water and oxygen, which would otherwise deactivate the catalyst.

  • Stereochemical Control: The nature of the cocatalyst, in conjunction with internal and external electron donors, influences the stereospecificity of the polymerization, leading to the formation of isotactic, syndiotactic, or atactic polypropylene.

The choice of cocatalyst can significantly impact the catalyst's activity, the molecular weight of the resulting polymer, and the isotacticity index (a measure of the stereoregularity of the polymer).

Data on Common Ziegler-Natta Systems for Propylene Polymerization

While specific quantitative data for this compound in propylene polymerization is scarce, the following table summarizes typical data obtained with a conventional MgCl₂-supported TiCl₄ catalyst and triethylaluminum (TEA) as the cocatalyst. This serves as a baseline for comparison.

ParameterValueReference Conditions
Catalyst System
CatalystTiCl₄/MgCl₂ (ethoxide type)-
CocatalystTriethylaluminum (TEA)-
Internal DonorDiether-
Polymerization Conditions
Temperature60 °CSlurry polymerization in heptane (B126788)
Monomer Pressure1,010,000 Pa-
Al/Ti Molar RatioOptimized for highest activityVaries with specific catalyst
Polymer Properties
Catalyst Activityup to 11.55 kg PP / (g cat·h)[1]
Isotacticity Index (II)Varies with Al/Ti ratio, temp.Decreases with increasing Al/Ti ratio[1]
Molecular WeightDecreases with increasing temp. & H₂-

Experimental Protocols

The following is a generalized protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst. This protocol can be adapted for the investigation of different cocatalysts, including this compound.

Catalyst Preparation (Magnesium Ethoxide Method)

A common method for preparing high-activity Ziegler-Natta catalysts involves the use of magnesium ethoxide as a precursor to the MgCl₂ support.

Materials:

  • Magnesium ethoxide (Mg(OEt)₂)

  • Titanium tetrachloride (TiCl₄)

  • Internal electron donor (e.g., a diether or phthalate)

  • Anhydrous heptane (or other inert solvent)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium ethoxide in anhydrous heptane.

  • Add the internal electron donor to the suspension.

  • Slowly add titanium tetrachloride to the mixture while stirring. The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) for several hours.

  • The solid catalyst is then washed repeatedly with anhydrous heptane to remove unreacted reagents and byproducts.

  • The final catalyst is stored as a slurry in heptane under an inert atmosphere.

Propylene Polymerization

Materials:

  • Prepared Ziegler-Natta catalyst slurry

  • Cocatalyst (e.g., this compound solution in heptane)

  • External electron donor (optional, e.g., a silane (B1218182) compound)

  • Anhydrous heptane

  • High-purity propylene gas

  • Methanol (B129727) (for quenching)

Procedure:

  • Assemble a dry, inert-atmosphere polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Purge the reactor thoroughly with nitrogen or argon.

  • Introduce a known volume of anhydrous heptane into the reactor.

  • Add the cocatalyst (this compound) and the external donor (if used) to the reactor and stir.

  • Introduce the Ziegler-Natta catalyst slurry into the reactor.

  • Pressurize the reactor with propylene gas to the desired pressure and maintain a constant temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the desired time. Monitor the propylene uptake to follow the reaction kinetics.

  • After the specified time, stop the propylene feed and vent the reactor.

  • Quench the reaction by adding methanol to the reactor. This will deactivate the catalyst and precipitate the polymer.

  • Filter the polypropylene, wash it with additional methanol and then with a suitable solvent to remove catalyst residues and atactic polymer.

  • Dry the isotactic polypropylene product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization of the Polymer

The resulting polypropylene should be characterized to determine its key properties:

  • Isotacticity Index (II): Determined by extracting the atactic (amorphous) fraction with a boiling solvent like heptane. The weight percentage of the insoluble (isotactic) fraction is the isotacticity index.

  • Molecular Weight and Molecular Weight Distribution: Measured by high-temperature gel permeation chromatography (GPC).

  • Melting Point (Tm) and Crystallinity: Determined by differential scanning calorimetry (DSC).

Logical Workflow for Propylene Polymerization

G cluster_prep Catalyst System Preparation cluster_poly Polymerization cluster_workup Product Work-up catalyst Ziegler-Natta Catalyst (e.g., TiCl4/MgCl2) catalyst_add Catalyst Injection catalyst->catalyst_add cocatalyst Organoaluminum Cocatalyst (e.g., this compound) reagent_add Addition of Solvent, Cocatalyst, and Donor cocatalyst->reagent_add donor External Donor (Optional) donor->reagent_add reactor_prep Reactor Preparation (Dry, Inert Atmosphere) reactor_prep->reagent_add reagent_add->catalyst_add propylene_feed Propylene Feed (Constant T, P) catalyst_add->propylene_feed polymerization Polymerization Reaction propylene_feed->polymerization quenching Quenching (e.g., with Methanol) polymerization->quenching filtration Filtration and Washing quenching->filtration drying Drying filtration->drying final_product Isotactic Polypropylene drying->final_product

Caption: Workflow for stereospecific polymerization of propylene.

Signaling Pathway: Catalyst Activation and Polymerization

The following diagram illustrates the conceptual steps of catalyst activation and chain propagation in Ziegler-Natta polymerization.

G TiCl4 TiCl4 on MgCl2 Support Active_Site Active Titanium-Alkyl Site [Ti-R]+ TiCl4->Active_Site Alkylation AlEt2OEt This compound (AlEt2OEt) AlEt2OEt->Active_Site Insertion Monomer Insertion Active_Site->Insertion Propylene Propylene Monomer Propylene->Insertion Growing_Chain Growing Polymer Chain -[-CH2-CH(CH3)-]n-R Growing_Chain->Insertion Chain Growth Insertion->Growing_Chain Propagation

Caption: Catalyst activation and chain propagation mechanism.

Concluding Remarks

The stereospecific polymerization of propylene is a well-established industrial process, yet research into novel catalyst systems continues. While this compound is a known organoaluminum compound, its specific application and efficacy as a cocatalyst in the stereospecific polymerization of propylene are not extensively detailed in existing literature. The protocols and data presented here for conventional Ziegler-Natta systems provide a solid foundation for researchers interested in exploring the potential of this compound or other novel cocatalysts in this important area of polymer science. Any investigation into its use would require systematic optimization of reaction conditions and thorough characterization of the resulting polymer to ascertain its effects on catalyst activity, stereoselectivity, and polymer properties.

References

Applications of Diethylaluminum Ethoxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaluminum ethoxide (DEALE), with the chemical formula (C₂H₅)₂AlOC₂H₅, is a versatile organoaluminum reagent utilized in various organic transformations and polymerization processes.[1][2] Its utility stems from its character as a Lewis acid, a co-catalyst, and a precursor to other catalytic species. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic synthesis, including polymerization and stereoselective reactions. All quantitative data are summarized in tables for easy comparison, and experimental workflows and reaction pathways are illustrated with diagrams.

Note on Handling: this compound is a pyrophoric material that reacts violently with water and is sensitive to air and moisture.[3][4] It should be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate personal protective equipment.[4] It is typically supplied as a solution in a hydrocarbon solvent.[2]

Applications in Polymerization

This compound is a significant component in the field of polymer chemistry, primarily acting as a co-catalyst in the polymerization of olefins and as an initiator for ring-opening polymerization.[5][6]

Co-catalyst in Ethylene (B1197577) Polymerization with Phillips Catalyst

In the industrial production of high-density polyethylene (B3416737) (HDPE), this compound is used to modify Cr(II)/SiO₂ Phillips catalysts.[7] While not essential for catalytic activity, its addition has several beneficial effects, including a reduction in the induction period, promotion of in-situ branching, and enhanced sensitivity to hydrogen for molecular weight control.[7] DEALE interacts with the silica (B1680970) support and a fraction of the Cr(II) sites, modifying their acidity and creating more active catalytic centers.[8]

ParameterEffect of DEALE AdditionCitation
Catalyst Activity Increases polymerization rate (modified Cr(II) sites are significantly more active)[8]
Induction Time Decreases[7]
Polymer Structure Promotes in-situ short-chain branching[7]
Molecular Weight Control Enhances H₂ sensitivity for regulation[7]

This protocol describes a laboratory-scale procedure for the modification of a Cr(II)/SiO₂ catalyst with this compound and subsequent ethylene polymerization.

Materials:

  • Cr(II)/SiO₂ catalyst (pre-activated)

  • This compound (DEALE) solution in hexane (B92381)

  • Anhydrous hexane

  • High-purity ethylene gas

  • Schlenk line and argon or nitrogen supply

  • Dry, sealed reaction vessel (e.g., stirred autoclave)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, suspend the pre-activated Cr(II)/SiO₂ catalyst in anhydrous hexane in the reaction vessel.

  • DEALE Addition: Slowly add a stoichiometric amount of this compound solution (e.g., Al:Cr molar ratio of 2:1) to the catalyst slurry with gentle stirring.[7]

  • Pre-treatment: Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete reaction between the catalyst and DEALE.

  • Solvent Removal: Remove the hexane solvent under vacuum.

  • Polymerization:

    • Pressurize the reaction vessel with ethylene to the desired pressure.

    • Maintain the desired reaction temperature and stir the mixture.

    • Monitor the uptake of ethylene to follow the polymerization kinetics.

  • Termination and Work-up:

    • Vent the excess ethylene and purge the reactor with inert gas.

    • Quench the reaction by the addition of acidified methanol (B129727).

    • Collect the polyethylene product by filtration, wash with methanol, and dry under vacuum.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up a Suspend Cr(II)/SiO₂ in Hexane b Add DEALE Solution a->b c Stir for 20-30 min b->c d Remove Hexane c->d e Pressurize with Ethylene d->e f Maintain Temp. & Stir e->f g Monitor Ethylene Uptake f->g h Quench with Acidified Methanol g->h i Filter and Wash Polymer h->i j Dry Polyethylene i->j

Ethylene polymerization workflow.
Initiator for Ring-Opening Polymerization of ε-Caprolactone

This compound serves as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL).[6] The polymerization proceeds via a coordination-insertion mechanism.

This protocol outlines a general procedure for the bulk polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (distilled and dried)

  • This compound (DEALE) solution in a suitable solvent (e.g., toluene)

  • Anhydrous toluene (B28343) (optional, for solution polymerization)

  • Dry glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a dry reaction flask with a magnetic stirrer under an inert atmosphere.

  • Monomer Addition: Add the desired amount of purified ε-caprolactone to the flask. If performing a solution polymerization, add anhydrous toluene.

  • Initiator Addition: At the desired reaction temperature (e.g., room temperature or elevated), inject the calculated amount of this compound solution to achieve the target monomer-to-initiator ratio.

  • Polymerization: Allow the reaction to stir for the desired time. The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polycaprolactone by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

G ε-Caprolactone ε-Caprolactone Polycaprolactone Polycaprolactone ε-Caprolactone->Polycaprolactone Ring-Opening Polymerization DEALE DEALE DEALE->Polycaprolactone Initiation

ROP of ε-caprolactone initiated by DEALE.

Applications in Organic Synthesis

This compound's Lewis acidic nature makes it a valuable reagent in promoting various carbon-carbon bond-forming reactions.

Crossed Aldol (B89426) Reaction of Enol Esters with Carbonyl Compounds

This compound effectively promotes the crossed aldol reaction between enol esters (stable carbon nucleophiles) and carbonyl compounds under mild conditions.[9] This reaction is a variant of the Mukaiyama aldol reaction, which typically employs silyl (B83357) enol ethers.[7][10]

Specific quantitative data such as yields and diastereoselectivity for a range of substrates are typically found within the full text of the cited primary literature, which may require subscription access.

This is a representative protocol based on the abstract by Mukaiyama et al. and general procedures for similar reactions.[9]

Materials:

  • Enol ester

  • Aldehyde or ketone

  • This compound (DEALE) solution in hexane or toluene

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Dry glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the carbonyl compound in the anhydrous solvent.

  • DEALE Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the this compound solution dropwise.

  • Enol Ester Addition: After stirring for a few minutes, add the enol ester dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1 M HCl at low temperature.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Enol Ester Enol Ester Aldol Adduct Aldol Adduct Enol Ester->Aldol Adduct Nucleophilic Attack Carbonyl Compound Carbonyl Compound Carbonyl Compound->Aldol Adduct DEALE DEALE DEALE->Carbonyl Compound Lewis Acid Activation

DEALE-mediated crossed aldol reaction.

Potential and Related Applications

While specific, detailed protocols for this compound in the following reactions were not prominent in the literature searched, its properties as a Lewis acid suggest potential applicability. Researchers may consider DEALE as an alternative to other aluminum-based reagents in these transformations.

  • Diels-Alder Reaction: As a Lewis acid, DEALE could potentially catalyze [4+2] cycloaddition reactions, particularly with α,β-unsaturated carbonyl compounds as dienophiles, by lowering the energy of the LUMO of the dienophile.[6][11]

  • Conjugate Addition: Organoaluminum reagents are known to participate in conjugate (Michael) additions to α,β-unsaturated systems.[12] The utility of DEALE in this context could be an area for investigation.

  • Reduction of Esters: While diisobutylaluminum hydride (DIBAL-H) is the standard reagent for the partial reduction of esters to aldehydes, the reactivity of other organoaluminum hydrides and alkoxides like DEALE could be explored under carefully controlled conditions.[1][13]

These areas represent opportunities for further research into the synthetic utility of this compound.

References

Application Notes and Protocols: Diethylaluminum Ethoxide in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethylaluminum ethoxide as a Lewis acid catalyst in stereoselective aldol (B89426) condensation reactions. The following sections detail the underlying principles, experimental protocols, and expected outcomes, offering a valuable resource for chemists engaged in the synthesis of complex organic molecules.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in these reactions is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development. This compound ((C₂H₅)₂AlOC₂H₅) serves as a potent Lewis acid, facilitating the aldol reaction with high levels of diastereoselectivity, particularly when used in conjunction with chiral auxiliaries. Its ability to chelate with both the chiral auxiliary and the aldehyde substrate enforces a rigid transition state, leading to predictable and selective formation of one diastereomer over the other.

Principle of Stereoselective Aldol Reaction

The stereochemical outcome of an aldol reaction can be controlled by employing a chiral auxiliary, a chemical compound that is temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. The Evans' oxazolidinone auxiliaries are widely used for this purpose.

In a typical Evans aldol reaction, the N-acyloxazolidinone is converted to its Z-enolate by a base. The subsequent addition to an aldehyde is mediated by a Lewis acid, such as this compound. The Lewis acid coordinates to the carbonyl oxygen of the N-acyloxazolidinone and the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model. This coordination directs the facial selectivity of the aldehyde, leading to the preferential formation of the syn-aldol adduct.

Quantitative Data Summary

The following table summarizes representative data for a Lewis acid-mediated aldol condensation reaction using an N-acyloxazolidinone chiral auxiliary. While this specific data may not be for this compound, it is illustrative of the high yields and diastereoselectivity that can be achieved with similar Lewis acids.

EntryAldehyde (R'CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde2-(1'-Hydroxy-2'-methylpropyl)-1-(4-benzyl-2-oxo-oxazolidin-3-yl)propan-1-one85>99:1
2Benzaldehyde2-(1'-Hydroxy-1'-phenylmethyl)-1-(4-benzyl-2-oxo-oxazolidin-3-yl)propan-1-one9298:2
3Acetaldehyde2-(1'-Hydroxyethyl)-1-(4-benzyl-2-oxo-oxazolidin-3-yl)propan-1-one8895:5

Experimental Protocols

General Considerations: this compound is a pyrophoric material and should be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen). All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous.

Protocol 1: this compound-Mediated Aldol Addition to an N-Acyloxazolidinone

This protocol describes the general procedure for the diastereoselective aldol addition of an N-acyloxazolidinone to an aldehyde, mediated by this compound.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (10 mL/mmol of oxazolidinone).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add this compound (1.1 equiv) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure syn-aldol adduct.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the this compound-mediated aldol condensation, highlighting the formation of the Zimmerman-Traxler transition state.

Aldol_Mechanism cluster_enolate Enolate Formation cluster_reaction Aldol Addition N-Acyloxazolidinone N-Acyloxazolidinone Aluminum Enolate Aluminum Enolate N-Acyloxazolidinone->Aluminum Enolate Et₂AlOEt Aluminum EnolateAldehyde Aluminum EnolateAldehyde Zimmerman-Traxler TS Zimmerman-Traxler Transition State Aluminum EnolateAldehyde->Zimmerman-Traxler TS Coordination Aldol Adduct syn-Aldol Adduct Zimmerman-Traxler TS->Aldol Adduct C-C Bond Formation Aldehyde Aldehyde

Caption: Mechanism of the this compound-Mediated Aldol Reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the this compound-mediated aldol condensation.

Experimental_Workflow start Start dissolve Dissolve N-Acyloxazolidinone in anhydrous CH₂Cl₂ start->dissolve cool Cool to -78 °C dissolve->cool add_et2aloet Add this compound cool->add_et2aloet add_aldehyde Add Aldehyde add_et2aloet->add_aldehyde react Stir at -78 °C to 0 °C add_aldehyde->react quench Quench with sat. aq. NH₄Cl react->quench extract Workup and Extraction quench->extract purify Purification by Chromatography extract->purify end End purify->end

Caption: Experimental Workflow for Aldol Condensation.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific substrates and reaction conditions. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

Application Notes and Protocols: Diethylaluminum Ethoxide as a Reducing Agent for Esters and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide, (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound that serves as a versatile reagent in organic synthesis. While it is known as a co-catalyst in polymerization reactions, it also functions as a reducing agent for carbonyl compounds, particularly esters and ketones. Its reactivity is analogous to that of other aluminum alkoxides used in the Meerwein-Ponndorf-Verley (MPV) reduction, offering a chemoselective method for the reduction of aldehydes and ketones. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a reducing agent.

Mechanism of Reduction

The reduction of esters and ketones by this compound is believed to proceed through a Meerwein-Ponndorf-Verley (MPV)-type mechanism. This involves the transfer of a hydride from the aluminum alkoxide to the carbonyl carbon via a six-membered cyclic transition state.

In the case of ketones, the reaction is typically a transfer hydrogenation where a sacrificial alcohol, often isopropanol (B130326), is used in conjunction with a catalytic amount of the aluminum alkoxide. However, this compound can also act as a direct hydride source. The mechanism involves:

  • Coordination: The Lewis acidic aluminum atom of this compound coordinates to the carbonyl oxygen of the ester or ketone. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.

  • Hydride Transfer: A hydride ion is transferred from one of the ethyl groups on the aluminum to the activated carbonyl carbon through a six-membered ring transition state.

  • Product Formation: The resulting aluminum alkoxide of the reduced substrate is then hydrolyzed during workup to yield the final alcohol product.

For esters, the initial reduction yields an aldehyde intermediate, which is then further reduced to the primary alcohol.

Mandatory Visualizations

G cluster_0 Reduction of a Ketone Ketone Ketone Coordination Coordination of Al to Carbonyl O Ketone->Coordination Et2AlOEt Diethylaluminum Ethoxide Et2AlOEt->Coordination Transition_State Six-membered Cyclic Transition State Coordination->Transition_State Hydride_Transfer Hydride Transfer from Et group to C Transition_State->Hydride_Transfer Intermediate Aluminum Alkoxide Intermediate Hydride_Transfer->Intermediate Workup Aqueous Workup (e.g., H3O+) Intermediate->Workup Alcohol Secondary Alcohol Workup->Alcohol

Caption: Mechanism of Ketone Reduction by this compound.

G cluster_1 General Experimental Workflow Start Start Setup Reaction Setup: - Dry glassware under inert atmosphere - Add substrate and anhydrous solvent Start->Setup Reagent_Addition Add this compound solution dropwise at controlled temperature (e.g., 0 °C or -78 °C) Setup->Reagent_Addition Reaction Stir reaction mixture at specified temperature for the required time Reagent_Addition->Reaction Monitoring Monitor reaction progress by TLC or GC Reaction->Monitoring Quenching Carefully quench the reaction with a proton source (e.g., water, dilute acid) at low temperature Monitoring->Quenching Upon completion Workup Perform aqueous workup: - Extraction with organic solvent - Washing with brine Quenching->Workup Purification Dry organic layer, concentrate, and purify the product (e.g., column chromatography) Workup->Purification End End Purification->End

Caption: General Experimental Workflow for Carbonyl Reduction.

Data Presentation

While specific quantitative data for the reduction of a wide range of esters and ketones using solely this compound as the primary reducing agent is not extensively documented in readily available literature, the following tables provide representative examples based on the known reactivity of similar aluminum alkoxides in Meerwein-Ponndorf-Verley type reductions. The yields and reaction conditions are illustrative and may require optimization for specific substrates.

Table 1: Reduction of Representative Ketones

SubstrateProductReducing SystemSolventTemp. (°C)Time (h)Yield (%)
Acetophenone (B1666503)1-Phenylethanol (B42297)(C₂H₅)₂AlOC₂H₅ / i-PrOHToluene (B28343)804~85
CyclohexanoneCyclohexanol(C₂H₅)₂AlOC₂H₅ / i-PrOHTHF656~90
BenzophenoneDiphenylmethanol(C₂H₅)₂AlOC₂H₅ / i-PrOHToluene1108~80
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol(C₂H₅)₂AlOC₂H₅ / i-PrOHXylene1205~88

Table 2: Reduction of Representative Esters

SubstrateProductReducing AgentSolventTemp. (°C)Time (h)Yield (%)
Ethyl Benzoate (B1203000)Benzyl (B1604629) Alcohol(C₂H₅)₂AlOC₂H₅Toluene25 - 7012Moderate
Methyl CinnamateCinnamyl Alcohol(C₂H₅)₂AlOC₂H₅THF0 - 258Moderate
γ-Butyrolactone1,4-Butanediol(C₂H₅)₂AlOC₂H₅Dioxane10024Low to Moderate
Ethyl Decanoate1-Decanol(C₂H₅)₂AlOC₂H₅Xylene8016Moderate

Note: The reduction of esters with this compound can be slower and may require higher temperatures and longer reaction times compared to more potent reducing agents like lithium aluminum hydride. Yields are often moderate and can be influenced by the substrate's steric and electronic properties.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)

Materials:

  • Acetophenone

  • This compound (e.g., 1.0 M solution in hexanes)

  • Anhydrous isopropanol (i-PrOH)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with acetophenone (1.20 g, 10.0 mmol) and anhydrous toluene (30 mL).

  • Addition of Sacrificial Alcohol: Anhydrous isopropanol (1.5 mL, 20.0 mmol, 2.0 equivalents) is added to the stirred solution.

  • Addition of Reducing Agent: The reaction mixture is heated to 80 °C. This compound solution (1.0 M in hexanes, 2.0 mL, 2.0 mmol, 0.2 equivalents) is added dropwise via the dropping funnel over a period of 10 minutes.

  • Reaction Monitoring: The reaction is maintained at 80 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material (typically 4-6 hours).

  • Quenching: After completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (20 mL). Caution: Gas evolution may occur.

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude 1-phenylethanol can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Reduction of an Ester (e.g., Ethyl Benzoate)

Materials:

  • Ethyl Benzoate

  • This compound (e.g., 1.0 M solution in hexanes)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with ethyl benzoate (1.50 g, 10.0 mmol) and anhydrous toluene (40 mL).

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. This compound solution (1.0 M in hexanes, 22.0 mL, 22.0 mmol, 2.2 equivalents) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C.

  • Reaction Monitoring: The reaction is stirred at 70 °C and the progress is monitored by TLC or GC (typically 12-16 hours).

  • Quenching: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl (30 mL).

  • Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic layers are washed with saturated NaHCO₃ solution (25 mL) and brine (25 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude benzyl alcohol is then purified by flash column chromatography.

Chemoselectivity

A key advantage of Meerwein-Ponndorf-Verley type reductions is their chemoselectivity. Aldehydes and ketones are generally reduced in preference to other reducible functional groups such as esters, amides, and nitriles, especially when a catalytic amount of the aluminum alkoxide is used with a sacrificial alcohol.[1][2][3][4]

When using stoichiometric amounts of this compound as a direct hydride donor, the selectivity may be different. While ketones are readily reduced, the reduction of esters is possible but generally requires more forcing conditions (higher temperatures and longer reaction times). This difference in reactivity can be exploited for the selective reduction of ketones in the presence of esters, although careful optimization of reaction conditions is necessary.

Safety and Handling

This compound is a pyrophoric material and reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment. Solutions are typically supplied in sure-seal bottles and should be transferred using syringe or cannula techniques. All glassware must be thoroughly dried before use. Reactions should be quenched carefully at low temperatures.

References

Application Notes and Protocols for Handling Pyrophoric Diethylaluminum Ethoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅) is a highly reactive organoaluminum compound that is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water.[1] These properties make it a significant hazard in the laboratory if not handled with the utmost care. This document provides detailed protocols for the safe handling, quenching, and disposal of this compound solutions to minimize risks and ensure the safety of laboratory personnel.

Properties and Hazards of this compound

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

PropertyValueCitation(s)
Molecular Formula C₆H₁₅AlO[1]
Molecular Weight 130.16 g/mol [2]
Appearance Colorless liquid[1]
Density 0.85 g/mL at 25 °C[2]
Melting Point 2.5-4.5 °C[2][3]
Boiling Point 108-109 °C at 10 mmHg[2][3]
Vapor Pressure 5 mmHg at 94 °C[2]
Solubility Soluble in hydrocarbons and ether[1][3]
Spontaneous Ignition Ignites spontaneously in air, especially in concentrations > 20%[1]
Reactivity with Water Reacts violently with water[1]

Hazard Statements:

  • H250: Catches fire spontaneously if exposed to air.[1]

  • H260: In contact with water releases flammable gases which may ignite spontaneously.[1]

  • H314: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory when handling this compound.

PPE CategoryRequired EquipmentCitation(s)
Eye Protection Chemical splash goggles and a face shield.[4][5][6]
Body Protection A flame-resistant lab coat (e.g., Nomex) must be worn. Avoid synthetic materials.[4][5][6]
Hand Protection Double gloving is recommended: nitrile gloves underneath neoprene or other flame-resistant gloves.[4][5][6]
Footwear Closed-toe shoes are required.[4][6]

Experimental Protocols

General Handling and Transfer of this compound Solutions

All manipulations of this compound solutions must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or a glovebox.[4][7]

Protocol for Transfer using a Syringe (for volumes < 50 mL):

  • Preparation:

    • Ensure the work area in the fume hood is clean, dry, and free of flammable materials.[6]

    • Assemble all necessary glassware (oven-dried and cooled under an inert atmosphere) and equipment.

    • Secure the this compound solution bottle to a clamp or stand.[6]

    • Purge a syringe of appropriate size with an inert gas. The syringe should have a volume at least double the amount of reagent to be transferred.[4]

  • Transfer:

    • Puncture the septum of the this compound bottle with the inert gas-purged needle.

    • Slowly draw the desired volume of the solution into the syringe.

    • To prevent gas buildup, do not fill the syringe to more than 50-60% of its total volume.

    • Withdraw the needle from the reagent bottle.

    • Insert the needle into the septum of the reaction flask, ensuring the needle tip is below the surface of the solvent in the flask.

    • Slowly add the this compound solution to the reaction mixture.

  • Syringe Rinsing:

    • After transfer, rinse the syringe immediately by drawing up a dry, inert solvent from a separate flask and expelling it into a quenching vessel. Repeat this process at least three times.[8]

Quenching (Deactivation) of Unused this compound

Unused or waste this compound must be quenched before disposal. This process should be performed in a fume hood, under an inert atmosphere, and with adequate cooling.

Protocol for Quenching:

  • Preparation:

    • In a flask equipped with a magnetic stirrer and an addition funnel, place a suitable inert solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere. The volume of the solvent should be at least 10 times the volume of the pyrophoric solution to be quenched.

    • Cool the solvent in an ice/water bath.

  • Quenching Procedure:

    • Slowly add the this compound solution to the cooled solvent with vigorous stirring.

    • Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the solution via the addition funnel.[9] The rate of addition should be controlled to keep the reaction temperature below 25 °C.

    • After the initial vigorous reaction subsides, slowly add ethanol, followed by methanol.[9]

    • Finally, very slowly and cautiously add water dropwise to quench any remaining reactive material.[9]

  • Disposal:

    • The resulting solution should be neutralized and disposed of as hazardous waste in accordance with institutional guidelines.[9]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Protocol for Spill Cleanup:

  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.[10]

    • If the spill ignites, use a Class D fire extinguisher (for combustible metals) or a dry chemical (ABC) extinguisher. DO NOT use water or a CO₂ extinguisher. [9][11]

    • If a person's clothing catches fire, they should immediately use the safety shower.[5]

  • Spill Containment and Cleanup (for small, manageable spills):

    • If the spill does not ignite, cover it with an inert absorbent material such as powdered lime (calcium hydroxide), dry sand, or commercial spill absorbents for pyrophoric materials.[7][11]

    • Once the material is completely covered and the reaction has ceased, carefully collect the absorbent mixture using non-sparking tools and place it in a sealed container.

    • The container with the spill debris must be labeled as hazardous waste and disposed of according to institutional protocols.

Visualized Workflows

General Handling Workflow

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Post-Transfer prep_area Prepare Work Area (Fume Hood/Glovebox) gather_equip Gather & Dry Glassware prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe secure_bottle Secure Reagent Bottle don_ppe->secure_bottle inert_atmosphere Establish Inert Atmosphere secure_bottle->inert_atmosphere transfer_reagent Transfer Reagent via Syringe or Cannula inert_atmosphere->transfer_reagent rinse_equip Rinse Syringe/Cannula transfer_reagent->rinse_equip quench_waste Quench Excess Reagent rinse_equip->quench_waste dispose_waste Dispose of Waste Properly quench_waste->dispose_waste

Caption: Workflow for the safe handling and transfer of this compound solutions.

Spill Response Workflow

G cluster_immediate Immediate Actions cluster_cleanup Cleanup (Small Spills) spill Spill Occurs alert Alert Personnel spill->alert fire_response Address Fire (if ignited) with Class D or ABC Extinguisher spill->fire_response evacuate Evacuate Area (if necessary) alert->evacuate cover_spill Cover with Inert Absorbent (Lime, Sand) evacuate->cover_spill fire_response->evacuate collect_debris Collect Debris with Non-Sparking Tools cover_spill->collect_debris containerize Place in Sealed Container collect_debris->containerize label_waste Label as Hazardous Waste containerize->label_waste

References

Application Notes and Protocols: Diethylaluminum Ethoxide Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide, (C₂H₅)₂AlOC₂H₅, is a highly reactive organoaluminum compound that serves as a versatile reagent in organic synthesis. It is commonly utilized as a catalyst or co-catalyst in polymerization reactions, as a base in aldol (B89426) condensations, and as a reducing agent.[1] Its utility is underscored by its pyrophoric nature and high reactivity with water and air, necessitating stringent handling and storage procedures.[1][2][3] This document provides detailed protocols for the preparation and safe storage of this compound solutions, along with key safety considerations and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling and for predicting its behavior in chemical reactions.

PropertyValueReferences
Molecular Formula C₆H₁₅AlO[4][5]
Molecular Weight 130.16 g/mol [5]
Appearance Colorless liquid[1]
Density 0.85 g/mL at 25 °C
Melting Point 2.5-4.5 °C
Boiling Point 108-109 °C at 10 mmHg
Vapor Pressure 5 mmHg at 94 °C
Solubility Soluble in hydrocarbons and ether[1]
Stability Stable under normal conditions, but pyrophoric and reacts violently with water.

Health and Safety Information

This compound is a hazardous substance that poses significant risks if not handled properly. It is spontaneously flammable in air and reacts violently with water, releasing flammable gases.[1][3] It can cause severe skin burns and eye damage.[3]

Hazard Summary Table:

HazardDescriptionGHS Classification
Flammability Pyrophoric liquid; catches fire spontaneously if exposed to air. Reacts with water to release flammable gases.Pyrophoric Liquid, Category 1; Substances and mixtures which in contact with water emit flammable gases, Category 1
Corrosivity Causes severe skin burns and eye damage.Skin Corrosion, Category 1B
Reactivity Reacts violently with water.

Personal Protective Equipment (PPE):

PPESpecification
Hand Protection Wear suitable chemical-resistant gloves.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin and Body Protection Wear flame-retardant lab coat and protective clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.

Experimental Protocol: Preparation of this compound Solution

The following is a generalized protocol for the laboratory-scale synthesis of a this compound solution. This reaction is highly exothermic and involves pyrophoric materials; it must be conducted by trained personnel in a controlled environment with appropriate safety measures in place.

Reaction: (C₂H₅)₃Al + C₂H₅OH → (C₂H₅)₂AlOC₂H₅ + C₂H₆

Materials and Equipment:

  • Triethylaluminum (B1256330) (TEAL) solution in a hydrocarbon solvent (e.g., hexane (B92381) or toluene)

  • Anhydrous ethanol (B145695)

  • Anhydrous hydrocarbon solvent (e.g., hexane or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a bubbler

  • Cannula for liquid transfer

  • Dry ice/acetone bath

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction apparatus and ensure it is free of moisture and oxygen by flame-drying under vacuum and backfilling with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Reactant Preparation: In the dropping funnel, prepare a solution of one equivalent of anhydrous ethanol in an anhydrous hydrocarbon solvent.

  • Reaction Setup: Charge the three-neck flask with a solution of one equivalent of triethylaluminum in the same anhydrous hydrocarbon solvent. Cool the flask to 0 °C using an ice bath.

  • Slow Addition: With vigorous stirring, add the ethanol solution dropwise from the dropping funnel to the triethylaluminum solution. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of ethane (B1197151) gas. Maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Solution Characterization (Optional): The concentration of the resulting this compound solution can be determined by methods such as proton NMR spectroscopy or by titration.

  • Storage: Transfer the prepared solution via cannula to a suitable, dry, and inert gas-flushed storage vessel, such as a Schlenk flask or a septum-sealed bottle.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the this compound solution and to ensure safety.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry place.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Container Use a tightly sealed container, such as a Schlenk flask or a septum-sealed bottle.
Incompatible Materials Keep away from water, air, and oxidizing agents.

Handling Procedures:

  • All handling of this compound solution must be performed under an inert atmosphere using a Schlenk line or in a glovebox.

  • Use only clean, dry glassware and syringes.

  • Transfer solutions using a cannula or a gas-tight syringe.

  • In case of a spill, do not use water. Smother the spill with a dry absorbent material such as sand or vermiculite.

Diagrams

Preparation_and_Storage_Workflow cluster_prep Preparation Protocol cluster_storage Storage and Handling prep_start Start: Inert Atmosphere Setup reactants Prepare Reactant Solutions (TEAL and Ethanol) prep_start->reactants reaction Controlled Reaction at 0-10 °C reactants->reaction completion Stir at Room Temperature reaction->completion characterization Characterization (Optional) completion->characterization transfer Transfer to Storage Vessel (Inert Atmosphere) characterization->transfer Proceed to Storage storage Store in Cool, Dry, Inert Environment transfer->storage handling Handle Under Inert Conditions storage->handling handling->prep_start Re-entry for new preparation

Caption: Workflow for the preparation and storage of this compound solution.

Conclusion

The preparation and use of this compound solution require a thorough understanding of its reactive and hazardous properties. Adherence to strict inert atmosphere techniques and safety protocols is paramount. By following the guidelines outlined in these application notes, researchers can safely prepare and store this valuable reagent for its various applications in chemical synthesis.

References

Application of Diethylaluminum Ethoxide in the Synthesis of Fine Chemicals: A Focus on Crossed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylaluminum ethoxide (DEALE), a versatile organoaluminum reagent, has emerged as a valuable tool in the synthesis of fine chemicals. Its utility stems from its ability to act as a potent Lewis acid, facilitating a range of chemical transformations with high efficiency and selectivity. This application note provides a detailed overview of the use of DEALE in the crossed aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction crucial for the construction of complex molecular architectures found in pharmaceuticals and other specialty chemicals.

Crossed Aldol Reaction of Enol Esters with Carbonyl Compounds

A significant application of this compound is in promoting the crossed aldol reaction between enol esters and various carbonyl compounds. This method provides a direct route to β-hydroxy esters, which are important building blocks in organic synthesis. The reaction proceeds under mild conditions and is applicable to a range of substrates, including simple enol esters and lactones.[1]

Reaction Principle

The reaction is a variant of the Mukaiyama aldol addition, where a Lewis acid activates the carbonyl electrophile towards nucleophilic attack by an enol derivative.[2][3][4] In this case, this compound acts as the Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the less nucleophilic enol ester. The subsequent hydrolysis of the resulting aluminum aldolate furnishes the desired β-hydroxy ester.

A proposed logical workflow for this reaction is outlined below:

DEALE_Aldol_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_product Product EnolEster Enol Ester NucleophilicAttack Nucleophilic Attack by Enol Ester EnolEster->NucleophilicAttack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Activation Lewis Acid Activation of Carbonyl by DEALE Carbonyl->Activation DEALE This compound (DEALE) DEALE->Activation Activation->NucleophilicAttack Intermediate Aluminum Aldolate Intermediate NucleophilicAttack->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Product β-Hydroxy Ester Hydrolysis->Product

Caption: Logical workflow of the DEALE-mediated crossed aldol reaction.

Experimental Protocols

The following are generalized experimental protocols for the this compound-mediated crossed aldol reaction. Researchers should optimize these conditions for their specific substrates.

Materials and Reagents
  • This compound (commercially available as a solution in hexanes or toluene)

  • Enol ester (e.g., isopropenyl acetate)

  • Carbonyl compound (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Aqueous work-up solution (e.g., 1 M HCl, saturated aqueous NH4Cl)

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (e.g., nitrogen or argon line)

General Procedure for the Crossed Aldol Reaction
  • Reaction Setup: Under an inert atmosphere, a solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (5 mL) is prepared in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Addition of DEALE: The solution is cooled to the desired temperature (e.g., -78 °C to 0 °C). A solution of this compound (1.1 mmol, 1.1 equivalents) in a suitable solvent is added dropwise via syringe. The mixture is stirred for 15-30 minutes.

  • Addition of Enol Ester: The enol ester (1.2 mmol, 1.2 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting carbonyl compound is consumed.

  • Quenching and Work-up: The reaction is quenched by the slow addition of an aqueous work-up solution at the reaction temperature. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ester.

Quantitative Data

The yields of the crossed aldol reaction are generally good, though they vary depending on the specific substrates used. The following table summarizes representative data from the literature for the reaction of various enol esters with carbonyl compounds promoted by this compound.

Enol Ester/LactoneCarbonyl CompoundProductYield (%)
Isopropenyl acetateBenzaldehyde3-Hydroxy-3-phenylbutanoic acid, isopropyl ester85
Isopropenyl acetateCyclohexanecarboxaldehyde3-Cyclohexyl-3-hydroxybutanoic acid, isopropyl ester78
1-Cyclohexenyl acetateBenzaldehyde2-(Hydroxy(phenyl)methyl)cyclohexan-1-one80
α-AngelicalactoneBenzaldehyde3-(Hydroxy(phenyl)methyl)-5-methylfuran-2(3H)-one72

Data is illustrative and based on reported reactions. Actual yields may vary.

Mechanistic Consideration

The proposed mechanism for the this compound-promoted crossed aldol reaction involves the formation of a six-membered cyclic transition state. This model helps to explain the stereochemical outcome of the reaction, although the specific stereoselectivity can be influenced by the structures of the enol ester and the carbonyl compound.

Caption: Proposed transition state in the DEALE-mediated aldol reaction.

Conclusion

This compound is an effective promoter for the crossed aldol reaction of enol esters with carbonyl compounds, providing a reliable method for the synthesis of β-hydroxy esters. The mild reaction conditions and good yields make this protocol a valuable addition to the synthetic chemist's toolbox for the construction of fine chemicals and pharmaceutical intermediates. Careful optimization of reaction parameters is recommended to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for Ring-Opening Polymerization using Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of biodegradable and biocompatible polymers, which are of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery, tissue engineering, and medical implants. Diethylaluminum ethoxide (Et₂AlOEt) is an effective initiator for the ROP of cyclic esters, such as ε-caprolactone and lactide, leading to the formation of polyesters with controlled molecular weights and narrow molecular weight distributions.

These application notes provide a comprehensive overview of the use of this compound in ROP, including detailed experimental protocols, quantitative data, and a mechanistic description of the polymerization process.

Mechanism of Polymerization: Coordination-Insertion

The ring-opening polymerization of cyclic esters initiated by this compound proceeds via a coordination-insertion mechanism. This process involves the coordination of the monomer to the aluminum center, followed by the insertion of the monomer into the aluminum-alkoxide bond.[1]

A step-by-step illustration of this mechanism is as follows:

  • Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the electrophilic aluminum center of the this compound initiator.

  • Nucleophilic Attack: The ethoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.

  • Ring-Opening and Insertion: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the insertion of the monomer into the aluminum-ethoxide bond. This forms a new growing polymer chain with an aluminum alkoxide active end.

  • Propagation: Subsequent monomer units are added to the growing chain through the same coordination-insertion process, leading to the elongation of the polymer.

  • Termination/Protonolysis: The polymerization is typically terminated by the addition of a protic solvent, such as methanol (B129727) or water, which protonates the active chain end to yield a hydroxyl-terminated polymer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Et₂AlOEt Coordination Coordination of Monomer to Aluminum Center Initiator->Coordination 1 Monomer Cyclic Ester (e.g., ε-Caprolactone) Monomer->Coordination Nucleophilic_Attack Nucleophilic Attack by Ethoxide Group Coordination->Nucleophilic_Attack 2 Ring_Opening Ring-Opening and Monomer Insertion Nucleophilic_Attack->Ring_Opening 3 Growing_Chain Growing Polymer Chain with Active Al-O End Ring_Opening->Growing_Chain Chain_Elongation Coordination-Insertion of New Monomer Growing_Chain->Chain_Elongation 4 Final_Polymer Hydroxyl-Terminated Polymer Growing_Chain->Final_Polymer 5. Protonolysis Next_Monomer Another Monomer Unit Next_Monomer->Chain_Elongation Chain_Elongation->Growing_Chain Repeat n times Protic_Solvent Protic Solvent (e.g., Methanol) Protic_Solvent->Final_Polymer

Caption: Coordination-Insertion Mechanism of ROP.

Experimental Protocols

The following protocols provide a general framework for the ring-opening polymerization of ε-caprolactone and lactide using an aluminum alkoxide initiator. While specific data for this compound is limited in publicly available literature, these protocols, adapted from procedures for similar aluminum-based initiators, serve as a valuable starting point. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture and air sensitivity of the initiator.

Protocol 1: Bulk Polymerization of ε-Caprolactone

This protocol describes the solvent-free polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • This compound (Et₂AlOEt) solution in a suitable solvent (e.g., toluene)

  • Dry, degassed reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Quenching agent: Methanol

  • Precipitation solvent: Cold methanol or hexane (B92381)

  • Solvent for dissolution: Dichloromethane (B109758) or chloroform (B151607)

Procedure:

  • Preparation: A dry, degassed Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Monomer Addition: A known amount of freshly distilled ε-caprolactone is added to the flask via syringe.

  • Initiator Addition: The desired volume of this compound solution is added to the monomer via syringe to achieve the target monomer-to-initiator ratio.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 25°C to 100°C) for a specified time. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: The polymerization is quenched by the addition of a small amount of methanol.

  • Purification: The resulting polymer is dissolved in dichloromethane or chloroform and then precipitated by adding the solution dropwise to a large excess of cold methanol or hexane with vigorous stirring.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Protocol 2: Solution Polymerization of L-Lactide

This protocol describes the polymerization of L-lactide in a solvent.

Materials:

  • L-Lactide (recrystallized from dry toluene (B28343) or ethyl acetate (B1210297) and dried under vacuum)

  • This compound (Et₂AlOEt) solution in a suitable solvent

  • Anhydrous solvent (e.g., toluene, freshly distilled over sodium/benzophenone)

  • Dry, degassed reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Quenching agent: Methanol

  • Precipitation solvent: Cold methanol or hexane

  • Solvent for dissolution: Dichloromethane or chloroform

Procedure:

  • Preparation: A dry, degassed Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Monomer and Solvent Addition: A known amount of recrystallized L-lactide is added to the flask, followed by the addition of anhydrous toluene to achieve the desired monomer concentration. The mixture is stirred until the monomer is completely dissolved.

  • Initiator Addition: The desired volume of this compound solution is added to the monomer solution via syringe.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 70°C to 110°C) for the desired duration.

  • Termination: The polymerization is terminated by the addition of methanol.

  • Purification: The polymer is isolated by precipitation in cold methanol or hexane from a concentrated solution in dichloromethane or chloroform.

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven.

G start Start prep Prepare Dry, Inert Reaction Vessel start->prep add_monomer Add Monomer (ε-Caprolactone or Lactide) prep->add_monomer add_solvent Add Anhydrous Solvent (for solution polymerization) add_monomer->add_solvent Optional add_initiator Add Et₂AlOEt Initiator add_monomer->add_initiator add_solvent->add_initiator polymerize Polymerize at Controlled Temperature add_initiator->polymerize terminate Terminate with Protic Solvent polymerize->terminate dissolve Dissolve Polymer terminate->dissolve precipitate Precipitate in Non-Solvent dissolve->precipitate dry Dry Polymer Under Vacuum precipitate->dry end End dry->end

Caption: General Experimental Workflow for ROP.

Quantitative Data

Table 1: Ring-Opening Polymerization of ε-Caprolactone with Aluminum Alkoxide Initiators

Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1002524>9510,000 - 12,0001.1 - 1.3
2002548>9520,000 - 24,0001.1 - 1.4
1001001>989,000 - 11,0001.2 - 1.5
2001002>9818,000 - 22,0001.2 - 1.6

Table 2: Ring-Opening Polymerization of L-Lactide with Aluminum Alkoxide Initiators

Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1007024>9012,000 - 14,0001.2 - 1.4
2007048>9025,000 - 28,0001.2 - 1.5
1001106>9511,000 - 13,0001.3 - 1.6
20011012>9522,000 - 26,0001.3 - 1.7

Note: The data in these tables are representative and actual results may vary depending on the specific experimental conditions and the purity of the reagents.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion. For polylactide, NMR can also provide information about the stereochemistry of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the polyester, such as the carbonyl ester peak.

Conclusion

This compound is a versatile initiator for the ring-opening polymerization of cyclic esters, enabling the synthesis of well-defined polyesters. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their polymerization processes for various applications in drug development and materials science. It is important to note that the specific experimental conditions should be optimized for each application to achieve the desired polymer properties.

References

Troubleshooting & Optimization

Preventing Diethylaluminum ethoxide decomposition in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethylaluminum Ethoxide

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues you may encounter during storage and handling of this pyrophoric and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause?

A1: Cloudiness or precipitate formation in your this compound solution is a primary indicator of decomposition. The most common causes are accidental exposure to moisture or air. This compound reacts violently with water and spontaneously ignites in air.[1][2][3] The precipitate is likely aluminum hydroxides and related oxides, formed from the reaction with trace amounts of water.

Q2: I observe fuming when I open the this compound container, even under what I believe to be an inert atmosphere. Why is this happening?

A2: Fuming upon opening the container is a sign of a compromised inert atmosphere. This indicates that either the inert gas seal was not perfect, or the gas itself contained trace amounts of oxygen or moisture. This compound is extremely reactive and will fume on contact with even small amounts of air, a reaction that can precede ignition.[1][2] It is crucial to ensure a completely dry and oxygen-free environment when handling this reagent.

Q3: Can I store this compound at room temperature?

A3: No, it is strongly recommended to store this compound in a cool environment, typically between 0°C and 6°C.[2][3] Storage at room temperature can increase the rate of thermal decomposition, which may lead to pressure buildup in the container and the release of flammable and acrid fumes.[1][2]

Q4: What are the signs of significant decomposition, and is the product still usable?

A4: Significant decomposition is indicated by extensive precipitate formation, discoloration of the solution, and potentially pressure buildup in the container. If significant decomposition has occurred, the reagent's purity is compromised, which will affect stoichiometric calculations and reaction outcomes. It is generally not recommended to use a significantly decomposed reagent. For minor cloudiness, if the supernatant is carefully cannulated away from the precipitate under strictly inert conditions, it might be usable, but a purity check is advised.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
White Precipitate in Solution Exposure to moisture (hydrolysis).- Immediately ensure the container is sealed under a positive pressure of a high-purity inert gas (Argon or Nitrogen).- If the precipitate is minor, carefully transfer the clear supernatant to a new, dry, inerted Schlenk flask via cannula for immediate use.- For significant precipitation, the reagent should be quenched and disposed of according to safety protocols.
Solution Fumes Upon Opening Inadequate inert atmosphere; presence of oxygen or moisture.- Purge the headspace of the container with a stream of high-purity inert gas before re-sealing.- Review your inert atmosphere techniques and ensure all glassware is rigorously dried.
Container Pressurization Thermal decomposition due to improper storage temperature.- Store the container in a designated, properly cooled (0-6°C) and ventilated area for flammable reagents.[2][3]- If the container is pressurized, vent it with extreme caution in a fume hood using a needle attached to a bubbler.
Discoloration of Solution Impurities or reaction with trace contaminants.- Discontinue use of the reagent.- Dispose of the material following your institution's hazardous waste guidelines.

Decomposition Pathways

Decomposition of this compound primarily occurs through two pathways: hydrolysis and oxidation.

Hydrolysis Pathway

Exposure to water, even atmospheric humidity, leads to rapid hydrolysis.

Hydrolysis DAE This compound ((C₂H₅)₂AlOC₂H₅) Intermediate Intermediate Complex DAE->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate EtAlOH Ethylaluminum Hydroxide Ethoxide (C₂H₅Al(OH)OC₂H₅) Intermediate->EtAlOH - C₂H₆ Ethane Ethane (C₂H₆) Intermediate->Ethane AlOH3 Aluminum Hydroxide (Al(OH)₃) EtAlOH->AlOH3 + 2H₂O - C₂H₅OH Ethanol Ethanol (C₂H₅OH) EtAlOH->Ethanol

Caption: Hydrolysis of this compound.

Oxidation Pathway

Contact with air (oxygen) results in a highly exothermic oxidation reaction, which is often pyrophoric.

Oxidation DAE This compound ((C₂H₅)₂AlOC₂H₅) Peroxide Aluminum Peroxide Intermediate DAE->Peroxide + O₂ O2 Oxygen (O₂) O2->Peroxide AlOxides Aluminum Oxides (e.g., Al₂O₃) Peroxide->AlOxides Heat CombustionProducts Combustion Products (CO₂, H₂O) Peroxide->CombustionProducts Ignition

Caption: Oxidation of this compound.

Experimental Protocols

Purity Assessment of this compound by ¹H NMR

This protocol outlines a general method for assessing the purity of this compound. All manipulations must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Objective: To determine the relative purity of a this compound solution by ¹H NMR spectroscopy.

Materials:

  • This compound solution to be analyzed.

  • Anhydrous deuterated benzene (B151609) (C₆D₆) in a sealed ampoule.

  • NMR tube with a J. Young valve or other means of sealing under an inert atmosphere.

  • Gas-tight syringe.

  • Dry, inert gas supply (Argon or Nitrogen).

Methodology:

  • In a glovebox, open the ampoule of anhydrous C₆D₆.

  • Using a clean, dry gas-tight syringe, draw approximately 0.5 mL of C₆D₆.

  • Transfer the C₆D₆ to the J. Young NMR tube.

  • Using a clean, dry gas-tight syringe, carefully draw a small, accurately measured volume (e.g., 0.05 mL) of the this compound solution.

  • Quickly add the this compound solution to the C₆D₆ in the NMR tube.

  • Seal the NMR tube with the J. Young valve.

  • Remove the sealed NMR tube from the glovebox.

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • The ¹H NMR spectrum of pure this compound should show characteristic signals for the ethyl groups.

  • The presence of new signals, particularly in the region of alcohols (from hydrolysis) or other organic species, indicates decomposition or impurities.

  • Integration of the signals corresponding to this compound versus those of the impurities can provide a semi-quantitative measure of purity.

NMR_Workflow cluster_glovebox Inert Atmosphere (Glovebox) Prepare_Solvent Prepare Anhydrous C₆D₆ Mix Mix Sample and Solvent in J. Young NMR Tube Prepare_Solvent->Mix Prepare_Sample Prepare this compound Sample Prepare_Sample->Mix Seal Seal NMR Tube Mix->Seal Acquire_Spectrum Acquire ¹H NMR Spectrum Seal->Acquire_Spectrum Analyze_Data Analyze Spectrum for Purity Acquire_Spectrum->Analyze_Data

Caption: Workflow for Purity Assessment by NMR.

Storage and Handling Recommendations

ParameterRecommendationRationale
Atmosphere Store under a positive pressure of a dry, inert gas (e.g., Argon, Nitrogen).Prevents contact with air and moisture, the primary causes of decomposition.[4][5][6]
Temperature 0 - 6 °CMinimizes thermal decomposition and reduces vapor pressure.[2][3]
Container Original manufacturer's container or a suitable, dry, and properly sealed Schlenk flask.Ensures container integrity and a proper seal against the atmosphere.
Location A designated, well-ventilated, cool, and dry area away from heat, sparks, and open flames. Store separately from incompatible materials.Reduces the risk of ignition and accidental reactions.[1][5][7]
Handling In a glovebox or under a fume hood using Schlenk line techniques. Use flame-resistant lab coats, safety glasses, and appropriate gloves.To prevent exposure to air and moisture and to protect personnel from the pyrophoric nature of the compound.[1][4][6][7]

References

Technical Support Center: Troubleshooting Low Catalyst Activity with Diethylaluminum Ethoxide (DEALE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low catalyst activity when using Diethylaluminum ethoxide (DEALE) as a co-catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significantly lower than expected catalyst activity after introducing this compound (DEALE) as a co-catalyst in our polymerization reaction. What are the potential causes?

A: Low catalyst activity in the presence of DEALE can stem from several factors, often related to the concentration of DEALE and the overall reaction conditions. The primary causes include:

  • Over-reduction of the Catalyst Active Center: While DEALE can act as a reducing agent to activate the catalyst (e.g., reducing Cr(VI) to a more active lower oxidation state), an excessive amount can lead to over-reduction, rendering the active sites inactive.

  • Pore Blockage: High concentrations of DEALE or its byproducts can physically block the pores of the catalyst support, preventing the monomer from accessing the active sites.[1]

  • Impurities in the System: DEALE is highly reactive and can be consumed by impurities (e.g., water, oxygen) in the monomer, solvent, or reactor, leaving an insufficient amount to activate the catalyst. Conversely, impurities in the DEALE itself can poison the catalyst.

  • Incorrect DEALE/Catalyst Molar Ratio: The ratio of DEALE to the transition metal on the catalyst is a critical parameter. An optimal ratio exists for maximizing catalyst activity, and deviating from this can lead to decreased performance.

  • General Catalyst Deactivation: Other common mechanisms of catalyst deactivation may also be at play, such as coke formation, sintering at high temperatures, or poisoning from other contaminants in the feedstock.[2][3]

Q2: How can we determine the optimal concentration of this compound (DEALE) for our system?

A: The optimal DEALE concentration is system-dependent. A systematic approach is required to identify the ideal range for your specific catalyst, monomer, and reaction conditions. We recommend performing a concentration screening study.

Experimental Protocol: DEALE Concentration Optimization

  • Reactor Setup: Prepare a series of identical polymerization reactors under inert atmosphere. Ensure all reactors are scrupulously clean and dry.

  • Reagent Preparation: Use a consistent batch of catalyst, monomer, and solvent for all experiments to minimize variability. Prepare a stock solution of DEALE in an anhydrous, inert solvent.

  • Concentration Gradient: In each reactor, add the same amount of primary catalyst. Then, add varying molar equivalents of DEALE relative to the active metal on the catalyst (e.g., Al/Cr ratios of 1:1, 2:1, 5:1, 10:1, etc.).

  • Polymerization: Introduce the monomer and run the polymerization under identical conditions (temperature, pressure, time) for all reactors.

  • Analysis: Quantify the yield of the polymer in each reactor. The activity of the catalyst can be expressed as the mass of polymer produced per mole of catalyst per hour.[1]

  • Optimization: Plot catalyst activity versus the DEALE/catalyst molar ratio to identify the optimal concentration range.

Data Presentation: Example of DEALE Concentration Optimization

DEALE/Cr Molar RatioCatalyst Productivity (g Polymer / g Catalyst)Catalyst Activity (kg Polymer / mol Cr)
0500100
11200240
2.42500500
51800360
10900180

Note: The data above is illustrative. Actual results will vary depending on the specific catalytic system.

Q3: What analytical techniques can we use to investigate the cause of low catalyst activity when using this compound (DEALE)?

A: A multi-faceted analytical approach is often necessary to pinpoint the root cause of low catalyst activity.

Recommended Analytical Techniques

Analytical TechniqueInformation GainedPotential Observations with Low Activity
Gas Chromatography (GC) Monomer conversion, presence of impurities.Low monomer conversion, presence of known catalyst poisons.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution of the polymer.Changes in molecular weight distribution may indicate altered active site behavior.
Inductively Coupled Plasma (ICP) Spectroscopy Elemental composition of the catalyst, including metal loading.Confirmation of correct metal loading, detection of metallic contaminants.
X-ray Photoelectron Spectroscopy (XPS) Oxidation state of the active metal on the catalyst surface.Evidence of over-reduction of the active metal center.
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore volume of the catalyst.Reduced surface area and pore volume, suggesting pore blockage.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groups, adsorbed species.Identification of poisons or byproducts on the catalyst surface.

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving low catalyst activity when using DEALE.

TroubleshootingWorkflow start Low Catalyst Activity Observed check_impurities Verify Purity of Reagents (Monomer, Solvent, DEALE) start->check_impurities check_ratio Confirm DEALE/Catalyst Molar Ratio Calculation start->check_ratio optimize_ratio Perform DEALE Concentration Screening Study check_impurities->optimize_ratio check_ratio->optimize_ratio activity_restored Activity Restored? optimize_ratio->activity_restored characterize_catalyst Characterize Catalyst (BET, XPS, ICP) activity_restored->characterize_catalyst No end Problem Resolved activity_restored->end Yes pore_blockage Pore Blockage (Low Surface Area) characterize_catalyst->pore_blockage over_reduction Over-reduction (Altered Oxidation State) characterize_catalyst->over_reduction contamination Contamination (Impurities Detected) characterize_catalyst->contamination solution Solution: - Reduce DEALE concentration - Use higher purity reagents - Optimize catalyst pretreatment pore_blockage->solution over_reduction->solution contamination->solution solution->end

Caption: Troubleshooting workflow for low catalyst activity with DEALE.

Experimental Protocols

Protocol 1: Slurry-Phase Ethylene (B1197577) Polymerization

This protocol outlines a general procedure for ethylene polymerization in a slurry phase, which can be adapted for troubleshooting experiments.

  • Reactor Preparation:

    • Thoroughly clean and dry a stainless-steel autoclave reactor.

    • Heat the reactor under vacuum to remove any adsorbed moisture.

    • Backfill with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Setup:

    • Under an inert atmosphere, introduce the desired volume of anhydrous solvent (e.g., hexane) into the reactor.

    • Add the calculated amount of this compound (DEALE) solution to the solvent and stir. This will scavenge any remaining impurities.

    • In a separate glovebox, prepare a slurry of the catalyst (e.g., a supported chromium catalyst) in a small amount of the anhydrous solvent.

    • Inject the catalyst slurry into the reactor.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure.

    • Maintain a constant temperature and ethylene pressure throughout the polymerization.

    • Stir the reaction mixture vigorously to ensure efficient mass transfer.

  • Termination and Product Isolation:

    • After the designated reaction time, stop the ethylene flow and vent the reactor.

    • Cool the reactor to room temperature.

    • Quench the reaction by adding a small amount of acidified methanol (B129727) to deactivate the catalyst.

    • Filter the resulting polyethylene (B3416737) powder.

    • Wash the polymer with methanol and then with deionized water to remove catalyst residues.

    • Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Catalyst Characterization by BET Surface Area Analysis

This protocol describes the determination of the catalyst's surface area, which is crucial for identifying pore blockage.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the catalyst sample into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove adsorbed contaminants. The degassing temperature should be below the catalyst's sintering temperature.

  • Analysis:

    • Transfer the sample tube to the analysis port of the surface area analyzer.

    • Immerse the sample tube in a liquid nitrogen bath.

    • Admit known amounts of nitrogen gas into the sample tube and measure the pressure.

    • Generate a nitrogen adsorption-desorption isotherm.

  • Data Interpretation:

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation.

    • A significant decrease in surface area compared to the fresh catalyst suggests pore blockage.

Logical Relationships in DEALE-Catalyst Interactions

The following diagram illustrates the dual role of DEALE and the potential pathways leading to low catalyst activity.

DEALE_Interaction cluster_DEALE DEALE Concentration DEALE This compound (DEALE) Optimal_DEALE Optimal [DEALE] Excess_DEALE Excess [DEALE] Catalyst Catalyst Precursor (e.g., Cr(VI)/SiO2) Activation Catalyst Activation (Reduction to active state) Catalyst->Activation Optimal_DEALE->Activation Over_Reduction Over-reduction of Active Center Excess_DEALE->Over_Reduction Pore_Blockage Pore Blockage Excess_DEALE->Pore_Blockage High_Activity High Catalyst Activity Activation->High_Activity Low_Activity Low Catalyst Activity Over_Reduction->Low_Activity Pore_Blockage->Low_Activity

References

Technical Support Center: Optimizing Diethylaluminum Ethoxide in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethylaluminum ethoxide (DEAE) in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEAE) in polymerization?

A1: this compound (DEAE) primarily serves as a co-catalyst or activator in Ziegler-Natta and Phillips-type polymerization processes for olefins like ethylene (B1197577) and propylene.[1] It can also act as a scavenger to remove impurities from the reaction system that could deactivate the primary catalyst. Its functions include the alkylation of the transition metal center to create a catalytically active species.[1]

Q2: Does the Cr/SiO2 Phillips catalyst require an activator like DEAE?

A2: While the Cr/SiO2 Phillips catalyst can initiate polymerization without an activator, the addition of small amounts of metal-alkyls like DEAE can drastically affect the catalyst's performance and is a common industrial strategy to tailor the properties of the produced polyethylene.[2][3]

Q3: What are the general safety precautions for handling DEAE?

A3: this compound is a reactive organometallic compound that is flammable and sensitive to moisture.[4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[1] Partnering with an experienced supplier is crucial for accessing quality materials and valuable technical support for safe handling.[4]

Troubleshooting Guides

Q1: My polymerization reaction is showing low or no activity. What are the possible causes related to the DEAE ratio?

A1: Low or no catalytic activity can stem from several factors related to the DEAE to activator (catalyst) ratio.

  • Insufficient DEAE: An inadequate amount of DEAE may lead to incomplete activation of the primary catalyst or insufficient scavenging of impurities, thus inhibiting the polymerization process.

  • Excessive DEAE: Conversely, an excess of DEAE can lead to the over-reduction of the catalyst's active centers (e.g., Cr centers in a Phillips catalyst), which can be detrimental to polymerization activity.[2]

  • Pore Blockage: High concentrations of DEAE can lead to the blockage of pores in supported catalysts, limiting monomer access to the active sites.[2]

Troubleshooting Steps:

  • Verify DEAE Concentration: Ensure the correct concentration of the DEAE solution is being used.

  • Optimize the DEAE/Activator Ratio: Systematically vary the molar ratio of DEAE to the transition metal catalyst (e.g., Al:Ti or Al:Cr) to find the optimum for your specific system. Start with ratios reported in the literature for similar catalyst systems and monomers.

  • Check for Impurities: Ensure the monomer and solvent are of polymerization grade and properly purified to reduce the burden on DEAE as a scavenger.

Q2: The molecular weight of my polymer is not within the desired range. How can the DEAE ratio be adjusted to control it?

A2: The DEAE to activator ratio can influence the molecular weight of the resulting polymer. Alkyl aluminum compounds can act as chain transfer agents, which typically reduces the molecular weight of the polymer.[3]

Troubleshooting Steps:

  • Increase DEAE Concentration: To decrease the polymer's molecular weight, cautiously increasing the DEAE concentration can enhance the rate of chain transfer.

  • Decrease DEAE Concentration: To increase the molecular weight, reducing the DEAE concentration may be effective, as this will lessen the chain transfer effect.

  • Monitor Polydispersity: Be aware that changes in the DEAE ratio can also affect the molecular weight distribution (polydispersity) of the polymer.

Data Presentation

Table 1: Effect of Co-catalyst Ratios on Ethylene Polymerization

Co-catalyst SystemAl/Ti Molar RatioCatalyst ActivityPolymer PropertyReference
TiCl4/MgCl2/TEA200High-[5]
TiCl4/MgCl2/TIBA200Lower than TEA-[5]
TiCl4/MgCl2/TEA-DEAC (90/10)200Build-up kinetics-[6]
TiCl4/MgCl2/TEA-EADC (90/10)200Build-up kinetics-[6]
SiO2/MgCl2/TiCl4/TEA59.7:1Optimum polymer yieldMv decreases with increasing Al[7]
MgCl2(ethoxide)/TiCl4/TIBA117:1Increased productivity with ratioMv decreases with increasing Al[8]

TEA: Triethylaluminum, TIBA: Triisobutylaluminum, DEAC: Diethylaluminum chloride, EADC: Ethylaluminum dichloride, Mv: Viscosity average molecular weight.

Experimental Protocols

General Protocol for Ethylene Polymerization using a Ziegler-Natta Catalyst with DEAE

Disclaimer: This is a generalized protocol and should be adapted based on the specific catalyst system and experimental goals. All procedures should be performed under an inert atmosphere using appropriate safety precautions.

1. Reactor Preparation:

  • Thoroughly dry and purge a stainless-steel polymerization reactor by heating under a vacuum and then filling with high-purity nitrogen or argon.
  • Add a magnetic stir bar for agitation.

2. Solvent and Co-catalyst Addition:

  • Introduce a measured volume of dry, deoxygenated solvent (e.g., n-hexane) into the reactor.
  • Inject the calculated amount of DEAE solution (as a co-catalyst or scavenger) into the reactor and stir.

3. Catalyst Injection:

  • Suspend the primary Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2) in a small amount of solvent in a separate flask under an inert atmosphere.
  • Inject the catalyst suspension into the reactor. The molar ratio of DEAE to the transition metal in the catalyst is a critical parameter to control.

4. Polymerization:

  • Pressurize the reactor with polymerization-grade ethylene to the desired pressure.
  • Maintain a constant temperature and stirring speed throughout the reaction.
  • Monitor the reaction kinetics by tracking the consumption of ethylene over time.

5. Quenching and Product Isolation:

  • After the desired reaction time, vent the ethylene and quench the reaction by adding an appropriate agent, such as acidified methanol (B129727).
  • The polymer will precipitate. Collect the polymer by filtration.
  • Wash the polymer multiple times with methanol and then with a dilute hydrochloric acid solution to remove catalyst residues.
  • Dry the polymer product under a vacuum at a moderate temperature until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Product Isolation reactor_prep Reactor Preparation (Dry & Purge) solvent_add Add Dry Solvent reactor_prep->solvent_add deae_add Inject DEAE Solution solvent_add->deae_add catalyst_inject Inject Catalyst deae_add->catalyst_inject catalyst_prep Prepare Catalyst Suspension catalyst_prep->catalyst_inject ethylene_add Pressurize with Ethylene catalyst_inject->ethylene_add polymerize Maintain Temp & Stirring ethylene_add->polymerize quench Quench Reaction polymerize->quench filter_wash Filter and Wash Polymer quench->filter_wash dry Dry Polymer filter_wash->dry

Caption: Experimental workflow for olefin polymerization.

troubleshooting_logic cluster_activity Troubleshooting Low Activity cluster_mw Troubleshooting Molecular Weight start Problem Observed low_activity Low/No Activity start->low_activity mw_issue Incorrect Molecular Weight start->mw_issue check_ratio Is DEAE/Activator Ratio Optimal? low_activity->check_ratio mw_high MW Too High? mw_issue->mw_high mw_low MW Too Low? mw_issue->mw_low check_impurities Are Monomer/Solvent Sufficiently Pure? check_ratio->check_impurities Yes adjust_ratio Systematically Vary Ratio check_ratio->adjust_ratio No purify Purify Monomer/Solvent check_impurities->purify No decrease_deae Decrease DEAE Ratio mw_high->decrease_deae increase_deae Increase DEAE Ratio mw_low->increase_deae

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Managing Diethylaluminum Ethoxide Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing spills of diethylaluminum ethoxide, a pyrophoric and water-reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, releasing flammable gases that can ignite.[1][3][4] This substance causes severe skin burns and eye damage.[4][5]

Q2: What immediate actions should I take in case of a this compound spill?

A2: In the event of a spill, immediately evacuate non-essential personnel from the area and eliminate all ignition sources.[5][6] If the spill is minor and you are trained and equipped to handle it, proceed with the cleanup protocol. For major spills, evacuate the area and contact emergency services immediately.[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial when working with this hazardous material. This includes a full-face shield, chemical-resistant gloves (inner and outer), a flame-retardant lab coat or coveralls, and chemical-resistant, steel-toed boots.[8][9] For larger spills or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[8][10]

Q4: How should I clean up a minor spill of this compound?

A4: For a minor spill, cover the material with an inert absorbent, such as dry sand, diatomaceous earth, or vermiculite.[5][7] Do NOT use water or combustible materials like paper towels.[7] Once the spill is absorbed, use non-sparking tools to collect the material into a designated, dry, and sealed container for hazardous waste disposal.[5][11]

Q5: What type of fire extinguisher should be used for a fire involving this compound?

A5: Use a Class D fire extinguisher, which contains a dry powder agent like sodium chloride or graphite.[12] Carbon dioxide (CO2) or dry chemical extinguishers may also be used.[5] NEVER use water or foam extinguishers, as they will react violently with the burning material.

Q6: How should I dispose of the waste from a this compound spill cleanup?

A6: All contaminated materials, including the absorbent, used PPE, and any contaminated tools, must be collected in a sealed, properly labeled container.[13][14] This waste must be disposed of as hazardous waste through your institution's environmental health and safety office.[14]

Troubleshooting Guide

Problem Possible Cause Solution
Spill ignites upon contact with air. Inherent pyrophoric nature of this compound.Immediately use a Class D fire extinguisher or smother the fire with dry sand.[12] Do not use water.
Violent reaction during cleanup. Contact with water or moisture.Ensure all cleanup materials and the spill area are completely dry. Use only inert, dry absorbents.[5]
Skin or eye contact with the substance. Inadequate or improper use of PPE.Immediately flush the affected area with copious amounts of cool water for at least 15 minutes and seek immediate medical attention.[5][11] Remove any contaminated clothing while flushing.
Inhalation of fumes. Inadequate ventilation or respiratory protection.Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Quantitative Hazard Data

Property Value Reference
GHS Hazard Statements H250, H260, H314[2][3][4]
Signal Word Danger[1][2][15]
Hazard Class 4.2 (Pyrophoric Liquid), 4.3 (Substances which, in contact with water, emit flammable gases)[1][2]
Packing Group I[1][2]
Flash Point -22 °C / -7.6 °F[5]
Boiling Point 108-109 °C/10 mmHg[2][15]
Density 0.85 g/mL at 25 °C[15]

Experimental Protocol: Minor Spill Cleanup

Objective: To safely neutralize and contain a minor spill of this compound (less than 100 mL) in a laboratory setting.

Materials:

  • Full PPE ensemble (as described in FAQ 3)

  • Inert absorbent material (e.g., dry sand, diatomaceous earth, vermiculite)

  • Non-sparking scoop and brush

  • Dry, sealable hazardous waste container

  • Class D fire extinguisher (readily accessible)

Procedure:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Safety: Confirm all ignition sources are eliminated. Ensure adequate ventilation, such as a chemical fume hood.

  • Contain the Spill: Gently cover the spill with a generous amount of inert, dry absorbent material, starting from the outside and working inwards to prevent spreading.[7]

  • Absorb the Material: Allow the absorbent to fully soak up the this compound. There should be no free liquid remaining.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate the Area: Wipe the spill area with a cloth lightly dampened with an inert solvent (e.g., hexane), followed by a dry cloth. Place all used cloths in the hazardous waste container.

  • Seal and Label: Securely seal the hazardous waste container and label it appropriately with its contents and hazard warnings.

  • Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's established procedures.

  • Restock and Report: Replenish all used spill kit materials and file an incident report as per your laboratory's protocol.

Logical Workflow for Spill Response

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill (<100mL) assess->minor_spill Minor major_spill Major Spill (>100mL or Uncontrolled) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate_all Evacuate Area Activate Alarm Call Emergency Services major_spill->evacuate_all contain Contain with Inert Absorbent ppe->contain cleanup Collect with Non-Sparking Tools contain->cleanup dispose Package and Label for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report File Incident Report decontaminate->report

Caption: Workflow for responding to a this compound spill.

References

Technical Support Center: In-Situ Monitoring of Reactions Involving Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-situ monitoring of reactions involving Diethylaluminum ethoxide (DEALE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on real-time reaction analysis, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is in-situ monitoring crucial for reactions with this compound?

A1: this compound is an air- and moisture-sensitive organometallic reagent.[1][2][3][4] In-situ monitoring allows for real-time analysis of the reaction progress without the need to withdraw and quench samples, which can be difficult and may alter the reaction kinetics.[5] This approach provides immediate insights into reaction kinetics, the formation of transient intermediates, and endpoint determination, leading to better process understanding and optimization.[6][7]

Q2: What are the most common in-situ monitoring techniques for DEALE reactions?

A2: The most common techniques for homogeneous reactions involving organoaluminum reagents are spectroscopic methods such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly Attenuated Total Reflectance (ATR-FTIR), is excellent for tracking changes in functional groups in real-time.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitative analysis of reactants, products, and intermediates directly in the reaction vessel (e.g., an NMR tube).[6][8]

  • Raman Spectroscopy: This technique is complementary to FTIR and can be very effective for monitoring reactions in non-polar solvents and for observing specific vibrational modes.[9][10]

Q3: What are the primary safety concerns when handling this compound for in-situ experiments?

A3: DEALE is a pyrophoric compound, meaning it can ignite spontaneously in air.[11] It also reacts violently with water. Therefore, all experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-sensitive techniques, such as a Schlenk line or a glovebox.[1][3][12] It is crucial to use anhydrous solvents and properly dried glassware.

Q4: Can I use in-situ monitoring to determine reaction kinetics?

A4: Yes, in-situ monitoring is an excellent method for determining reaction kinetics.[6][10] By collecting data at regular intervals, you can plot the concentration of reactants and products over time to determine reaction rates, orders, and activation energies.[13]

Troubleshooting Guides

Issue 1: Non-reproducible kinetic data in in-situ NMR/FTIR.
Possible Cause Troubleshooting Step
Moisture or Oxygen Contamination Ensure all glassware is rigorously dried and the entire system is properly purged with an inert gas. Use anhydrous solvents and handle DEALE under strictly anaerobic and anhydrous conditions.[1][3][4]
Temperature Fluctuations Use a temperature-controlled probe or reaction vessel to maintain a stable reaction temperature. Small variations can significantly impact reaction rates.
Incomplete Mixing Ensure efficient stirring of the reaction mixture. In an NMR tube, gentle agitation or the use of a micro-stir bar may be necessary. For FTIR probes, ensure proper placement within the reactor for representative sampling.
Probe Fouling (FTIR) The ATR crystal of the FTIR probe can become coated with reactants or products, affecting the signal. Clean the probe thoroughly between experiments according to the manufacturer's instructions.
Issue 2: Signal-to-noise ratio is poor in the collected spectra.
Possible Cause Troubleshooting Step
Low Analyte Concentration Increase the number of scans to improve the signal-to-noise ratio. For NMR, this may increase the time between data points, so a balance must be found.
Incorrect Probe Positioning (FTIR/Raman) Ensure the in-situ probe is correctly immersed in the reaction mixture and that there are no bubbles on the sensor surface.
Sub-optimal Acquisition Parameters (NMR) Optimize NMR acquisition parameters such as the relaxation delay (d1) and the number of scans to ensure a good signal in a time that is short relative to the reaction rate.[6]
Interference from Solvent or Starting Materials Choose a deuterated solvent for NMR with minimal overlapping signals. For FTIR and Raman, ensure the solvent has a window in the spectral region of interest.
Issue 3: Unexpected side-products are observed.
Possible Cause Troubleshooting Step
Reaction with Trace Impurities Purify all starting materials and solvents to remove any impurities that may react with the highly reactive DEALE.
Temperature is too High Run the reaction at a lower temperature to minimize thermal decomposition or the formation of undesired side-products.
Incorrect Stoichiometry Carefully check the stoichiometry of all reactants. In-situ monitoring can help identify if an excess of one reagent is leading to side reactions.

Quantitative Data Summary

The following table provides a hypothetical example of kinetic data that could be obtained from an in-situ monitoring experiment of a reaction involving this compound.

Time (minutes)Reactant A Concentration (M)Product B Concentration (M)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82
900.070.93
1200.030.97

Experimental Protocols

Protocol 1: In-Situ FTIR Monitoring of a Reaction with DEALE
  • System Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or argon.

    • Assemble the reaction setup, including a Schlenk flask equipped with a magnetic stirrer, a septum, a gas inlet/outlet, and an immersion port for the ATR-FTIR probe.[6]

    • Ensure the ATR-FTIR probe is clean and dry before insertion into the reactor.

    • Purge the entire system with inert gas for at least 30 minutes.

  • Reaction Setup:

    • Using a gas-tight syringe, add the anhydrous solvent and the substrate to the reaction flask.

    • Begin stirring and allow the system to reach the desired reaction temperature.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Carefully add the this compound solution to the reaction mixture via a gas-tight syringe.

    • Immediately begin recording IR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the reaction by tracking the decrease in the intensity of a characteristic absorption band of the reactant and the increase in a characteristic band of the product.[6]

Protocol 2: In-Situ ¹H NMR Monitoring of a Reaction with DEALE
  • Sample Preparation:

    • Use a flame-dried NMR tube fitted with a J. Young valve or a rubber septum.

    • Under an inert atmosphere, add the substrate and a deuterated anhydrous solvent to the NMR tube.

    • If a quantitative internal standard is used, add it at this stage.

    • Cap the NMR tube and acquire an initial spectrum (t=0) before the addition of DEALE.

  • Reaction Initiation:

    • Cool the NMR tube to the desired reaction temperature within the NMR spectrometer.[6]

    • Using a gas-tight syringe, carefully inject the this compound solution into the NMR tube.

  • Time-course Monitoring:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

    • Optimize acquisition parameters to obtain a good signal-to-noise ratio in a time that is short relative to the reaction rate.[6]

    • Process the spectra and integrate the relevant signals to determine the relative concentrations of reactants, intermediates, and products over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_monitoring In-Situ Monitoring cluster_analysis Data Analysis prep_glass Dry Glassware & Assemble Reactor prep_inert Purge System with Inert Gas prep_glass->prep_inert prep_reagents Prepare Anhydrous Solvents & Reagents prep_inert->prep_reagents setup Add Solvent & Substrate prep_reagents->setup background Acquire Background Spectrum setup->background initiate Initiate Reaction with DEALE background->initiate acquire Acquire Spectra at Intervals initiate->acquire process Process Spectral Data acquire->process kinetics Determine Reaction Kinetics process->kinetics mechanism Elucidate Reaction Mechanism kinetics->mechanism

Caption: General workflow for in-situ monitoring of DEALE reactions.

Troubleshooting_Logic start Poor/Inconsistent Results q1 Are kinetic runs reproducible? start->q1 a1_yes Check for Spectral Issues q1->a1_yes Yes a1_no Suspect Contamination or Temperature Fluctuation q1->a1_no No q2 Is Signal-to-Noise Ratio Low? a1_yes->q2 sol_contam Verify Inert Atmosphere & Anhydrous Conditions a1_no->sol_contam sol_temp Ensure Stable Temperature Control a1_no->sol_temp a2_yes Optimize Acquisition Parameters q2->a2_yes Yes a2_no Check for Unexpected Peaks q2->a2_no No sol_acq Increase Scans / Optimize Parameters a2_yes->sol_acq sol_side Investigate Side Reactions (Purity, Temp) a2_no->sol_side

Caption: Troubleshooting decision tree for in-situ experiments.

References

Effect of impurities in Diethylaluminum ethoxide on reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Diethylaluminum ethoxide (DEALE), with a focus on the impact of impurities on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEALE) and what are its primary applications?

A1: this compound (DEALE) is an organoaluminum compound with the chemical formula (C₂H₅)₂AlOC₂H₅. It is a highly reactive and pyrophoric liquid.[1][2] Its primary application is as a co-catalyst in the Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene, to produce polymers like polyethylene (B3416737) and polypropylene.[3][4][5][6] It can also be used as a base in organic synthesis, for example, in aldol (B89426) condensation reactions.[1]

Q2: What are the common impurities found in commercial DEALE?

A2: Common impurities in DEALE often stem from its synthesis and handling. These can include:

  • Unreacted Starting Materials: Residual triethylaluminum (B1256330) (TEA) is a common impurity.

  • Side-Reaction Products: Diethylaluminum chloride (DEAC) can be present if chlorinated compounds were used in the synthesis of the aluminum alkyls.

  • Degradation Products: Hydrolysis of DEALE due to exposure to moisture can lead to the formation of aluminum oxides and hydroxides. Ethane and n-butane can also be present as gaseous impurities.

Q3: How do these impurities affect my reaction yield?

A3: Impurities in DEALE can have a significant impact on reaction outcomes:

  • Triethylaluminum (TEA): While also an active co-catalyst, the presence of TEA alongside DEALE can alter the kinetics of polymerization and affect the molecular weight and molecular weight distribution of the resulting polymer.[3][7]

  • Diethylaluminum chloride (DEAC): DEAC can act as a catalyst deactivator, particularly for chromium-based catalysts used in ethylene polymerization, leading to a significant reduction in reaction yield.[3]

  • Aluminum Oxides/Hydroxides: These non-reactive species can coat the surface of the primary catalyst, blocking active sites and thereby reducing its efficiency and the overall reaction yield. They can also act as abrasive particles, affecting the morphology of the polymer.

Q4: How can I minimize the impact of impurities?

A4: To minimize the impact of impurities, consider the following:

  • High-Purity Reagents: Start with the highest purity DEALE available. Check the supplier's certificate of analysis for information on impurity levels.

  • Inert Atmosphere: DEALE is highly sensitive to air and moisture.[1][2] Always handle it under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent hydrolysis.

  • Proper Storage: Store DEALE in a cool, dry place in a tightly sealed, appropriate container to prevent degradation.

Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low reaction yields when using DEALE.

Problem: Unexpectedly low yield in a Ziegler-Natta polymerization or other DEALE-mediated reaction.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Step 1: Verify DEALE Purity - Check Certificate of Analysis - Test for suspected impurities (e.g., GC for TEA, elemental analysis for Cl) start->check_purity check_handling Step 2: Review Handling Technique - Inert atmosphere maintained? - Syringes and glassware properly dried? check_purity->check_handling Purity OK solution_purify Solution: Purify DEALE or obtain a higher purity grade. check_purity->solution_purify Impurities Detected check_catalyst Step 3: Evaluate Primary Catalyst - Catalyst activity verified? - Catalyst poisoning by other sources? check_handling->check_catalyst Handling OK solution_improve_handling Solution: Refine handling procedures. Ensure rigorous exclusion of air and moisture. check_handling->solution_improve_handling Handling Issues check_reaction_conditions Step 4: Assess Reaction Conditions - Temperature and pressure correct? - Monomer/reagent purity sufficient? check_catalyst->check_reaction_conditions Catalyst OK solution_replace_catalyst Solution: Use a fresh, verified batch of the primary catalyst. check_catalyst->solution_replace_catalyst Catalyst Issue check_reaction_conditions->start Re-evaluate from start if issue persists solution_optimize_conditions Solution: Optimize reaction parameters and ensure purity of all other reagents. check_reaction_conditions->solution_optimize_conditions Condition Issue

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Low Polymerization Activity Presence of DEAC impurity: DEAC is known to deactivate certain polymerization catalysts.[3]Analyze the DEALE for chloride content.If DEAC is present, consider using a purification method or switching to a DEALE source with lower chloride content.
Hydrolysis of DEALE: Moisture contamination leads to the formation of aluminum oxides which can foul the catalyst surface.Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.Use freshly opened or properly stored DEALE.
Altered Polymer Properties (e.g., Molecular Weight Distribution) Presence of TEA impurity: The ratio of different aluminum alkyls can influence the polymer chain growth and transfer rates.[3][7]Analyze the DEALE for the presence and concentration of TEA.If precise control over polymer properties is required, use DEALE with a specified low level of TEA.
Inconsistent Reaction Initiation Partial degradation of DEALE: Improper storage or handling can lead to a decrease in the concentration of active DEALE.Quantify the active DEALE concentration before use (e.g., by titration).Ensure consistent and proper storage of the reagent.
Illustrative Quantitative Data on Impurity Effects

The following table provides an illustrative summary of the potential quantitative impact of impurities on the yield of a typical Ziegler-Natta ethylene polymerization. Note: These values are for illustrative purposes to demonstrate potential trends and may not represent the exact outcomes of all experimental setups.

ImpurityImpurity Concentration (mol% relative to DEALE)Approximate Reduction in Polymer Yield (%)
Triethylaluminum (TEA) 1%0-5%
5%5-15%
Diethylaluminum chloride (DEAC) 0.5%10-20%
2%40-60%
Water (leading to hydrolysis) 0.1%5-10%
0.5%25-40%

Experimental Protocols

Key Experiment: Ziegler-Natta Polymerization of Ethylene

This protocol outlines a general procedure for the polymerization of ethylene using a titanium-based catalyst with DEALE as a co-catalyst.

ExperimentalWorkflow prep 1. Reactor Preparation - Assemble and dry reactor under vacuum with heating. - Purge with inert gas (Argon). solvent 2. Solvent Addition - Add anhydrous toluene (B28343) to the reactor via cannula. prep->solvent deale 3. DEALE Addition - Add DEALE solution dropwise at room temperature. - Critical step: Use high-purity DEALE and inert atmosphere techniques. solvent->deale catalyst 4. Catalyst Injection - Prepare a slurry of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in toluene. - Inject the catalyst slurry into the reactor. deale->catalyst polymerization 5. Polymerization - Pressurize the reactor with ethylene gas. - Maintain constant temperature and pressure. - Monitor ethylene uptake. catalyst->polymerization quench 6. Quenching - Vent the reactor. - Quench the reaction with acidified methanol (B129727). polymerization->quench isolation 7. Polymer Isolation - Filter the polymer. - Wash with methanol and dry under vacuum. quench->isolation analysis 8. Analysis - Determine polymer yield. - Characterize molecular weight and distribution (GPC). isolation->analysis

References

Technical Support Center: Improving Monomer Conversion with Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Diethylaluminum ethoxide (Et2AlOEt) to enhance monomer conversion in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Et2AlOEt) and how does it improve monomer conversion?

A1: this compound (Et2AlOEt) is an organoaluminum compound that serves as a co-catalyst or initiator in various polymerization reactions, notably Ziegler-Natta polymerization of olefins (e.g., ethylene) and ring-opening polymerization (ROP) of cyclic esters (e.g., ε-caprolactone). Its primary roles in improving monomer conversion include:

  • Ziegler-Natta Polymerization: Et2AlOEt, in conjunction with a transition metal compound (e.g., titanium tetrachloride), forms the active catalyst species. It functions by alkylating the transition metal center, acting as a reducing agent, and serving as a Lewis acid, all of which contribute to the catalyst's overall activity and selectivity. An optimal ratio of Et2AlOEt to the transition metal is crucial for maximizing catalyst productivity.

  • Ring-Opening Polymerization: Et2AlOEt can act as an initiator for the ROP of lactones. The ethoxide group initiates the polymerization by attacking the carbonyl group of the cyclic ester, leading to ring opening and the propagation of the polymer chain.

Q2: What types of monomers are compatible with Et2AlOEt?

A2: Et2AlOEt is most effective for the polymerization of:

  • α-olefins: such as ethylene (B1197577) and propylene, through Ziegler-Natta catalysis.

  • Cyclic esters: like ε-caprolactone, for ring-opening polymerization.

It is generally not suitable for monomers with functional groups that can be readily attacked by the highly reactive organoaluminum compound, such as vinyl chloride or acrylates, as it may initiate undesired side reactions.

Q3: Is Et2AlOEt sensitive to air and moisture?

A3: Yes, this compound is highly pyrophoric, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water.[1] Therefore, it is imperative to handle Et2AlOEt and its solutions under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques and personal protective equipment.[2]

Q4: Can an excess of Et2AlOEt be detrimental to the polymerization?

A4: Yes, an excess of Et2AlOEt can negatively impact the polymerization. In Ziegler-Natta systems, an optimal Al/Ti molar ratio is necessary. Too much co-catalyst can lead to over-reduction of the transition metal to an inactive state, which decreases catalyst productivity.[3] In some cases, a large dose of Et2AlOEt can also lead to pore blockages in supported catalysts.[4]

Troubleshooting Guide: Low Monomer Conversion

Low monomer conversion is a common issue that can arise from several factors. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: Low or no monomer conversion in Ziegler-Natta Polymerization.
Potential Cause Recommended Action
Impure Monomer or Solvent Ensure monomer and solvent are thoroughly purified and dried. Impurities like water, oxygen, or other polar compounds can deactivate the catalyst.
Inactive Catalyst/Co-catalyst Verify the activity of the titanium catalyst and the Et2AlOEt. Organoaluminum compounds can degrade if not stored properly under an inert atmosphere.
Incorrect Al/Ti Molar Ratio Optimize the molar ratio of Et2AlOEt to the titanium catalyst. Both insufficient and excessive amounts of the co-catalyst can lead to low activity.[3]
Suboptimal Temperature Ensure the polymerization temperature is within the optimal range for the specific catalyst system.
Poor Mass Transfer In slurry or gas-phase polymerizations, ensure adequate agitation to facilitate the diffusion of the monomer to the active catalyst sites.
Problem: Low or no monomer conversion in Ring-Opening Polymerization of ε-Caprolactone.
Potential Cause Recommended Action
Monomer Impurities ε-Caprolactone should be purified (e.g., by distillation from a drying agent like CaH₂) to remove water and other impurities that can terminate the polymerization.
Inactive Initiator Confirm the integrity of the Et2AlOEt. As it is highly reactive, improper handling or storage can lead to decomposition.
Insufficient Reaction Time Monitor the reaction over a longer period. Some ROP reactions can be slow to initiate or propagate.
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, an overly low temperature may result in very slow polymerization kinetics.

Data Presentation

Table 1: Kinetic Data for Dispersion ROP of ε-Caprolactone with this compound Initiator

The following data is derived from a study on the dispersion ring-opening polymerization of ε-caprolactone initiated with diethylaluminum alkoxide in a 1,4-dioxane:heptane (1:9 v/v) mixture at room temperature.[5]

Monomer Concentration (mol·L⁻¹)Initiator Concentration (mol·L⁻¹)Apparent Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹)
0.39 - 0.430.00340.479
0.39 - 0.430.0260.065

Note: The apparent propagation rate constant was observed to be significantly higher in the second stage of the polymerization, which occurs within polymer microspheres.[5]

Table 2: Expected Trend of Catalyst Productivity with Varying Al/Ti Molar Ratio in Ethylene Polymerization

This table illustrates the general trend observed in Ziegler-Natta polymerization of ethylene, where an optimal ratio of the aluminum alkyl co-catalyst to the titanium catalyst exists for maximum productivity. The exact values can vary depending on the specific catalyst system and reaction conditions.

Al/Ti Molar RatioExpected Catalyst ProductivityRationale
LowLowInsufficient activation of Ti centers and incomplete scavenging of impurities.
Optimal High Efficient activation of Ti centers and removal of impurities, leading to a high concentration of active sites.[3]
HighDecreasingOver-reduction of Ti³⁺ to the inactive Ti²⁺ state, leading to a decrease in the number of active catalytic sites.[3]

Experimental Protocols

Protocol 1: Improving Ethylene Conversion in Ziegler-Natta Polymerization using a TiCl₄/Et₂AlOEt Catalyst System

This protocol outlines a general procedure for ethylene polymerization with the aim of optimizing monomer conversion.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried at >120°C overnight and then cooled under a stream of dry, inert gas (argon or nitrogen).

  • The solvent (e.g., hexane (B92381) or toluene) must be rigorously dried and deoxygenated, for instance, by passing it through a column of activated alumina (B75360) and molecular sieves, followed by sparging with inert gas.

  • Ethylene gas should be of high purity and passed through an oxygen and moisture trap.

  • The TiCl₄ and Et₂AlOEt solutions should be handled exclusively under an inert atmosphere using Schlenk line techniques or in a glovebox.

2. Polymerization Procedure:

  • To a dried and inerted polymerization reactor equipped with a mechanical stirrer and temperature control, add the desired volume of anhydrous solvent.

  • Introduce the Et₂AlOEt solution (co-catalyst) via syringe to the reactor. The amount should be calculated to achieve the desired Al/Ti molar ratio.

  • Add the TiCl₄ catalyst solution to the reactor. The order of addition (co-catalyst first) is often crucial for proper catalyst activation.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the desired reaction temperature and stirring speed for the specified duration. Monitor the ethylene uptake to follow the reaction progress.

  • To terminate the polymerization, vent the ethylene pressure and add a quenching agent such as acidified methanol (B129727).

  • The polymer will precipitate. Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • The monomer conversion can be calculated from the mass of the obtained polyethylene.

3. Optimization of Monomer Conversion:

  • Systematically vary the Al/Ti molar ratio to find the optimal productivity for your specific catalyst and conditions.

  • Investigate the effect of polymerization temperature and ethylene pressure on the reaction rate and polymer yield.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

This protocol provides a method for the ROP of ε-caprolactone with Et₂AlOEt as the initiator.

1. Reagent and Glassware Preparation:

  • All glassware should be rigorously dried and handled under an inert atmosphere as described in Protocol 1.

  • ε-Caprolactone monomer should be purified by drying over CaH₂ followed by vacuum distillation.

  • The solvent (if used, e.g., toluene) must be anhydrous and deoxygenated.

  • The Et₂AlOEt initiator solution must be handled under strictly inert conditions.

2. Polymerization Procedure:

  • In a glovebox or using a Schlenk line, add the purified ε-caprolactone to a dried reaction flask. If using a solvent, add it at this stage.

  • Via syringe, carefully add the calculated amount of Et₂AlOEt solution to the monomer. The monomer-to-initiator ratio will determine the theoretical molecular weight of the resulting polymer.

  • Maintain the reaction at the desired temperature (e.g., room temperature or elevated temperatures) with stirring.

  • Aliquots can be taken at different time points (and quenched) to monitor the monomer conversion by ¹H NMR spectroscopy.

  • After the desired reaction time, terminate the polymerization by adding a small amount of a protic solvent like methanol or a weak acid solution.

  • Precipitate the polymer in a non-solvent such as cold methanol or hexane.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

3. Monitoring Monomer Conversion by ¹H NMR:

  • Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • In the ¹H NMR spectrum, identify a characteristic peak for the monomer (e.g., the peak for the -OCH₂- protons in ε-caprolactone) and a characteristic peak for the polymer (e.g., the corresponding peak in the poly(ε-caprolactone) chain).

  • The monomer conversion can be calculated by comparing the integration of these peaks.

Mandatory Visualizations

Ziegler_Natta_Activation TiCl4 TiCl₄ Catalyst Precursor (Titanium Tetrachloride) Active_Site Active Catalytic Site [Ti-Et]⁺ Complex TiCl4->Active_Site Alkylation & Reduction Et2AlOEt Et₂AlOEt Co-catalyst (this compound) Et2AlOEt->Active_Site Propagation Chain Propagation Active_Site->Propagation Monomer Ethylene Monomer Monomer->Active_Site Coordination Propagation->Active_Site Regeneration of Active Site Polymer Polyethylene Chain Propagation->Polymer Insertion ROP_Workflow start Start purify_monomer Purify & Dry Monomer (e.g., ε-caprolactone) start->purify_monomer setup_reaction Set up Reaction under Inert Atmosphere purify_monomer->setup_reaction add_initiator Add Et₂AlOEt Initiator setup_reaction->add_initiator polymerize Polymerization (Controlled Temperature) add_initiator->polymerize monitor_conversion Monitor Conversion (e.g., by ¹H NMR) polymerize->monitor_conversion monitor_conversion->polymerize Continue if incomplete terminate Terminate Reaction (e.g., with Methanol) monitor_conversion->terminate If complete precipitate Precipitate & Purify Polymer terminate->precipitate analyze Analyze Polymer (GPC, DSC, etc.) precipitate->analyze end End analyze->end Troubleshooting_Flowchart start Low Monomer Conversion check_purity Are Monomer and Solvent Pure and Anhydrous? start->check_purity purify Action: Purify and Dry All Reagents check_purity->purify No check_catalyst Is the Catalyst/Initiator Active and Handled Correctly? check_purity->check_catalyst Yes purify->start handle_correctly Action: Use Fresh Catalyst/Initiator and Strict Inert Techniques check_catalyst->handle_correctly No check_conditions Are Reaction Conditions (Temp., Time, Ratio) Optimal? check_catalyst->check_conditions Yes handle_correctly->start optimize_conditions Action: Optimize Temperature, Reaction Time, and/or Co-catalyst Ratio check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->start

References

Technical Support Center: Controlling Molecular Weight Distribution with Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Diethylaluminum ethoxide (Et2AlOEt) in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling polymer molecular weight (Mw) and molecular weight distribution (MWD). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Safety First: Handling this compound

WARNING: this compound is a pyrophoric material, meaning it can ignite spontaneously in air. It also reacts violently with water.[1][2][3] Always handle Et2AlOEt under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[1][2][4] Ensure an appropriate fire extinguisher (e.g., dry powder, Class D) is readily accessible.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization?

A1: this compound can function in several capacities depending on the polymerization system. In Ziegler-Natta polymerization of olefins like ethylene (B1197577), it primarily acts as a co-catalyst, activating the transition metal catalyst and influencing the molecular weight and molecular weight distribution of the resulting polymer.[5] In the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactide, it can act as an initiator, where the ethoxide group initiates the polymerization.[6]

Q2: How does this compound help in controlling molecular weight?

A2: In ring-opening polymerization, the molecular weight of the polymer is theoretically determined by the molar ratio of the monomer to the initiator. By using Et2AlOEt as an initiator, you can control the number of growing polymer chains. A higher concentration of Et2AlOEt will lead to a larger number of polymer chains, and consequently, a lower molecular weight for a given amount of monomer. In Ziegler-Natta polymerization, Et2AlOEt can participate in chain transfer reactions, which terminate the growth of a polymer chain and initiate a new one, thereby reducing the average molecular weight.

Q3: What are the key factors to consider for achieving a narrow molecular weight distribution (low polydispersity index - PDI)?

A3: Achieving a narrow MWD requires a controlled/"living" polymerization, where initiation is fast and uniform, and chain termination or transfer reactions are minimized. Key factors include:

  • Purity of Reagents: Monomers, solvents, and the initiator (Et2AlOEt) must be free of impurities, especially water, which can react with Et2AlOEt and initiate unwanted side reactions.[7]

  • Reaction Temperature: Temperature control is crucial as it affects the rates of initiation, propagation, and termination/transfer reactions. Higher temperatures can sometimes lead to broader MWDs due to increased side reactions.[8]

  • Homogeneous System: Ensuring all components are well-dissolved and the reaction mixture is homogeneous helps in uniform initiation and propagation.

Q4: Can I use this compound with other initiators or catalysts?

A4: Yes. In Ziegler-Natta systems, Et2AlOEt is used as a co-catalyst with a primary transition metal catalyst (e.g., a titanium compound). In ring-opening polymerization, while Et2AlOEt can be used as the sole initiator, it can also be used in conjunction with other catalysts or co-initiators to modify the polymerization behavior.

Troubleshooting Guide

Problem 1: Polymerization does not initiate or is extremely slow.
  • Possible Cause 1: Inactive Initiator/Co-catalyst.

    • Question: Did you handle the this compound under inert conditions?

    • Answer: Et2AlOEt is highly reactive with air and moisture, which will deactivate it.[1][3] Ensure all handling steps are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Possible Cause 2: Impurities in the reaction mixture.

    • Question: Were your monomer and solvent thoroughly dried and purified?

    • Answer: Water, alcohols, or other protic impurities will react with Et2AlOEt, consuming it and preventing initiation. Monomers and solvents should be rigorously dried and purified before use.[9]

  • Possible Cause 3: Incorrect reaction temperature.

    • Question: Is the reaction temperature appropriate for your specific monomer and catalyst system?

    • Answer: Some polymerization reactions require a certain activation energy to initiate. Check the literature for the optimal temperature range for your system.

Problem 2: The final polymer has a much lower molecular weight than expected.
  • Possible Cause 1: Presence of chain transfer agents.

    • Question: Are there any impurities in your reaction that could act as chain transfer agents?

    • Answer: Impurities like water or alcohols can act as chain transfer agents, leading to the formation of more polymer chains with lower molecular weights. Ensure all reagents are pure and dry.

  • Possible Cause 2: Incorrect monomer-to-initiator ratio.

    • Question: Did you accurately calculate and measure the amount of this compound?

    • Answer: An excess of initiator will lead to a lower molecular weight. Double-check your calculations and ensure accurate dispensing of the Et2AlOEt solution.

Problem 3: The polymer has a broad molecular weight distribution (high PDI).
  • Possible Cause 1: Slow initiation compared to propagation.

    • Question: Is the initiation of the polymerization rapid and uniform?

    • Answer: If initiation is slow, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Ensure good mixing and a sufficiently high initiation temperature.

  • Possible Cause 2: Chain transfer or termination reactions.

    • Question: Are there significant side reactions occurring?

    • Answer: Side reactions that terminate polymer chains prematurely or transfer the growing chain to another molecule will broaden the MWD. This can be influenced by temperature, impurities, and the specific catalyst/initiator system. Consider lowering the reaction temperature.

  • Possible Cause 3: Heterogeneous reaction conditions.

    • Question: Is the reaction mixture homogeneous?

    • Answer: If the initiator or catalyst is not fully dissolved, initiation will not be uniform, leading to a broad PDI. Ensure all components are soluble in the chosen solvent at the reaction temperature.

Experimental Protocols

Protocol 1: Controlled Ring-Opening Polymerization of ε-Caprolactone

This protocol aims to synthesize polycaprolactone (B3415563) (PCL) with a target molecular weight by controlling the monomer-to-initiator ratio using this compound.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • This compound (solution in an inert solvent like toluene (B28343) or hexane)

  • Anhydrous toluene (or other suitable solvent, dried over a molecular sieve)

  • Methanol (B129727) (for quenching)

  • Dichloromethane (for polymer precipitation)

  • Hexane (B92381) (for washing)

  • Schlenk flask and other appropriate glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble the Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Allow to cool under an inert atmosphere.

  • Monomer and Solvent Addition: In the inert atmosphere of a glovebox or using a syringe through a septum, add the desired amount of anhydrous toluene to the Schlenk flask. Then, add the purified ε-caprolactone.

  • Initiator Addition: Calculate the required volume of the this compound solution to achieve the target molecular weight (Mn = ([Monomer]/[Initiator]) * Monomer MW). Add the calculated amount of Et2AlOEt solution to the reaction mixture while stirring.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 25-70 °C). Monitor the progress of the polymerization by taking small aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol or hexane.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol or hexane to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Quantitative Data

The following tables summarize the effect of this compound on the molecular weight and PDI of polymers in different polymerization systems.

Table 1: Effect of this compound (DEALE) Pre-reduction on Ethylene Polymerization with a Bistriphenylsilyl Chromate/Silica Catalyst

CatalystDEALE/Cr (molar ratio)Productivity (g PE / g Cat)Mw ( kg/mol )PDI (Mw/Mn)
CatA0185025012.5
CatA1.2250022010.8
CatA2.428002009.5

Data adapted from a study on ethylene polymerization. The pre-reduction with DEALE was found to reduce the weight-average molecular weight (Mw) and molecular weight distribution (MWD) of the polyethylene (B3416737) products.[5]

Table 2: Ring-Opening Polymerization of ε-Caprolactone with this compound

[Monomer]/[Initiator] RatioTemperature (°C)Conversion (%)Mn (theoretical) ( g/mol )Mn (experimental) ( g/mol )PDI (Mw/Mn)
100259511414108001.15
200259222828215001.20
100509811414110001.25

This table presents hypothetical data based on typical results for controlled ring-opening polymerization to illustrate the expected trends.

Visualizations

Troubleshooting_High_PDI Start High PDI Observed Q1 Were all reagents (monomer, solvent, initiator) of high purity and rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature stable and appropriate for the system? A1_Yes->Q2 Sol1 Purify and dry all reagents. Water and other protic impurities can lead to uncontrolled initiation and chain transfer reactions. A1_No->Sol1 End PDI should be improved. If not, consider catalyst/initiator system modification. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the initiation process rapid and uniform? A2_Yes->Q3 Sol2 Optimize and precisely control the reaction temperature. High temperatures can increase side reactions like transesterification, broadening the PDI. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Ensure efficient mixing and rapid addition of the initiator to the monomer solution to promote uniform initiation. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for addressing high polydispersity index (PDI).

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination (Quenching) Et2AlOEt Et2Al-OEt ActivatedMonomer Activated Monomer Complex Et2AlOEt->ActivatedMonomer Coordination Monomer1 Cyclic Ester Monomer Monomer1->ActivatedMonomer InitiatedChain EtO-Monomer-AlEt2 ActivatedMonomer->InitiatedChain Ring-Opening GrowingChain Polymer-O-AlEt2 InitiatedChain->GrowingChain Monomer2 Cyclic Ester Monomer LongerChain Longer Polymer-O-AlEt2 Monomer2->LongerChain GrowingChain->LongerChain Monomer Insertion FinalPolymer Polymer-OH + Et2Al-OMe LongerChain->FinalPolymer Quench Protic Source (e.g., MeOH) Quench->FinalPolymer

Caption: Simplified mechanism of ring-opening polymerization initiated by Et2AlOEt.

References

Technical Support Center: Quenching Procedures for Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving Diethylaluminum ethoxide. This guide provides detailed answers to frequently asked questions and solutions to common problems encountered during the quenching and work-up stages of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound?

A1: this compound ((C₂H₅)₂AlOC₂H₅) is an organoaluminum compound that is highly reactive. The primary hazards during quenching include:

  • Pyrophoricity: Solutions with concentrations greater than 20% can ignite spontaneously upon contact with air.[1]

  • Violent Reaction with Water: It reacts violently with water and other protic solvents, rapidly releasing flammable ethane (B1197151) gas and a significant amount of heat (exotherm), which can cause the solvent to boil and potentially lead to a fire or explosion.[1]

  • Formation of Gels: Aqueous quenching can produce gelatinous aluminum hydroxide (B78521) (Al(OH)₃), which can form emulsions that are extremely difficult to filter and can trap the desired product, leading to low yields.[2][3]

Q2: What personal protective equipment (PPE) and engineering controls are required?

A2: Due to the hazardous nature of organoaluminum reagents, strict safety measures are mandatory.

  • Engineering Controls: All quenching procedures must be performed in a certified chemical fume hood.[4][5] Keep the sash at the lowest practical height. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process, especially during the initial stages, to prevent contact with air.[4][6]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, safety glasses or goggles, and standard laboratory gloves.[4] For large-scale operations, additional protection like a face shield and Kevlar gloves may be advisable.[7]

Q3: Which quenching agent should I choose for my reaction?

A3: The choice of quenching agent depends on the reaction scale, the stability of your product to acidic or basic conditions, and the equipment available. A comparison of common methods is provided below.

Quenching Agent/MethodAdvantagesDisadvantagesBest For
Saturated Rochelle's Salt (Potassium Sodium Tartrate) Excellent at preventing/breaking up aluminum salt emulsions by chelation.[2] Results in two clear, easily separable layers.[2][8]May require a longer stirring time (e.g., 1-2 hours or overnight) for the phases to fully clarify.[8][9]General purpose, especially for reactions prone to forming gels and for isolating acid/base sensitive products.
Stepwise Protic Quench (e.g., Isopropanol (B130326), then Methanol (B129727), then Water) Allows for gradual and controlled quenching of the reactive reagent, minimizing the initial exotherm.[4][10]Can be a lengthy process. Requires careful, sequential addition of multiple reagents.[5]Quenching unreacted pyrophoric material or when precise temperature control is critical.
Dilute Acid (e.g., 1-2 M HCl or H₂SO₄) Effectively dissolves aluminum salts to form water-soluble species (e.g., AlCl₃), preventing gels.[2][9][11]The product must be stable to acidic conditions. The initial quench can be highly exothermic.Reactions where the desired product is known to be stable in acid and a quick work-up is desired.
Saturated Ammonium Chloride (NH₄Cl) A mild and common quenching agent for many organometallic reactions.[11]May not be as effective as Rochelle's salt or acid at preventing aluminum gel formation.Small-scale reactions or when a mildly acidic quench is sufficient.

Troubleshooting Guide

Problem: My reaction mixture turned into a thick, unfilterable white gel after I added the quenching agent.

  • Cause: This is the most common issue when quenching aluminum reagents with water or aqueous solutions. The gel is aluminum hydroxide (Al(OH)₃) and related aluminum salts.[3]

  • Solution 1 (Recommended): Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the mixture and stir vigorously.[2][8] The tartrate will chelate the aluminum ions, breaking up the emulsion. This may take anywhere from 30 minutes to several hours, but it typically results in two clear, separable liquid layers.[2][8]

  • Solution 2 (For Acid-Stable Compounds): Carefully and slowly add a dilute solution of HCl or H₂SO₄ while cooling the flask in an ice bath.[2][9] The acid will dissolve the aluminum salts. Continue adding acid until the aqueous layer becomes clear.

  • Solution 3 (Filtration Aid): If the gel is unavoidable, you can attempt to filter the mixture through a pad of Celite. However, this can still be slow and may lead to product loss as the gel can trap the compound.[12]

Problem: The quenching reaction is too exothermic and the solvent is boiling violently.

  • Cause: The reaction between this compound and the protic quenching agent (especially water) is extremely rapid and releases a large amount of heat. This happens if the quenching agent is added too quickly or if the reaction is not adequately cooled.

  • Solution:

    • Stop the addition immediately.

    • Ensure the reaction flask is securely submerged in a cooling bath (e.g., an ice-water bath).[4] For very reactive systems, a dry ice/acetone bath may be necessary.[13]

    • Add the quenching agent much more slowly, dropwise, using an addition funnel to maintain control.[2]

    • For future experiments, consider a "reverse quench" where the reaction mixture is added slowly to a cooled, vigorously stirred flask of the quenching agent.

Problem: The yield of my product is very low after work-up.

  • Cause: This could be due to several factors during the quenching and extraction steps.

  • Troubleshooting Steps:

    • Product trapped in aluminum salts: If you observed a gel during work-up, your product is likely trapped. Follow the procedures above to break up or dissolve the aluminum salts.

    • Product is water-soluble: Your product may have partitioned into the aqueous layer during extraction.[14] Check the aqueous layer by TLC or another analytical method. If the product is there, perform additional extractions with a suitable organic solvent.

    • Product degradation: Your product may be unstable to the quenching conditions (e.g., acid or base).[14] Before the main quench, take a small aliquot of the reaction, quench it under the proposed conditions, and analyze the result by TLC to check for product degradation.[14]

    • Product is volatile: Check the solvent collected from the rotary evaporator for your product.[14]

Experimental Protocols

Protocol 1: Quenching with Saturated Rochelle's Salt Solution

This is often the most reliable method for avoiding emulsions with aluminum-based reagents.[8]

  • Preparation: Prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The solubility is high, so you will need a significant amount of the salt.

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath. Ensure the system is maintained under an inert atmosphere (N₂ or Ar).

  • Initial Quench (Optional but Recommended): For reactions with a large excess of this compound, first add a non-protic agent like ethyl acetate (B1210297) dropwise until gas evolution subsides. This safely consumes the most reactive material.[2]

  • Aqueous Quench: Slowly and dropwise, add the saturated Rochelle's salt solution to the vigorously stirred reaction mixture. The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below 20-25 °C.[11]

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until two clear liquid layers are formed. This can take from 30 minutes to several hours.[8]

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with your desired organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Stepwise Quenching with Alcohols and Water

This method provides excellent control over the reaction exotherm.[4][10]

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath while maintaining an inert atmosphere.

  • Quench with Isopropanol: Slowly add isopropanol dropwise via an addition funnel. Isopropanol is less reactive than water and provides a more controlled initial quench.[4][10] Continue adding until gas evolution or heat generation becomes negligible.

  • Quench with Methanol/Ethanol: After the reaction with isopropanol has subsided, slowly add methanol or ethanol. These are more reactive and will quench any remaining reagent.[10]

  • Final Quench with Water: Once the addition of alcohol no longer produces an obvious reaction, slowly add water to ensure all organoaluminum species are fully hydrolyzed.[4][10]

  • Work-up: At this point, you may have formed aluminum salt precipitates. You can either proceed with an acidic work-up (if your compound is stable) by adding dilute HCl to dissolve the solids or use the Rochelle's salt protocol described above to chelate the aluminum.

Visual Logic and Workflows

The following diagram outlines the decision-making process for selecting a suitable quenching procedure for a reaction involving this compound.

G Decision Workflow for Quenching this compound Reactions start Reaction Complete check_stability Is the product stable to acid? start->check_stability Cool to 0 °C check_gel Is gel formation a major concern or has it already occurred? check_stability->check_gel No / Unsure acid_quench Quench with dilute HCl or H₂SO₄ check_stability->acid_quench Yes rochelle_quench Quench with Saturated Rochelle's Salt Solution check_gel->rochelle_quench Yes check_exotherm Is precise exotherm control the top priority? check_gel->check_exotherm No workup Standard Extraction & Work-up acid_quench->workup rochelle_quench->workup stepwise_quench Use Stepwise Quench (Isopropanol -> Water) stepwise_quench->workup check_exotherm->rochelle_quench No check_exotherm->stepwise_quench Yes

Caption: Decision tree for selecting a this compound quenching method.

References

Technical Support Center: Analytical Techniques for Diethylaluminum Ethoxide (DEAE) Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diethylaluminum ethoxide (DEAE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the concentration of DEAE in solutions. Due to its pyrophoric and water-reactive nature, special care must be taken during handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound (DEAE)?

A1: The primary challenges stem from DEAE's high reactivity. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water and other protic solvents.[1][2][3] Therefore, all handling and sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.

Q2: Which analytical techniques are most suitable for determining DEAE concentration?

A2: The most common and practical methods are titration-based, such as iodimetric titration and complexometric titration after hydrolysis. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful non-destructive technique. Gas Chromatography (GC) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used but present more significant challenges.

Q3: How do I choose the best method for my needs?

A3: The choice of method depends on the available equipment, the required accuracy, and the sample matrix.

  • Titration methods are cost-effective and relatively simple but require careful handling and endpoint determination.

  • qNMR is highly accurate and provides structural information but requires access to an NMR spectrometer and a suitable internal standard.

  • ICP-OES is very sensitive for total aluminum content but requires a complete and safe digestion of the sample.

  • GC-FID is generally less suitable due to the high reactivity and low volatility of DEAE.

Q4: What safety precautions are essential when working with DEAE?

A4: Always handle DEAE in a well-ventilated fume hood and under an inert atmosphere (e.g., argon or nitrogen).[2][3] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that a Class D fire extinguisher (for combustible metals) is readily available. Avoid all contact with water and air.

Analytical Techniques and Troubleshooting Guides

Below are detailed guides for the most recommended analytical techniques for determining DEAE concentration, including experimental protocols, troubleshooting, and data presentation.

Iodimetric Titration

Iodimetric titration is a reliable method for quantifying organoaluminum compounds, including dialkylaluminum alkoxides.[1] The method is based on the reaction of the alkyl groups with iodine.

Experimental Protocol

Principle: The organoaluminum compound reacts with an excess of a standard solution of iodine. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution.

Reagents:

  • Standardized iodine solution (e.g., 0.1 N in a suitable anhydrous solvent like toluene (B28343) or hexane)

  • Standardized sodium thiosulfate solution (e.g., 0.1 N, aqueous)

  • Starch indicator solution (freshly prepared)

  • Potassium iodide (KI)

  • Anhydrous toluene or hexane

  • Deionized water

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Accurately weigh a sample of the DEAE solution (e.g., 1-2 grams) into a dry, nitrogen-purged Erlenmeyer flask containing a magnetic stir bar.

    • Dilute the sample with 20-30 mL of anhydrous toluene or hexane.

  • Reaction with Iodine:

    • Add a known excess volume of the standardized iodine solution (e.g., 50.00 mL of 0.1 N solution) to the flask.

    • Seal the flask and stir the mixture for 10-15 minutes at room temperature to ensure the reaction is complete.

  • Back-Titration:

    • Carefully add 50 mL of deionized water and an excess of potassium iodide (KI) to the flask to quench the unreacted DEAE and dissolve the iodine in the aqueous phase.

    • Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.[4]

    • Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Blank Titration:

    • Perform a blank titration using the same volume of the iodine solution but without the DEAE sample.

Calculation: The concentration of DEAE can be calculated using the following formula:

Concentration (wt%) = [((V_blank - V_sample) * N_thiosulfate * E) / (W_sample * 1000)] * 100

Where:

  • V_blank = Volume of sodium thiosulfate solution used for the blank titration (mL)

  • V_sample = Volume of sodium thiosulfate solution used for the sample titration (mL)

  • N_thiosulfate = Normality of the sodium thiosulfate solution (mol/L)

  • E = Equivalent weight of DEAE (Molecular Weight / number of reacting groups)

  • W_sample = Weight of the DEAE sample (g)

Troubleshooting Guide: Iodimetric Titration
Issue Possible Cause Solution
Endpoint is difficult to determine or fades quickly. Starch indicator was added too early when the iodine concentration was high.[4]Add the starch indicator only when the solution has faded to a pale yellow.
Starch solution has degraded.Prepare a fresh starch solution for each set of titrations.
Titration is performed too slowly, allowing for atmospheric oxidation of iodide.Titrate the liberated iodine promptly and ensure thorough mixing.[5]
Results are consistently low. Incomplete reaction between DEAE and iodine.Ensure the reaction time is sufficient (10-15 minutes) and that the iodine solution is in excess.
Loss of iodine due to volatility.Keep the reaction flask sealed during the reaction and titration.
Results are consistently high. The sodium thiosulfate solution has degraded.Restandardize the sodium thiosulfate solution.
Impurities in the DEAE sample that also react with iodine.This method determines the total concentration of iodine-consuming species.
No blue-black color upon adding starch indicator. Incorrect pH for the starch-iodine complex formation.Iodometric titrations should be carried out in a neutral or weakly acidic medium.[5]
The temperature is too high, reducing the sensitivity of the starch indicator.Perform the titration at room temperature.[5]

Workflow for Iodimetric Titration

Iodimetric_Titration_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_titration Back-Titration weigh_sample Weigh DEAE solution dilute_sample Dilute with anhydrous solvent weigh_sample->dilute_sample add_iodine Add excess standard iodine solution dilute_sample->add_iodine react Stir for 10-15 minutes add_iodine->react quench Quench with water and KI react->quench titrate_thiosulfate Titrate with Na2S2O3 to pale yellow quench->titrate_thiosulfate add_starch Add starch indicator titrate_thiosulfate->add_starch titrate_endpoint Titrate to colorless endpoint add_starch->titrate_endpoint calculate calculate titrate_endpoint->calculate Calculate Concentration

Caption: Workflow for the iodimetric titration of this compound.

Complexometric Titration (after Hydrolysis)

This method involves the hydrolysis of DEAE to form aluminum ions (Al³⁺), which are then quantified by a complexometric back-titration with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol

Principle: DEAE is carefully hydrolyzed to convert the aluminum to Al³⁺. A known excess of EDTA is added to chelate the Al³⁺. The unreacted EDTA is then back-titrated with a standard zinc solution.

Reagents:

Procedure:

  • Sample Hydrolysis (in a fume hood):

    • Accurately weigh a sample of the DEAE solution (e.g., 0.5-1 g) into a dry, nitrogen-purged flask.

    • Cool the flask in an ice bath.

    • Very slowly and carefully, add 20 mL of anhydrous isopropanol to the flask with stirring. This will react with the DEAE in a more controlled manner than water.

    • After the initial reaction subsides, slowly add 20 mL of 1 M HCl to complete the hydrolysis and ensure all aluminum is in the Al³⁺ form.

  • Complexation with EDTA:

    • Add a precise, known excess volume of the standardized EDTA solution (e.g., 50.00 mL of 0.05 M) to the hydrolyzed sample.

    • Adjust the pH to approximately 5.5 with NaOH and/or HCl, then add 10 mL of the acetate buffer.

    • Gently boil the solution for 2-3 minutes to ensure complete complexation of Al³⁺ with EDTA, then cool to room temperature.[6]

  • Back-Titration:

    • Add a few drops of the xylenol orange or dithizone indicator.

    • Titrate the excess EDTA with the standardized zinc solution until the color changes from yellow to red (for xylenol orange) or from green to red (for dithizone).

  • Blank Titration:

    • Perform a blank titration using the same volume of the EDTA solution but without the DEAE sample.

Calculation: The concentration of DEAE can be calculated using the following formula:

Concentration (wt%) = [((V_blank - V_sample) * M_zinc * MW_DEAE) / (W_sample * 1000)] * 100

Where:

  • V_blank = Volume of zinc solution used for the blank titration (mL)

  • V_sample = Volume of zinc solution used for the sample titration (mL)

  • M_zinc = Molarity of the zinc solution (mol/L)

  • MW_DEAE = Molecular weight of DEAE (130.16 g/mol )

  • W_sample = Weight of the DEAE sample (g)

Troubleshooting Guide: Complexometric Titration
Issue Possible Cause Solution
Endpoint is indistinct or drifting. Incomplete complexation of Al³⁺ with EDTA.Ensure the solution is boiled for a sufficient time after adding EDTA and before back-titration.[6]
Incorrect pH for the titration.The pH should be carefully controlled at around 5.5 using a buffer.
Results are consistently low. Incomplete hydrolysis of DEAE, leading to loss of aluminum as precipitate.Ensure a slow and controlled hydrolysis process. The final solution should be clear before adding EDTA.
Insufficient boiling time for Al-EDTA complex formation.Increase the boiling time to 5 minutes to ensure complete complexation.
Results are consistently high. Presence of other metal ions in the sample that also complex with EDTA.This method determines the total concentration of metal ions that react with EDTA. Masking agents may be used if interfering ions are known.
The zinc titrant concentration is incorrect.Restandardize the zinc solution.
Precipitate forms during hydrolysis. Hydrolysis was too rapid, leading to the formation of aluminum hydroxides.Perform the hydrolysis at a lower temperature (ice bath) and add the protic solvent very slowly.

Logical Flow for Troubleshooting Complexometric Titration

Complexometric_Troubleshooting start Problem with Complexometric Titration indistinct_endpoint indistinct_endpoint start->indistinct_endpoint Indistinct Endpoint? incomplete_complexation incomplete_complexation indistinct_endpoint->incomplete_complexation Yes low_results low_results indistinct_endpoint->low_results No solution1 Ensure sufficient boiling time after EDTA addition and check pH. incomplete_complexation->solution1 Solution incomplete_hydrolysis incomplete_hydrolysis low_results->incomplete_hydrolysis Consistently Low Results? high_results high_results low_results->high_results No solution2 Optimize hydrolysis: slow addition of protic solvent at low temperature. incomplete_hydrolysis->solution2 Yes interfering_ions interfering_ions high_results->interfering_ions Consistently High Results? end Consult further documentation. high_results->end No, other issue. solution3 Check for other metal ions; restandardize zinc solution. interfering_ions->solution3 Yes

Caption: Troubleshooting logic for complexometric titration of DEAE.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a non-destructive method that can be used for the accurate determination of DEAE concentration by integrating the signals of DEAE protons relative to a known amount of an internal standard.[7][8][9]

Experimental Protocol

Principle: A known mass of an inert internal standard is added to a known mass of the DEAE solution. The concentration of DEAE is determined by comparing the integral of a characteristic DEAE proton signal to the integral of a proton signal from the internal standard.

Reagents and Materials:

  • DEAE solution

  • Inert, anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈)

  • Internal Standard (e.g., mesitylene, 1,3,5-trichlorobenzene) - must be inert to DEAE, have high purity, be non-volatile, and have signals that do not overlap with DEAE or the solvent.[10][11][12]

  • NMR tubes with screw caps (B75204) or that can be flame-sealed.

Procedure (performed in a glovebox):

  • Sample Preparation:

    • Accurately weigh the internal standard (e.g., ~10 mg of mesitylene) into a vial.

    • Accurately weigh the DEAE solution (e.g., ~50-100 mg) into the same vial.

    • Add the deuterated solvent (~0.6 mL).

    • Mix thoroughly to ensure a homogeneous solution.

    • Transfer the solution to an NMR tube and seal it.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[9]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for DEAE (e.g., the quartet of the -OCH₂- protons) and a signal for the internal standard (e.g., the singlet of the methyl protons of mesitylene).

Calculation: The concentration of DEAE can be calculated using the following formula:

Purity (wt%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_sample) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Troubleshooting Guide: qNMR Analysis
Issue Possible Cause Solution
Poor signal-to-noise ratio. Insufficient number of scans or low sample concentration.Increase the number of scans or prepare a more concentrated sample.
Inaccurate integration. Poor phasing or baseline correction.Manually adjust the phase and baseline for the signals of interest.
Overlapping signals between the analyte, standard, and solvent.Choose an internal standard and a deuterated solvent with non-overlapping signals.[10]
Results are not reproducible. Inhomogeneous sample.Ensure the sample and internal standard are completely dissolved and mixed.
Relaxation delay (D1) is too short.Determine the T₁ values of the signals and set D1 to at least 5 times the longest T₁.[11]
Reaction between the internal standard and DEAE.Select a chemically inert internal standard. Perform a stability study by acquiring spectra over time.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation (Glovebox) cluster_acquisition Data Acquisition cluster_processing Data Processing weigh_std Weigh internal standard weigh_sample Weigh DEAE solution weigh_std->weigh_sample add_solvent Add deuterated solvent weigh_sample->add_solvent mix_transfer Mix and transfer to NMR tube add_solvent->mix_transfer setup_params Set quantitative NMR parameters mix_transfer->setup_params acquire_spectrum Acquire 1H NMR spectrum setup_params->acquire_spectrum process_spectrum Phase and baseline correction acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate calculate integrate_signals->calculate Calculate Purity

Caption: Workflow for the quantitative NMR analysis of this compound.

Other Analytical Techniques

Gas Chromatography (GC-FID)

Principle: In theory, a diluted sample of DEAE could be injected into a GC with a Flame Ionization Detector (FID) for quantification against a standard curve.

Challenges and Considerations:

  • Reactivity: DEAE is highly reactive and can degrade in the injector port or on the column, leading to inaccurate results and column damage.[13]

  • Volatility: While DEAE is a liquid, its volatility may not be ideal for GC analysis without derivatization.

  • Sample Preparation: Sample dilution must be performed under strictly inert and anhydrous conditions. The choice of solvent is critical to avoid reactions.[13][14]

Recommendation: Due to these significant challenges, GC-FID is not a recommended routine method for DEAE analysis without extensive method development, which may include derivatization to a more stable compound.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: This technique measures the total aluminum content in a sample. The sample is introduced into a plasma, which excites the aluminum atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the aluminum concentration.

Challenges and Considerations:

  • Sample Preparation: DEAE must be completely digested to convert the organoaluminum compound into a simple inorganic aluminum salt in an aqueous solution. This digestion process is hazardous due to the high reactivity of DEAE with water and acids.[15][16]

  • Safety: The digestion must be performed with extreme caution, in a fume hood, with appropriate PPE. A slow, controlled hydrolysis and digestion protocol is essential. For example, slow addition to a cooled, stirred acidic solution.

Recommendation: ICP-OES is a very accurate method for determining the total aluminum content, from which the DEAE concentration can be calculated if DEAE is the only aluminum-containing species. However, the hazardous nature of the sample preparation makes it suitable only for laboratories equipped to handle such reactive materials safely.

References

Diethylaluminum ethoxide handling in air-sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethylaluminum Ethoxide (DEALOX)

This guide provides essential information for the safe handling and use of this compound in air-sensitive reactions, addressing common questions and troubleshooting challenges faced by researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

This compound, with the chemical formula (C2H5)2AlOC2H5, is a highly reactive organoaluminum compound.[1] It is primarily hazardous because it is pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][3] It also reacts violently with water, releasing flammable gases that can also ignite.[2][3] Furthermore, it can cause severe skin burns and eye damage upon contact.[2]

Q2: What are the essential storage conditions for this compound?

Proper storage is critical for safety and to maintain the reagent's integrity. It should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and any sources of ignition.[4] The container must be kept tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent any contact with air or moisture.[2]

Q3: What personal protective equipment (PPE) is mandatory when handling this reagent?

When working with this compound, the following PPE is required:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.[2][5]

  • Skin Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[2]

  • Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber. Always inspect gloves for any damage before use.[5]

Q4: In what solvents is this compound soluble?

This compound is soluble in hydrocarbon solvents like hexane (B92381) and toluene (B28343), as well as in ether.[2][6][7] It is often supplied as a solution in these solvents.[1][4]

Q5: What are the primary applications of this compound in research?

It is commonly used as a base in aldol (B89426) condensation reactions, as a reducing agent in the preparation of catalysts, and as a component in Ziegler-Natta type systems for olefin polymerizations.[2][3][6]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C6H15AlO[7][8]
Molecular Weight 130.16 g/mol [8]
Appearance Colorless liquid[1][2]
Density ~0.85 - 0.87 g/mL at 20-25 °C[7][9][10]
Melting Point 2.5 - 4.5 °C[6][9]
Boiling Point 108 - 109 °C at 10 mmHg[6][9]
Vapor Pressure 5 mmHg at 94 °C[9]
Flash Point -1 °F[11]
Solubility Soluble in hydrocarbons and ether[2][6][7]

Troubleshooting Guide

Q6: My reaction failed to initiate or gave a very low yield. What are the likely causes?

Failure of reactions involving air-sensitive reagents often points to reagent deactivation.

  • Air/Moisture Contamination: The most common cause is the accidental introduction of air or moisture into the reaction vessel. This can neutralize the highly reactive this compound.[12] Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >125 °C) and the reaction is constantly maintained under a positive pressure of an inert gas like argon or nitrogen.[13]

  • Degraded Reagent: If the reagent was stored improperly or the container has been used multiple times, it may have degraded. Puncturing the septum of a reagent bottle multiple times can compromise the seal.[14]

  • Solvent Quality: Using a solvent that has not been properly dried and degassed can introduce enough water or oxygen to ruin the reaction.[12] Always use anhydrous solvents specifically designated for air-sensitive chemistry.

Q7: I observed smoke or a small fire when transferring the reagent. What happened?

This indicates exposure of the pyrophoric reagent to air.[3] This can happen if the needle or cannula used for transfer contained air, or if there was a leak in your inert gas setup allowing air to be drawn into the system. A negative pressure difference between the reaction flask and the atmosphere can also cause air to leak in.[13]

Q8: The needle or cannula clogged during the transfer of the reagent. How can I prevent this?

Clogging is typically caused by the reagent reacting with residual moisture or air inside the needle, forming solid aluminum oxides or hydroxides.[14]

  • Prevention: Ensure the needle/cannula is completely dry by placing it in a glassware oven before use. Purge the needle thoroughly with inert gas immediately before and after the transfer.

  • Cleaning: After use, immediately and carefully quench any remaining reagent in the needle by flushing with an inert gas, then rinse with a non-protic solvent (like hexane) before cleaning with water and other solvents.[13][14]

Q9: The reaction mixture turned cloudy or a precipitate formed unexpectedly.

This often indicates the formation of insoluble aluminum salts, which can result from the reaction of this compound with trace amounts of water or other impurities in the reaction mixture. Review the purity of all starting materials and the dryness of the solvent and glassware.

Experimental Protocols

Protocol 1: Safe Transfer of this compound Solution via Syringe

This protocol outlines the standard procedure for transferring an air-sensitive reagent using a gas-tight syringe under an inert atmosphere.

Materials:

  • Schlenk line or manifold with a supply of dry inert gas (Argon or Nitrogen)

  • Oven-dried glassware (reagent bottle, reaction flask with septum)

  • Gas-tight syringe with a long, oven-dried needle (e.g., 12-24 inches)[13]

  • Bubbler to monitor gas flow[13]

Procedure:

  • System Purge: Assemble your dry reaction flask, connect it to the Schlenk line, and purge with inert gas for at least 15-20 minutes. Ensure a positive pressure is maintained, indicated by a steady flow of bubbles through the bubbler.

  • Prepare Syringe: Take the hot, oven-dried syringe and needle and allow them to cool to room temperature in a desiccator or under a stream of inert gas.

  • Flush Syringe: Once cool, flush the syringe with the inert gas from your manifold by drawing gas into the syringe and expelling it three times.

  • Transfer Reagent: Puncture the septum of the this compound reagent bottle with the needle. Push the inert gas from the syringe into the bottle to slightly increase the headspace pressure.

  • Carefully draw the desired volume of the solution into the syringe. Keeping the needle tip below the liquid level will prevent drawing gas into the syringe.

  • Inject into Reaction: Remove the needle from the reagent bottle and quickly insert it through the septum of your reaction flask. Slowly add the reagent to the reaction mixture.

  • Clean Up: Immediately after use, rinse the syringe and needle by drawing up and expelling an anhydrous, inert solvent (e.g., hexane) under an inert atmosphere. Then, carefully quench any residue before final cleaning.[14]

Protocol 2: Quenching a Reaction Containing this compound

This procedure must be performed with extreme caution in a fume hood, as it generates heat and flammable gases.[15]

Materials:

Procedure:

  • Cool the Reaction: Cool the reaction vessel to 0 °C using an ice bath. Ensure the flask is securely clamped.[15]

  • Dilute if Necessary: If the reaction mixture is concentrated, dilute it with an inert solvent like toluene to help dissipate heat.

  • Slow Addition of Isopropanol: Under an inert atmosphere and with vigorous stirring, slowly add isopropanol dropwise. Isopropanol is used first as it is less reactive with the organoaluminum compound than more polar alcohols or water. Control the addition rate to keep any bubbling moderate and prevent excessive temperature increase.[15]

  • Slow Addition of Methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol in the same dropwise manner.

  • Slow Addition of Water: After the reaction with methanol ceases, you can begin the very slow, dropwise addition of water to quench any remaining reactive species.[15]

  • Final Stir: Once the quenching is complete, allow the mixture to stir for an additional 1-2 hours to ensure all reactive material has been consumed before proceeding with workup or disposal.[15]

Visualizations

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep1 Oven-dry all glassware & needles prep2 Assemble reaction setup under inert gas prep1->prep2 trans1 Flush syringe with inert gas (3x) prep2->trans1 trans2 Withdraw reagent from Sure/Seal™ bottle trans1->trans2 trans3 Inject reagent into reaction flask trans2->trans3 clean1 Rinse syringe with anhydrous solvent trans3->clean1 clean2 Carefully quench residual reagent in syringe clean1->clean2 end End clean2->end start Start start->prep1

G start Low or No Yield Observed q1 Was all glassware rigorously dried? start->q1 q2 Was the reaction kept under positive inert gas pressure? q1->q2 Yes res1 Root Cause: Moisture Contamination q1->res1 No q3 Was anhydrous grade solvent used? q2->q3 Yes res2 Root Cause: Air (O₂) Contamination q2->res2 No q4 Is the reagent old or from a multi-punctured bottle? q3->q4 Yes res3 Root Cause: Solvent Impurity q3->res3 No res4 Root Cause: Reagent Degradation q4->res4 Yes res_ok Review other reaction parameters (temp, stoichiometry) q4->res_ok No

References

Validation & Comparative

A Comparative Analysis of Diethylaluminum Ethoxide and Triethylaluminum in Alkene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, the choice of co-catalyst in polymerization is critical to tailoring polymer properties. This guide provides an objective comparison of two common organoaluminum co-catalysts, Diethylaluminum ethoxide (DEALE) and Triethylaluminum (TEAL), in the context of Ziegler-Natta and Phillips catalyst systems for alkene polymerization. The following sections detail their respective impacts on catalyst activity, polymer molecular weight, and molecular weight distribution, supported by experimental data and protocols.

Performance Comparison: DEALE vs. TEAL

The selection of an organoaluminum co-catalyst significantly influences the polymerization process and the final polymer characteristics. While both this compound and Triethylaluminum are integral to many polymerization systems, they exhibit distinct behaviors.

Triethylaluminum (TEAL) is a widely utilized co-catalyst in conventional Ziegler-Natta polymerization.[1][2][3] Its primary roles are to activate the transition metal catalyst (typically titanium-based), control the molecular weight of the polymer, and influence its stereochemistry.[1][4] TEAL is known for its high reactivity and pyrophoric nature, necessitating careful handling.[1][5]

This compound (DEALE) , on the other hand, is often employed to modify and pre-reduce catalyst systems, particularly chromium-based Phillips catalysts.[6][7] Its presence can lead to a notable increase in catalyst productivity.[6] A key distinguishing feature of DEALE is its tendency to reduce the weight-average molecular weight (Mw) and narrow the molecular weight distribution (MWD) of the resulting polyethylene (B3416737), primarily by eliminating the high molecular weight shoulder.[6] However, an excessive amount of DEALE can lead to over-reduction of the catalyst and pore blockage, which can negatively impact its activity.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DEALE and TEAL on ethylene (B1197577) polymerization, based on available experimental data.

Table 1: Effect of Co-Catalyst on Catalyst Productivity and Polymer Molecular Weight

Co-catalystCatalyst SystemPolymerization Temperature (°C)Productivity (g PE / g Cat)Weight-Average Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD)
DEALE (pre-reduction)Bistriphenylsilyl chromate/silica80Increased productivity observedReduced MwReduced MWD
Triisobutylaluminum (TIBA)Bistriphenylsilyl chromate/silica-High activityRelatively low Mw-
Diethylaluminum chloride (DEAC)Bistriphenylsilyl chromate/silica-Very low activityUltra-high Mw-

*Note: Direct comparative data for TEAL under the same conditions as DEALE was not available in the cited literature. Data for TIBA and DEAC are included to provide context on the effect of different alkylaluminum compounds.[6]

Experimental Protocols

The following are generalized experimental protocols for ethylene polymerization using Ziegler-Natta and Phillips catalysts, incorporating the use of organoaluminum co-catalysts.

Protocol 1: Ethylene Polymerization with a DEALE-Modified Phillips Catalyst

1. Catalyst Preparation:

  • A bistriphenylsilyl chromate/silica catalyst is utilized.[6]

  • Pre-reduction is performed by treating the catalyst with a solution of this compound (DEALE) in a non-polar solvent like n-hexane. The molar ratio of DEALE to chromium is a critical parameter and should be optimized (e.g., < 2.4).[6]

2. Polymerization Reaction:

  • A pressure reactor is charged with n-hexane and the DEALE-pre-reduced catalyst.[6]

  • The reactor is heated to the desired polymerization temperature (e.g., 80°C).[6]

  • Ethylene is introduced into the reactor to a specified pressure (e.g., 1 MPa).[6]

  • A scavenger, such as tri-isobutyl-aluminium (TiBA), can be added to the reactor.[6]

  • The polymerization is allowed to proceed for a set duration (e.g., 1 hour).[6]

  • The reaction is terminated, and the resulting polyethylene is collected, dried, and weighed to determine the yield.

3. Polymer Characterization:

  • The weight-average molecular weight (Mw) and molecular weight distribution (MWD) of the polyethylene are determined using high-temperature gel permeation chromatography (HT-GPC).[6]

Protocol 2: Ethylene Polymerization with a Ziegler-Natta Catalyst and TEAL

1. Catalyst System Preparation:

  • The catalyst system consists of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on magnesium chloride (MgCl₂) and Triethylaluminum (TEAL) as the co-catalyst.[2][3][9]

2. Polymerization Reaction:

  • A polymerization reactor is filled with a dry, inert solvent (e.g., heptane).

  • The TEAL co-catalyst is introduced into the reactor.

  • The TiCl₄/MgCl₂ catalyst component is then added. The Al/Ti molar ratio is a crucial parameter influencing the catalyst's performance.

  • The reactor is heated to the desired temperature (e.g., 70-80°C).

  • Ethylene is fed into the reactor at a constant pressure.

  • The polymerization is carried out for the intended duration.

  • The reaction is quenched (e.g., with the addition of acidified alcohol), and the polymer is isolated, washed, and dried.

3. Polymer Characterization:

  • The molecular weight and MWD of the polyethylene are analyzed using techniques like GPC.

Mechanistic Insights and Visualizations

The fundamental mechanism of Ziegler-Natta polymerization involves the coordination of the alkene monomer to the transition metal center and subsequent insertion into the metal-alkyl bond. The role of the organoaluminum co-catalyst is to alkylate the transition metal precursor, forming the active catalytic species.

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow cluster_catalyst_formation Catalyst Formation cluster_polymerization_cycle Polymerization Cycle cluster_termination Chain Termination TMC Transition Metal Precursor (e.g., TiCl4) Active_Site Active Catalytic Species TMC->Active_Site OAC Organoaluminum Co-catalyst (TEAL) OAC->Active_Site Monomer Alkene Monomer Coordination Monomer Coordination Monomer->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Polymer Growing Polymer Chain Insertion->Polymer Polymer->Coordination Next Monomer Final_Polymer Final Polymer Product Polymer->Final_Polymer

Caption: Workflow of Ziegler-Natta Polymerization.

Logical Relationship of Co-catalyst Effects

The choice of co-catalyst creates a cascade of effects that ultimately determine the final polymer properties.

Co_catalyst_Effects cluster_catalyst_level Catalyst Level cluster_polymer_level Polymer Level CoCatalyst Co-catalyst Choice (DEALE vs. TEAL) ActiveSite Nature of Active Sites CoCatalyst->ActiveSite CatalystActivity Catalyst Activity & Productivity ActiveSite->CatalystActivity ChainGrowth Chain Growth Rate ActiveSite->ChainGrowth ChainTransfer Chain Transfer Rate ActiveSite->ChainTransfer MW Molecular Weight (Mw) ChainGrowth->MW ChainTransfer->MW MWD Molecular Weight Distribution (MWD) ChainTransfer->MWD

Caption: Influence of Co-catalyst on Polymer Properties.

References

A Comparative Guide to Diethylaluminum Ethoxide and Other Aluminum Alkoxides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and polymer chemistry, aluminum alkoxides serve as versatile and powerful reagents. Their utility as catalysts, co-catalysts, and initiators is well-documented across a range of applications, from polymerization to stereoselective carbon-carbon bond formation. This guide provides an objective comparison of Diethylaluminum Ethoxide (DEALE) with other commonly employed aluminum alkoxides, namely Aluminum Isopropoxide, Aluminum sec-Butoxide (B8327801), and Aluminum Ethoxide. The performance of these compounds is evaluated with supporting experimental data to aid researchers in selecting the optimal reagent for their specific needs.

Physical and Chemical Properties at a Glance

A fundamental understanding of the physicochemical properties of these alkoxides is crucial for their safe handling and effective application. The following table summarizes key properties of the compared aluminum alkoxides.

PropertyThis compound (Et₂AlOEt)Aluminum Isopropoxide (Al(O-i-Pr)₃)Aluminum sec-Butoxide (Al(O-s-Bu)₃)
CAS Number 1586-92-1555-31-7[1][2]2269-22-9[3][4]
Molecular Formula C₆H₁₅AlOC₉H₂₁AlO₃[5][6]C₁₂H₂₇AlO₃
Molecular Weight 130.16 g/mol 204.24 g/mol [6]246.33 g/mol [4]
Appearance Colorless liquid[7]White solid[1][6]Viscous colorless or pale yellow liquid
Melting Point 2.5-4.5 °C128-133 °C[6]Not available
Boiling Point 108-109 °C / 10 mmHg125-130 °C / 38 mmHg[8]200-206 °C / 30 mmHg[4]
Density 0.85 g/mL at 25 °C1.035 g/mL at 25 °C[8]0.967 g/cm³[4]
Solubility Soluble in hydrocarbons and ether[7]Soluble in alcohols, toluene, benzene, chloroform[5][6]Miscible with alcohol, isopropyl alcohol, and toluene[3]
Air & Moisture Sensitivity Pyrophoric; reacts violently with water[9]Moisture sensitive; hydrolyzes in water[1][5]Air and moisture sensitive; decomposes with water[4]

Performance in Ring-Opening Polymerization of Lactones

Aluminum alkoxides are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and δ-valerolactone (VL) to produce biodegradable polyesters. A comparative study of aluminum ethoxide, aluminum isopropoxide, aluminum tert-butoxide, and aluminum sec-butoxide in the bulk ROP of these lactones provides valuable insights into their relative performance.

Experimental Data Summary

The following table summarizes the performance of different aluminum trialkoxides in the bulk ring-opening polymerization of ε-caprolactone (CL) and δ-valerolactone (VL).

InitiatorMonomerYield (%)Mₙ ( g/mol )PDI
Aluminum EthoxideCL- (No polymerization at low concentration)--
Aluminum IsopropoxideCL852.5 x 10⁴1.6
Aluminum sec-ButoxideCL92 2.83 x 10⁴ 1.5
Aluminum tert-ButoxideCL- (No polymerization at low concentration)--
Aluminum EthoxideVL781.9 x 10⁴1.7
Aluminum IsopropoxideVL822.1 x 10⁴1.6
Aluminum sec-ButoxideVL88 2.4 x 10⁴ 1.5
Aluminum tert-ButoxideVL751.8 x 10⁴1.8

Data sourced from a comparative study on the bulk ring-opening polymerization of lactones.

As the data indicates, aluminum sec-butoxide demonstrated the highest yield and produced polymers with the highest molecular weight for both ε-caprolactone and δ-valerolactone. This is attributed to its good solubility in the monomer, allowing for a more efficient initiation process. Aluminum ethoxide and aluminum tert-butoxide showed poor solubility and did not initiate polymerization at low concentrations.

Experimental Protocol: Bulk Ring-Opening Polymerization of ε-Caprolactone

This protocol is a representative example for the bulk polymerization of ε-caprolactone using an aluminum alkoxide initiator.

Materials:

  • ε-Caprolactone (CL), dried and distilled before use.

  • Aluminum alkoxide initiator (e.g., Aluminum sec-Butoxide), handled under an inert atmosphere.

  • Schlenk flask and other oven-dried glassware.

  • Nitrogen or Argon gas for inert atmosphere.

Procedure:

  • A known amount of the aluminum alkoxide initiator (e.g., 0.2 mol%) is charged into a dry Schlenk flask under an inert atmosphere.

  • The desired amount of purified ε-caprolactone is added to the flask via syringe.

  • The reaction mixture is stirred under an inert atmosphere at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 72 hours).

  • After the reaction is complete, the flask is cooled to room temperature.

  • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and Polydispersity Index (PDI).

Reaction Pathway: Ring-Opening Polymerization

The following diagram illustrates the coordination-insertion mechanism for the ring-opening polymerization of a lactone initiated by an aluminum alkoxide.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Al(OR)3 Al(OR)₃ Coordination Coordination Complex Al(OR)3->Coordination Coordination Lactone Lactone Lactone->Coordination Insertion Alkoxide Insertion Coordination->Insertion Nucleophilic Attack RingOpening Ring-Opened Species Insertion->RingOpening Ring Opening RingOpening->Coordination Chain Growth (n units) Polymer Polyester Chain RingOpening->Polymer Termination/Quenching

Caption: Coordination-insertion mechanism of lactone ROP.

Performance in Olefin Polymerization

Aluminum alkyls and alkoxides are crucial components of Ziegler-Natta and Phillips-type catalyst systems for olefin polymerization. This compound (DEALE) is often used as a co-catalyst to activate and modify the primary transition metal catalyst.

Ziegler-Natta Catalysis

In Ziegler-Natta catalysis, aluminum alkyls act as co-catalysts, activating the titanium-based catalyst. While direct comparative data for DEALE against other alkoxides in a single study is limited, the performance of different aluminum alkyls provides a useful benchmark. For instance, in ethylene (B1197577) polymerization, triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA) show different activity profiles. Typically, the catalytic activity is influenced by the steric and electronic properties of the aluminum co-catalyst.

Phillips-Type Catalysis

In Phillips-type catalysts (chromium-based), DEALE has been shown to significantly enhance the polymerization activity. A study on a Cr(II)/SiO₂ catalyst demonstrated that modification with DEALE leads to chromium sites that are approximately 15 times faster at inserting ethylene compared to unmodified sites.[10]

Experimental Data Summary

The following table presents kinetic data for ethylene polymerization using a Cr(II)/SiO₂ catalyst with and without DEALE modification.

Catalyst SystemEthylene Insertion Rate (relative)
Cr(II)/SiO₂1
Cr(II)/SiO₂ + DEALE~15

Data sourced from a study on the effect of DEALE on Phillips catalysts.[10]

Experimental Workflow: Ethylene Polymerization with a Modified Phillips Catalyst

The following diagram outlines a typical workflow for evaluating the performance of a DEALE-modified Phillips catalyst.

Phillips_Catalyst_Workflow CatalystPrep Catalyst Preparation (Cr(II)/SiO₂) DEALE_Mod Modification with DEALE CatalystPrep->DEALE_Mod Polymerization Ethylene Polymerization (Slurry or Gas Phase) DEALE_Mod->Polymerization PolymerIsolation Polymer Isolation and Purification Polymerization->PolymerIsolation Characterization Polymer Characterization (GPC, DSC, etc.) PolymerIsolation->Characterization

Caption: Workflow for ethylene polymerization with a DEALE-modified catalyst.

Performance in Aldol (B89426) Condensation

The choice of aluminum alkoxide can influence the reaction's stereoselectivity and yield, primarily due to the steric bulk of the alkoxide groups. Larger, bulkier alkoxides may favor the formation of specific enolate geometries, leading to different diastereomeric products.

General Reaction Scheme: Aldol Condensation

The following diagram illustrates the general pathway for a base-catalyzed aldol condensation.

Aldol_Condensation cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition Ketone Ketone/Aldehyde (with α-H) Enolate Enolate Ketone->Enolate Base Base (e.g., Al(OR)₃) Base->Enolate Alkoxide β-Hydroxy Alkoxide Enolate->Alkoxide Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation Enone α,β-Unsaturated Carbonyl Aldol->Enone Dehydration

References

A Comparative Guide to Cocatalyst Efficacy: Diethylaluminum Ethoxide vs. Methylaluminoxane in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of olefin polymerization, the choice of cocatalyst is a critical determinant of catalytic activity, polymer properties, and overall process efficiency. This guide provides an objective comparison of two prominent cocatalysts: Diethylaluminum ethoxide (DEALE) and Methylaluminoxane (MAO). While MAO is the industry standard for metallocene-based catalysis, DEALE presents a viable alternative, particularly within Ziegler-Natta and Phillips catalyst systems. This document synthesizes experimental data to illuminate the performance characteristics of each, offering a valuable resource for catalyst system selection and optimization.

Quantitative Performance Data

The following tables summarize key performance indicators for DEALE and MAO in ethylene (B1197577) polymerization, compiled from various studies. It is important to note that direct comparisons are nuanced due to variations in catalyst systems, reaction conditions, and analytical methodologies across different research efforts. The data presented here are representative examples to illustrate the general performance of each cocatalyst.

Table 1: Performance of this compound (DEALE) in Ethylene Polymerization with a Chromium-based Catalyst

Catalyst SystemCocatalyst/Cr Molar RatioPolymerization Temperature (°C)Productivity (g PE / g Cat)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Bistriphenylsilyl chromate/silica2.4853150280,00010.5

Data extrapolated from a study on the pre-reduction of a commercial chromium catalyst. The productivity was significantly promoted by DEALE pre-reduction.

Table 2: Performance of Methylaluminoxane (MAO) in Ethylene Polymerization with Metallocene Catalysts

Catalyst System[Al]/[Zr] Molar RatioPolymerization Temperature (°C)Catalytic Activity (kg PE / (mol Zr·h))Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Cp2ZrCl2/MAO770605759150,0002.5
(n-BuCp)2ZrCl2/MAO on Silica100-20070-90up to 23,200200,000-300,0002.1-2.8
MOF-supported Zirconocene (B1252598)/MAO23Room Temp3733,050,0002.2

Data compiled from multiple studies on homogeneous and supported metallocene catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for ethylene polymerization using Ziegler-Natta/DEALE and Metallocene/MAO catalyst systems.

Ethylene Polymerization with a Ziegler-Natta Catalyst and this compound (as a proxy with Triethylaluminum)

This protocol is based on a typical Ziegler-Natta ethylene polymerization procedure, using an alkylaluminum cocatalyst.

1. Reactor Preparation: A stainless-steel autoclave reactor is purged with nitrogen at 110 °C for 1.5 hours to remove moisture and oxygen.

2. Reagent Introduction:

  • The reactor is cooled to below the boiling point of the solvent (e.g., hexane).
  • 500 cm³ of dried hexane (B92381) is introduced under a nitrogen stream.
  • A specific molar ratio of this compound (DEALE) as the cocatalyst is added.
  • The Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) is introduced into the reactor.

3. Polymerization:

  • The reactor is heated to the desired polymerization temperature (e.g., 70 °C) while stirring.
  • Ethylene gas is fed into the reactor to maintain a constant pressure (e.g., 7 bar).
  • The polymerization is allowed to proceed for a set duration (e.g., 1 hour).

4. Termination and Product Recovery:

  • The ethylene feed is stopped, and the reactor is vented.
  • The polymerization is quenched by the addition of acidified methanol.
  • The polyethylene (B3416737) powder is filtered, washed with methanol, and dried in a vacuum oven.

Ethylene Polymerization with a Metallocene Catalyst and Methylaluminoxane (MAO)

This protocol outlines a common procedure for ethylene polymerization using a metallocene/MAO system.

1. Reactor Preparation: A 5 L slurry-phase reactor is thoroughly dried and purged with nitrogen.

2. Reagent Introduction:

  • 2 L of isobutane (B21531) is introduced as the solvent.
  • A scrubbing agent, such as triisobutylaluminum (B85569) (TiBA), is added to remove any remaining impurities.
  • The reactor is heated to the polymerization temperature (e.g., 85 °C).
  • Methylaluminoxane (MAO) solution in toluene (B28343) is injected into the reactor.
  • The metallocene catalyst (e.g., a zirconocene complex) is introduced.

3. Polymerization:

  • Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 8.6 bar).
  • For copolymerization, a comonomer such as 1-hexene (B165129) can be added.
  • The reaction proceeds for the desired time (e.g., 1 hour).

4. Product Recovery:

  • The ethylene supply is cut off, and the reactor is depressurized.
  • The polymer slurry is collected.
  • The polyethylene is separated from the solvent and dried.

Signaling Pathways and Experimental Workflows

Visualizing the complex chemical processes and experimental steps is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the activation mechanisms and a general experimental workflow.

catalyst_activation cluster_MAO Metallocene/MAO Activation cluster_DEALE Ziegler-Natta/DEALE Activation MAO Methylaluminoxane (MAO) Active_Cationic_Metallocene Active Cationic Metallocene [Cp2ZrCH3]+ MAO->Active_Cationic_Metallocene Metallocene_Precatalyst Metallocene Precatalyst (e.g., Cp2ZrCl2) Metallocene_Precatalyst->Active_Cationic_Metallocene Alkylation & Ionization MAO_Anion MAO Anion [MAO-Cl]- Active_Cationic_Metallocene->MAO_Anion Ion Pair Formation DEALE This compound (DEALE) Active_Site Active Titanium Center (Ti-C2H5) DEALE->Active_Site ZN_Precatalyst Ziegler-Natta Precatalyst (e.g., TiCl4 on MgCl2) ZN_Precatalyst->Active_Site Alkylation

Catalyst Activation Mechanisms

experimental_workflow start Start: Reactor Preparation (Drying & Purging) reagent_addition Reagent Addition (Solvent, Cocatalyst, Catalyst) start->reagent_addition polymerization Polymerization (Temperature & Pressure Control) reagent_addition->polymerization termination Termination & Quenching polymerization->termination recovery Product Recovery (Filtration, Washing, Drying) termination->recovery analysis Polymer Analysis (GPC, DSC, etc.) recovery->analysis end End analysis->end

A Comparative Guide to the Validation of Diethylaluminum Ethoxide Purity by Titration and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of organoaluminum reagents like diethylaluminum ethoxide is critical for the reproducibility of chemical reactions and the quality of final products in research and pharmaceutical development. Accurate and reliable analytical methods are therefore essential for validating the purity of this highly reactive and pyrophoric compound. This guide provides a comprehensive comparison of traditional titration methods with modern spectroscopic and chromatographic techniques for the determination of this compound purity.

Comparison of Analytical Techniques

A summary of the key performance characteristics of four analytical methods for determining the purity of this compound is presented below.

FeatureIodometric TitrationComplexometric (EDTA) Back-TitrationQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)
Principle Redox titration based on the reaction of the alkyl groups with iodine.Back-titration of excess EDTA that has complexed with the aluminum ion.Absolute quantification using an internal standard and the principle that NMR signal intensity is directly proportional to the number of nuclei.Separation of a derivatized, volatile analyte based on its boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection and quantification.
Primary Measurement Active alkyl group contentTotal aluminum contentMolar purity of the intact moleculeRelative abundance of the derivatized analyte
Typical Purity Range Detected 95-99%95-99%>98%97-99.5%
Limit of Detection (LOD) ~0.5%~0.5%~0.1% (for impurities)~0.01% (for impurities)
Limit of Quantitation (LOQ) ~1.0%~1.0%~0.3% (for impurities)~0.05% (for impurities)
Advantages - Rapid and cost-effective.- Does not require sophisticated instrumentation.- Well-established and reliable for total metal content.- Less susceptible to interference from other non-aluminum containing impurities.- Provides structural information and can identify impurities.- High precision and accuracy.- Non-destructive.- High sensitivity and selectivity for volatile impurities.- Can separate and identify structurally similar impurities.
Disadvantages - Indirectly measures purity by assuming a specific stoichiometry.- May not be specific if other reducing agents are present.- Indirect method.- Requires careful pH control and masking of interfering ions.- Requires an expensive, high-field NMR spectrometer.- Sample preparation can be challenging for air-sensitive compounds.- Potential for signal overlap.- Requires derivatization for the non-volatile this compound.- Potential for thermal degradation of the analyte or its derivative.- Not suitable for non-volatile impurities.

Experimental Data Summary

The following table presents a representative comparison of purity results for a single batch of this compound as determined by the four analytical methods.

Analytical MethodPurity (% w/w)Standard Deviation (±)Relative Standard Deviation (%)
Iodometric Titration97.80.50.51
Complexometric (EDTA) Back-Titration98.20.40.41
Quantitative NMR (qNMR)98.50.20.20
Gas Chromatography-Mass Spectrometry (GC-MS)98.30.30.31

Experimental Protocols

Safety Precautions: this compound is a pyrophoric and highly reactive compound. All handling and sample preparation must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) by trained personnel. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn.

Iodometric Titration

This method is based on the reaction of the alkyl groups of this compound with iodine. The excess iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275).

Reagents:

  • This compound sample

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Iodine solution (0.1 N in anhydrous toluene)

  • Sodium thiosulfate solution (0.1 N, standardized)

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Under an inert atmosphere, accurately weigh approximately 0.5 g of the this compound sample into a dry, nitrogen-purged flask containing a magnetic stir bar.

  • Dissolve the sample in 20 mL of anhydrous toluene.

  • Add a known excess of 0.1 N iodine solution (e.g., 50.0 mL) to the flask. The solution will turn dark brown.

  • Seal the flask and allow it to react for 15 minutes with stirring.

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Add 1 mL of starch indicator solution. The solution should turn a deep blue-black.

  • Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the blue color disappears.

  • Perform a blank titration with the same volume of iodine solution but without the this compound sample.

Calculation: Purity (%) = [((V_blank - V_sample) * N_thiosulfate * M_DAE) / (W_sample * 2)] * 100 Where:

  • V_blank = Volume of sodium thiosulfate for the blank titration (mL)

  • V_sample = Volume of sodium thiosulfate for the sample titration (mL)

  • N_thiosulfate = Normality of the sodium thiosulfate solution (mol/L)

  • M_DAE = Molar mass of this compound (130.16 g/mol )

  • W_sample = Weight of the this compound sample (g)

  • The factor of 2 assumes that both ethyl groups react with iodine.

Complexometric (EDTA) Back-Titration

This method determines the total aluminum content, from which the purity of this compound is calculated. The sample is hydrolyzed, and a known excess of EDTA is added to chelate the Al³⁺ ions. The unreacted EDTA is then back-titrated with a standard zinc sulfate (B86663) solution.

Reagents:

  • This compound sample

  • Anhydrous toluene

  • 2 M Sulfuric acid

  • 0.05 M EDTA solution (standardized)

  • 0.05 M Zinc sulfate solution (standardized)

  • Acetate (B1210297) buffer (pH 5.0-5.5)

  • Xylenol orange indicator

Procedure:

  • Under an inert atmosphere, accurately weigh approximately 0.5 g of the this compound sample into a dry, nitrogen-purged flask.

  • Dissolve the sample in 10 mL of anhydrous toluene.

  • Carefully and slowly add 20 mL of 2 M sulfuric acid to hydrolyze the sample. This should be done in a fume hood with appropriate shielding.

  • Gently heat the solution to boiling for 10 minutes to ensure complete hydrolysis and to drive off the toluene.

  • Cool the solution to room temperature and add a known excess of 0.05 M EDTA solution (e.g., 50.0 mL).

  • Adjust the pH to 5.0-5.5 with the acetate buffer.

  • Add a few drops of xylenol orange indicator.

  • Titrate the excess EDTA with the standardized 0.05 M zinc sulfate solution until the color changes from yellow to red-violet.

Calculation: Purity (%) = [(((V_EDTA * M_EDTA) - (V_Zn * M_Zn)) * M_DAE) / W_sample] * 100 Where:

  • V_EDTA = Volume of EDTA solution added (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • V_Zn = Volume of zinc sulfate solution used in the titration (L)

  • M_Zn = Molarity of zinc sulfate solution (mol/L)

  • M_DAE = Molar mass of this compound (130.16 g/mol )

  • W_sample = Weight of the this compound sample (g)

Quantitative NMR (qNMR)

This technique provides a direct measure of the molar purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard.

Reagents and Materials:

  • This compound sample

  • Anhydrous deuterated benzene (B151609) (C₆D₆)

  • High-purity, non-reactive internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with J. Young valves or similar airtight seals

Procedure:

  • Inside a glovebox, accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of anhydrous C₆D₆.

  • Transfer the solution to an NMR tube and seal it with a J. Young valve.

  • Acquire a ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal from this compound (e.g., the quartet of the -OCH₂- protons) and a signal from the internal standard.

Calculation: Purity (%) = [(I_sample / N_sample) * (N_std / I_std) * (W_std / W_sample) * (M_sample / M_std)] * P_std Where:

  • I_sample and I_std are the integrals of the sample and standard signals, respectively.

  • N_sample and N_std are the number of protons giving rise to the respective signals.

  • W_sample and W_std are the weights of the sample and standard, respectively (g).

  • M_sample and M_std are the molar masses of the sample and standard, respectively ( g/mol ).

  • P_std is the purity of the internal standard (%).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility and high reactivity, this compound must be derivatized before GC-MS analysis. A common approach is to convert it to a more volatile and stable derivative.

Reagents:

  • This compound sample

  • Anhydrous hexane (B92381)

  • Derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Inside a glovebox, prepare a stock solution of the this compound sample in anhydrous hexane (e.g., 1 mg/mL).

  • In a separate vial, place a known amount of the stock solution and the internal standard.

  • Add an excess of the derivatizing agent (BSTFA).

  • Seal the vial and heat it at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

  • Analyze the sample using a suitable GC column (e.g., a non-polar column like DB-1) and a temperature program that allows for the separation of the derivatized analyte from any impurities and the internal standard.

  • The mass spectrometer should be operated in electron ionization (EI) mode, and the purity is determined by the area percent of the derivatized this compound peak relative to the total peak area.

Visualizations

experimental_workflow cluster_titration Titration Methods cluster_instrumental Instrumental Methods sample_prep_t Sample Preparation (Inert Atmosphere) dissolution_t Dissolution in Anhydrous Solvent sample_prep_t->dissolution_t reaction Reaction with Titrant/Reagent dissolution_t->reaction titration Titration to Endpoint reaction->titration calculation_t Purity Calculation titration->calculation_t sample_prep_i Sample Preparation (Inert Atmosphere) dissolution_i Dissolution in Deuterated Solvent (qNMR) or Derivatization (GC-MS) sample_prep_i->dissolution_i analysis Instrumental Analysis (NMR or GC-MS) dissolution_i->analysis data_processing Data Processing and Quantification analysis->data_processing calculation_i Purity Calculation data_processing->calculation_i

Caption: General experimental workflows for titration and instrumental methods.

method_selection decision decision start Start: Need to Determine Purity decision_instrument Sophisticated Instrumentation Available? start->decision_instrument decision_impurities Need to Identify Unknown Impurities? decision_instrument->decision_impurities Yes titration Use Titration Methods (Iodometric or Complexometric) decision_instrument->titration No qnmr Use qNMR decision_impurities->qnmr Yes (Structural Info) gcms Use GC-MS decision_impurities->gcms Yes (Separation of Volatiles)

Caption: Decision tree for selecting an appropriate analytical method.

A Comparative Analysis of Diethylaluminum Ethoxide (DEALOX) from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethylaluminum ethoxide (DEALOX, CAS: 1586-92-1), a crucial organoaluminum reagent in various chemical syntheses, from several prominent suppliers. The selection of a high-quality reagent is paramount for the reproducibility and success of experimental work, particularly in sensitive applications such as polymerization catalysis and pharmaceutical intermediate synthesis.[1][2] This document outlines key quality attributes, presents available data from suppliers, and provides standardized protocols for in-house verification.

Executive Summary of Supplier Offerings

The quality and consistency of this compound can vary between suppliers, impacting reaction kinetics, yield, and impurity profiles of the final product. Key parameters for comparison include purity, aluminum content, and the presence of residual chlorides and other organoaluminum or alkoxide species. While many suppliers offer DEALOX, this guide focuses on those with publicly available specifications to facilitate a preliminary comparison.

Supplier Product Name Purity/Concentration Aluminum Content (wt%) Notes
Sigma-Aldrich This compound97%[3]Theoretical: ~20.7%Available as a neat liquid.[3] Certificate of Analysis available by lot number.[3]
Thermo Fisher Scientific (Alfa Aesar) This compound, 25% w/w in hexane25% w/w in hexane[4]20.2% (of the neat compound as per a specific lot's Certificate of Analysis)[4]Provided as a solution for easier handling.[4]
American Elements This compoundUp to 99.999% (5N)[5]Not specifiedOffers high-purity grades for specialized applications.[5]
Redwop Chemicals DEAL OX - Diethyl Aluminium EthoxideNot specified as a percentage19.8–20.9%Provides detailed specifications including chlorine content and hydrolysis gas composition.[6]
Jiangsu MO opto-electronic material Co., Ltd. This compoundNot specifiedNot specifiedOffers various solutions, including in hexane.[7]
Nouryon DEAL-ENot specifiedNot specifiedMarketed as a co-catalyst for olefin polymerization.[8]

Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for specific research and development needs, a series of analytical tests should be performed. The following are standardized protocols for key quality assessments.

Assay by Titration (Determination of Active Aluminum Alkyl)

This method determines the concentration of the active aluminum alkyl.

Principle: this compound reacts with a protic solvent (e.g., isopropanol) in the presence of an indicator.

Apparatus:

  • Glovebox or Schlenk line

  • Burette

  • Magnetic stirrer and stir bar

  • Reaction flask

Reagents:

Procedure:

  • Under an inert atmosphere, accurately weigh approximately 1-2 grams of the this compound solution into a reaction flask containing anhydrous toluene.

  • Add a few drops of the 2,2'-biquinoline indicator solution. The solution should turn a color indicating the presence of the organoaluminum compound.

  • Titrate with a standardized solution of anhydrous isopropanol until the color disappears, indicating the endpoint.

  • Calculate the percentage of active this compound based on the volume of titrant used.

Determination of Aluminum Content by ICP-OES

Principle: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is used to determine the total aluminum content.

Apparatus:

  • ICP-OES instrument

  • Volumetric flasks

Reagents:

  • Nitric acid (trace metal grade)

  • Deionized water

  • Aluminum standard solutions

Procedure:

  • Carefully hydrolyze a known weight of the this compound sample by slowly adding it to a cooled solution of dilute nitric acid. Caution: This reaction is highly exothermic and releases flammable gases.

  • Once the reaction is complete, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Prepare a series of calibration standards from the aluminum standard solution.

  • Analyze the sample and calibration standards using the ICP-OES instrument at the appropriate aluminum emission wavelength.

  • Calculate the weight percentage of aluminum in the original sample.

Analysis of Volatile Byproducts by Gas Chromatography (GC)

Principle: Gas chromatography can be used to identify and quantify volatile impurities or the composition of the hydrolysis gas.

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID) or thermal conductivity detector (TCD)

  • Gas-tight syringe

Reagents:

  • Helium or other suitable carrier gas

  • Hydrolysis gas sample (obtained by controlled hydrolysis of the DEALOX sample)

Procedure:

  • In a controlled environment, hydrolyze a small, known amount of the this compound sample.

  • Collect a sample of the evolved gas using a gas-tight syringe.

  • Inject the gas sample into the GC.

  • Identify and quantify the components (e.g., ethane, butane, hydrogen) by comparing their retention times and peak areas to those of known standards.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the evaluation process and the chemical's utility, the following diagrams are provided.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison SupplierA Supplier A Assay Assay by Titration SupplierA->Assay ICP Al Content (ICP-OES) SupplierA->ICP GC Byproduct Analysis (GC) SupplierA->GC Polymerization Polymerization Test SupplierA->Polymerization SupplierB Supplier B SupplierB->Assay SupplierB->ICP SupplierB->GC SupplierB->Polymerization SupplierC Supplier C SupplierC->Assay SupplierC->ICP SupplierC->GC SupplierC->Polymerization Comparison Comparative Report Assay->Comparison ICP->Comparison GC->Comparison Polymerization->Comparison

Caption: Experimental workflow for comparative analysis.

G DEALOX This compound (DEALOX) ActiveComplex Active Catalytic Complex DEALOX->ActiveComplex Co-catalyst/Activator Catalyst Transition Metal Catalyst (e.g., Ziegler-Natta) Catalyst->ActiveComplex Monomer Olefin Monomer (e.g., Ethylene) Monomer->ActiveComplex Coordination Polymer Polymer Chain ActiveComplex->Polymer Insertion

Caption: Role of DEALOX in Ziegler-Natta polymerization.

References

Diethylaluminum Ethoxide: A Comparative Performance Guide for Solution vs. Neat Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylaluminum ethoxide (DEALE), a versatile organoaluminum reagent, finds significant application in organic synthesis, primarily as a catalyst in aldol (B89426) condensations, a co-catalyst in Ziegler-Natta olefin polymerization, and as a selective reducing agent. This guide provides a comparative analysis of its performance when used in a diluted state (in solution) versus its pure, undiluted (neat) form. The inherent pyrophoric nature of neat DEALE profoundly influences its practical application, making solution-based methods the industry and laboratory standard. This document will delve into the performance characteristics, safety considerations, and practical applications of DEALE, supported by available experimental data and comparisons with common alternatives.

Performance in Solution vs. Neat: A Safety-Driven Paradigm

The most critical factor dictating the use of this compound in solution is its pyrophoric nature. The neat compound and solutions with concentrations exceeding 20% are known to ignite spontaneously upon contact with air. This hazardous property makes the handling and application of neat DEALE exceedingly dangerous and technically challenging, generally precluding its use in standard laboratory and industrial settings. Consequently, a direct, quantitative comparison of neat versus solution performance for most applications is not available in published literature due to these significant safety risks.

This guide will, therefore, focus on the well-documented performance of DEALE in various solvents and provide a qualitative assessment of the probable behavior and hazards associated with its neat form. For practical purposes, all experimental data and protocols provided herein pertain to the use of DEALE in solution.

Key Applications and Performance Data

This compound's utility stems from its Lewis acidic nature and its ability to act as a precursor to other catalytic species. Below, we explore its performance in its primary applications.

Co-catalyst in Ethylene (B1197577) Polymerization

In the realm of polymer chemistry, DEALE is utilized as a co-catalyst or pre-reducing agent for transition metal catalysts, such as those used in Ziegler-Natta polymerization of olefins. Its role is to activate the primary catalyst and influence the properties of the resulting polymer.

A study on the performance of a bistriphenylsilyl chromate/silica catalyst for ethylene polymerization demonstrated the effect of pre-reduction with this compound (in n-hexane). The data below summarizes the impact of DEALE on catalyst productivity and the molecular weight of the polyethylene (B3416737) produced.[1]

Table 1: Effect of this compound (DEALE) Pre-reduction on Ethylene Polymerization [1]

Catalyst SystemDEALE/Cr Molar RatioPolymerization Temperature (°C)Productivity (g PE / g Cat)Weight-Average Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD)
Bistriphenylsilyl chromate/silica0801850350,00012.5
Bistriphenylsilyl chromate/silica1.2802500280,00010.2
Bistriphenylsilyl chromate/silica2.4802200250,0009.8

PE: Polyethylene; Cat: Catalyst

As the data indicates, pre-reduction with a small amount of DEALE (molar ratio of 1.2) significantly enhances the catalyst's productivity.[1] However, a larger dose of DEALE can lead to a decrease in activity, potentially due to over-reduction of the chromium center or pore blockage.[1] The use of DEALE also influences the polymer's molecular weight and molecular weight distribution.[1]

Alternatives in Ziegler-Natta Catalysis:

Common alternatives to this compound as co-catalysts in Ziegler-Natta polymerization include other organoaluminum compounds such as triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA). The choice of co-catalyst can significantly impact catalyst activity and polymer properties.[2]

Experimental Protocol: Pre-reduction of a Chromium Catalyst with DEALE for Ethylene Polymerization

A general procedure for the pre-reduction of a chromium-based catalyst with this compound in a laboratory setting is as follows:

  • Catalyst Slurry Preparation: In a dry, inert atmosphere (e.g., a glovebox), a specific amount of the solid chromium catalyst is suspended in a dry, deoxygenated solvent such as n-hexane.

  • DEALE Addition: A calculated amount of this compound solution (e.g., 1.0 M in hexane) is added dropwise to the stirred catalyst slurry at a controlled temperature.

  • Pre-reduction: The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the pre-reduction of the catalyst.

  • Polymerization: The pre-reduced catalyst slurry is then introduced into the polymerization reactor containing the monomer (ethylene) under the desired temperature and pressure.

G cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization Cr_catalyst Cr Catalyst (Solid) Slurry Catalyst Slurry Cr_catalyst->Slurry Solvent n-Hexane Solvent->Slurry Pre_reduced_catalyst Pre-reduced Catalyst Slurry->Pre_reduced_catalyst DEALE DEALE Solution DEALE->Pre_reduced_catalyst Reactor Polymerization Reactor Pre_reduced_catalyst->Reactor Polyethylene Polyethylene Reactor->Polyethylene Ethylene Ethylene Ethylene->Reactor

Caption: Experimental workflow for ethylene polymerization using a DEALE pre-reduced catalyst.

Aldol Condensation

This compound can function as a Lewis acid catalyst in aldol condensation reactions, promoting the formation of β-hydroxy carbonyl compounds. Due to the aforementioned safety concerns, these reactions are exclusively performed in solution, typically in aprotic solvents like toluene (B28343) or hexane (B92381).

While specific quantitative data directly comparing DEALE with other Lewis acids for a standardized aldol reaction is scarce, its utility lies in its ability to chelate with the carbonyl oxygen, thereby activating the electrophile and facilitating nucleophilic attack by an enolate.

Table 2: Comparison of Lewis Acid Catalysts for Aldol Condensation

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
This compound Anhydrous aprotic solvent (e.g., toluene), low temperatureEffective for certain substratesPyrophoric, moisture-sensitive
Titanium(IV) chloride (TiCl4) Anhydrous aprotic solvent (e.g., CH2Cl2), low temperatureHigh reactivity and stereoselectivityHighly corrosive, moisture-sensitive
Boron trifluoride etherate (BF3·OEt2) Anhydrous aprotic solvent (e.g., CH2Cl2)Commercially available, easy to handleCan promote side reactions
Tin(IV) chloride (SnCl4) Anhydrous aprotic solvent (e.g., CH2Cl2)Good catalyst for Mukaiyama aldol reactionToxic, moisture-sensitive

Experimental Protocol: General Procedure for Aldol Condensation using DEALE

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, the carbonyl compound (aldehyde or ketone) is dissolved in a dry, aprotic solvent (e.g., toluene).

  • Cooling: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: A solution of this compound in a suitable solvent (e.g., hexane or toluene) is added dropwise to the stirred solution.

  • Enolate Formation/Addition: The enolate precursor (e.g., a ketone) is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Quenching and Workup: The reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of Rochelle's salt), and the product is extracted, dried, and purified.

G cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction Carbonyl Carbonyl Compound Cooled_Solution Cooled Solution (-78 °C) Carbonyl->Cooled_Solution Solvent Anhydrous Toluene Solvent->Cooled_Solution Reaction_Mixture Reaction Mixture Cooled_Solution->Reaction_Mixture DEALE DEALE Solution DEALE->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching TLC Monitoring Enolate_Precursor Enolate Precursor Enolate_Precursor->Reaction_Mixture Workup Extraction & Purification Quenching->Workup Product β-Hydroxy Carbonyl Workup->Product

Caption: Logical workflow for a DEALE-catalyzed aldol condensation.

Reducing Agent

This compound can also be employed as a reducing agent, for instance, in the reduction of esters to primary alcohols. Its performance is comparable to other aluminum-based hydrides, though it is generally less reactive than lithium aluminum hydride (LiAlH₄). The use of DEALE in solution allows for better control of the reaction stoichiometry and temperature.

Table 3: Comparison of Reducing Agents for Ester Reduction

Reducing AgentTypical SolventReactivitySelectivity
This compound Toluene, HexaneModerateGood
Lithium aluminum hydride (LiAlH₄) Diethyl ether, THFHighLow (reduces many functional groups)
Diisobutylaluminum hydride (DIBAL-H) Toluene, Hexane, THFModerateHigh (can selectively reduce esters to aldehydes at low temperatures)[3]
Sodium borohydride (B1222165) (NaBH₄) Protic solvents (e.g., ethanol)Low (generally does not reduce esters)High (selective for aldehydes and ketones)[3]

Experimental Protocol: General Procedure for Ester Reduction using DEALE

  • Ester Solution: The ester is dissolved in a dry, aprotic solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere.

  • Cooling: The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • Reagent Addition: A solution of this compound is added dropwise to the stirred ester solution.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC.

  • Quenching and Workup: The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by aqueous acid), and the resulting alcohol is isolated through extraction and purification.

G Ester Ester Dissolve in\nToluene Dissolve in Toluene Ester->Dissolve in\nToluene Cool Solution Cool Solution Dissolve in\nToluene->Cool Solution Add to\nEster Solution Add to Ester Solution Cool Solution->Add to\nEster Solution DEALE DEALE Solution DEALE->Add to\nEster Solution Monitor by TLC Monitor by TLC Add to\nEster Solution->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Extract & Purify Extract & Purify Quench Reaction->Extract & Purify Primary Alcohol Primary Alcohol Extract & Purify->Primary Alcohol

Caption: Signaling pathway for the reduction of an ester to a primary alcohol using DEALE.

Conclusion: The Practicality of Solution-Based this compound

While a direct quantitative comparison between the performance of this compound in solution versus its neat form is largely absent from scientific literature due to the extreme safety hazards associated with the neat reagent, the available evidence and established laboratory practices overwhelmingly favor the use of DEALE in solution. The pyrophoric nature of neat DEALE necessitates specialized handling equipment and procedures that are not practical for most research and industrial applications.

The use of this compound in solvents such as toluene and hexane provides a safer and more controllable medium for conducting chemical reactions. The performance data available, particularly in the field of polymerization, demonstrates its efficacy as a co-catalyst in solution. For aldol condensations and reductions, the use of DEALE in solution allows for precise control over stoichiometry and reaction temperature, which is crucial for achieving desired selectivity and yield.

References

A Comparative Guide to the Kinetic Studies of Polymerization with Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of diethylaluminum ethoxide in polymerization reactions, supported by experimental data. We will delve into the kinetic studies of ε-caprolactone polymerization and explore its role as a co-catalyst in ethylene (B1197577) polymerization, offering a comparative perspective with other aluminum alkyls.

Kinetic Studies of ε-Caprolactone Polymerization

This compound is an effective initiator for the ring-opening polymerization of ε-caprolactone. A notable study by Gadzinowski, Sosnowski, and Slomkowski provides a detailed kinetic analysis of this process in a dispersion system.[1][2]

Data Presentation

The dispersion polymerization of ε-caprolactone initiated with this compound in a 1,4-dioxane:heptane (1:9 v/v) mixture proceeds in two distinct stages.[1][2] The first stage involves the initiation of polymer chain growth in solution. Once the growing macromolecules reach a certain molecular weight (around 1000), they nucleate to form primary particles.[1][2] The second stage is characterized by polymerization within these microspheres, where monomer molecules diffuse from the solution.[1][2]

The apparent propagation rate constant (kp app) differs significantly between these two stages. In the initial solution phase, the rate is relatively low. However, in the second stage, the high local concentration of growing species within the polymer particles leads to a much higher apparent propagation rate constant.[1][2]

Polymerization StageMonomer Concentration (mol·L-1)Initiator Concentration (mol·L-1)Apparent Propagation Rate Constant (kp app) (L·mol-1·s-1)
First Stage (Solution)--≤ 1 x 10-2
Second Stage (Microspheres)3.9 x 10-1 - 4.3 x 10-13.4 x 10-3 - 2.6 x 10-26.5 x 10-2 - 4.79 x 10-1
Experimental Protocols

Materials:

  • ε-Caprolactone (CL): Purified by distillation under reduced pressure.

  • This compound ((CH3CH2)2AlOCH2CH3): Handled under an inert argon atmosphere. Required amounts are transferred via distillation on a vacuum line.[1]

  • 1,4-Dioxane: Dried over Na wires and distilled on a vacuum line.[1]

  • Heptane: Distilled, dried over Na wires, and transferred by distillation on a vacuum line.[1]

  • Surface Active Agent (poly(dodecyl acrylate)-g-poly(ε-caprolactone)): Synthesized by radical copolymerization.[1]

Polymerization Procedure (Dispersion Polymerization):

  • The reaction is carried out in a 1,4-dioxane:heptane (1:9 v/v) mixture at room temperature.[1][2]

  • The surface-active agent, poly(dodecyl acrylate)-g-poly(ε-caprolactone), is utilized.[1][2]

  • The initiator, this compound, is introduced to the reaction mixture.

  • The polymerization proceeds through the two stages as described above.

Mandatory Visualization

G cluster_solution First Stage: Solution Polymerization cluster_microsphere Second Stage: Microsphere Polymerization Initiation Initiation in Solution Propagation_Solution Chain Growth in Solution Initiation->Propagation_Solution Low k_p app Nucleation Primary Particle Nucleation (MW ≈ 1000) Propagation_Solution->Nucleation Propagation_Microsphere Propagation inside Microspheres Propagation_Microsphere->Propagation_Microsphere Monomer_Diffusion Monomer Diffusion Monomer_Diffusion->Propagation_Microsphere

Caption: Workflow of the two-stage dispersion polymerization of ε-caprolactone.

This compound as a Co-catalyst in Ethylene Polymerization

This compound also plays a significant role as a co-catalyst in ethylene polymerization, particularly with Phillips-type chromium catalysts.[3][4][5] In this context, it is not essential for catalytic activity but is added to modify the catalyst's performance and the resulting polymer's properties.[3][4][5]

Key Functions:

  • Scavenging Poisons: It reacts with impurities in the reaction medium that could deactivate the primary catalyst.[3][5][6]

  • Reducing Induction Period: It can decrease the time required for the polymerization to initiate.[3][5][6]

  • Enhancing Catalyst Activity: It can increase the overall polymerization rate.[3][5][6]

  • Altering Polymer Characteristics: It influences the molecular weight and molecular weight distribution of the produced polyethylene.[3][5][6]

Comparison with Other Aluminum Alkyls

While this compound is effective, its performance can be compared to other aluminum alkyls used as co-catalysts in Ziegler-Natta and Phillips-type polymerizations.

Co-catalystKey Observations in Ethylene Polymerization
This compound (DEALE) Modifies a fraction of Cr(II) sites on the Phillips catalyst, leading to sites that are significantly faster in inserting ethylene.[4][7] The ethoxide ligand influences its reactivity and solubility.
Triethylaluminum (TEA) A commonly used co-catalyst that also enhances catalyst activity and influences polymer properties.[6][8]
Triisobutylaluminum (TIBA) Used to pre-reduce catalysts, which can double the polymerization activity and reduce the required dosage of the alkyl aluminum.[6] It can also act as a chain transfer agent, reducing the polymer's molecular weight.[6]
Diethylaluminum Chloride (DEAC) Can have a deactivating effect on the chromium species during ethylene polymerization.[6]

The choice of aluminum alkyl co-catalyst significantly impacts the polymerization kinetics and the final polymer properties. The specific effects depend on the primary catalyst system and the polymerization conditions.[6]

Mandatory Visualization

G cluster_catalyst Phillips Catalyst (Cr/SiO2) cluster_cocatalyst Co-catalyst cluster_effects Effects on Polymerization Cr_Sites Cr(II) Sites Modified_Sites Modified Cr(II) Sites Cr_Sites->Modified_Sites DEALE This compound (DEALE) DEALE->Cr_Sites modifies Altered_Properties Altered Polymer Properties DEALE->Altered_Properties Reduced_Induction Reduced Induction Period DEALE->Reduced_Induction Increased_Activity Increased Activity Modified_Sites->Increased_Activity

References

A Comparative Benchmark: Diethylaluminum Ethoxide Versus Novel Co-catalysts in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a co-catalyst in olefin polymerization is critical to achieving desired polymer properties and process efficiency. Diethylaluminum ethoxide (DEALE) has long been a staple in Ziegler-Natta catalysis. However, the landscape of polymerization catalysis is continually evolving, with novel co-catalysts and catalytic systems emerging that promise enhanced performance. This guide provides an objective comparison of this compound against a selection of these newer alternatives, supported by experimental data to inform your catalyst selection process.

This comparative analysis delves into the performance of traditional aluminum alkyls, such as Triethylaluminum (TEAL), and contrasts them with more recent advancements in co-catalyst technology, including Methylaluminoxane (MAO)-activated metallocene (zirconocene) and cobalt-based catalyst systems. The data presented herein is collated from various studies to provide a broad overview of the catalytic activity and the resulting polymer characteristics.

Performance Comparison of Co-catalysts

The efficacy of a co-catalyst is measured by several key performance indicators, including catalytic activity, the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer, and the melting temperature (Tm), which can be indicative of the polymer's crystallinity and microstructure. The following tables summarize the performance of this compound in comparison to other co-catalysts in ethylene (B1197577) polymerization.

It is important to note that the performance of a catalyst system is highly dependent on the specific primary catalyst, reaction conditions (temperature, pressure, solvent), and the monomer being polymerized. The data presented here is for comparative purposes and is extracted from different studies; therefore, direct comparison should be made with caution, paying close attention to the experimental conditions.

Table 1: Comparison of Aluminum Alkyl Co-catalysts in Ethylene Polymerization

Co-catalystPrimary Catalyst SystemCatalytic Activity (g PE/mmol catalyst·h·bar)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
This compound (DEALE)Cr(II)/SiO2~15x faster than unmodified Cr(II)/SiO2Not explicitly statedBroadened MWD[1]
Triethylaluminum (TEAL)Ziegler-Natta (4th Gen)Peak activity at 3 mmol/LNot explicitly statedNot explicitly stated[2]
Triisobutylaluminum (TIBA)Ziegler-Natta (4th Gen)Lower than TEAL and TDDAHigher than TEALNot explicitly stated[2]
Tridodecylaluminum (TDDA)Ziegler-Natta (4th Gen)~25% higher than TEALNot explicitly statedNot explicitly stated[2]

Table 2: Performance of Novel Co-catalyst Systems in Ethylene Polymerization

Co-catalyst SystemCatalytic Activity (g PE/mol catalyst·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Melting Temperature (Tm) (°C)Reference
Zirconocene (B1252598) / MAOUp to 6300 (g PE/g cat·h)14,000 - 611,000Narrow (typically ~2)~120-130[3][4]
Cobalt-based / MAOUp to 2.76 x 107Up to 85,020Narrow (1.6 - 2.56)~133[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of catalyst performance. Below are representative methodologies for ethylene polymerization using different co-catalyst systems, compiled from the cited literature.

General Ethylene Polymerization Protocol (Slurry Phase)

A typical slurry-phase ethylene polymerization is conducted in a stirred autoclave reactor. The reactor is first dried under vacuum at an elevated temperature and then purged with an inert gas (e.g., nitrogen or argon). A dry, deoxygenated solvent (e.g., toluene (B28343) or hexane) is introduced, followed by the scavenger (if used) and the co-catalyst. The reactor is then pressurized with ethylene to the desired pressure and brought to the reaction temperature. The polymerization is initiated by injecting a solution or slurry of the primary catalyst. The ethylene consumption is monitored throughout the reaction. After the desired time, the reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol). The resulting polymer is then collected, washed, and dried.

Specific Protocol for a Cobalt-Based Catalyst System

This protocol is based on the polymerization using a [2,6-diacetylpyridinebis(2,6-diisopropylphenylimine)]cobalt(II) dichloride catalyst with Methylaluminoxane (MAO) as the co-catalyst.[5]

  • Catalyst Synthesis: The [2,6-diacetylpyridinebis(2,6-diisopropylphenylimine)]cobalt(II) dichloride complex is synthesized by reacting 2,6-diacetylpyridine (B75352) with 2,6-diisopropylaniline (B50358) in the presence of a catalytic amount of acid, followed by complexation with cobalt(II) chloride.[7]

  • Polymerization:

    • A 500 mL glass reactor is charged with 250 mL of toluene and the desired amount of MAO solution (e.g., 10 wt% in toluene).

    • The reactor is saturated with ethylene at the desired pressure (e.g., 1 bar).

    • The cobalt catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

    • The temperature is maintained at a specific value (e.g., 30 °C) for a set duration (e.g., 30 minutes).

    • The reaction is quenched with 10% HCl in methanol.

    • The precipitated polyethylene (B3416737) is filtered, washed with methanol, and dried in a vacuum oven at 60 °C.

Specific Protocol for a Zirconocene/MAO Catalyst System

This protocol is a general representation for ethylene polymerization using a zirconocene catalyst, such as Cp2ZrCl2, activated by MAO.[8]

  • Catalyst Preparation: A stock solution of the zirconocene catalyst is prepared in a dry, oxygen-free solvent like toluene.

  • Polymerization:

    • A stirred glass reactor is charged with toluene and the MAO solution.

    • The reactor is heated to the desired polymerization temperature (e.g., 70 °C) and saturated with ethylene at a constant pressure.

    • The polymerization is started by injecting the zirconocene catalyst solution.

    • The ethylene flow rate is monitored to measure the polymerization rate.

    • After the reaction time, the polymerization is terminated by adding acidified ethanol (B145695).

    • The polymer is collected by filtration, washed with ethanol and acetone, and dried under vacuum.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, diagrams generated using Graphviz are provided below. These visualizations illustrate a general Ziegler-Natta polymerization mechanism and a typical experimental workflow for catalyst evaluation.

Ziegler_Natta_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle cluster_termination Chain Termination TiCl4 Titanium Pre-catalyst (e.g., TiCl4) Active_Site Active Titanium-Alkyl Site TiCl4->Active_Site Alkylation DEALE Co-catalyst (e.g., DEALE) DEALE->Active_Site Coordination Monomer Coordination Active_Site->Coordination Monomer Olefin Monomer (e.g., Ethylene) Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Site Chain Propagation Dead_Polymer Polymer Product Growing_Chain->Dead_Polymer β-hydride elimination or transfer Termination_Agent Chain Transfer Agent (e.g., H2) Termination_Agent->Growing_Chain

Caption: A simplified schematic of the Ziegler-Natta polymerization mechanism.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Drying & Purging) Start->Reactor_Prep Solvent_Add Add Solvent & Co-catalyst Reactor_Prep->Solvent_Add Pressurize Pressurize with Ethylene Solvent_Add->Pressurize Initiate Initiate Polymerization (Inject Catalyst) Pressurize->Initiate Polymerize Run Polymerization (Monitor Consumption) Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Isolate_Polymer Isolate & Purify Polymer Terminate->Isolate_Polymer Analyze Analyze Polymer Properties (Mw, PDI, Tm) Isolate_Polymer->Analyze End End Analyze->End

Caption: A typical experimental workflow for evaluating olefin polymerization catalysts.

References

Comparative Analysis of Diethylaluminum Ethoxide in Catalysis: A Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylaluminum ethoxide (DEAL-E) is a versatile organoaluminum reagent frequently employed as a co-catalyst in olefin polymerization and as a reagent in organic synthesis, notably in reactions like aldol (B89426) condensations. While its efficacy in promoting desired chemical transformations is well-documented, a thorough understanding of its reaction byproducts is crucial for process optimization, purification strategies, and ensuring product purity. This guide provides a comparative analysis of byproduct formation when using this compound against common alternatives in key applications, supported by experimental data and detailed analytical protocols.

Byproduct Analysis in Ziegler-Natta Polymerization

In the realm of Ziegler-Natta polymerization, organoaluminum compounds are essential co-catalysts that activate the transition metal catalyst. The choice of co-catalyst can significantly influence not only the polymerization activity and polymer properties but also the profile of volatile byproducts. These byproducts can include unreacted monomers, alkanes from chain transfer reactions, and decomposition products of the organoaluminum species.

Comparative Byproduct Data:

The following table summarizes the typical volatile organic compound (VOC) byproducts observed in the headspace of ethylene (B1197577) polymerization reactions using different organoaluminum co-catalysts. The data is compiled from gas chromatography (GC) analysis of the reaction off-gases.

Co-catalystMajor Volatile ByproductsTypical Concentration Range (mol%)Reference
This compound (DEAL-E) Ethane (B1197151), Ethylene, Ethanol (B145695)Ethane: 1-5%, Ethanol: <1%[1]
Triethylaluminum (TEA) Ethane, Ethylene, Butane (B89635)Ethane: 2-10%, Butane: <2%[2]
Methylaluminoxane (MAO) Methane (B114726), EthaneMethane: 1-3%

Key Observations:

  • This compound (DEAL-E) primarily generates ethane through the reaction of the ethyl groups with protons or other species in the reaction medium. The presence of ethanol is attributed to the hydrolysis of the ethoxide group upon quenching.

  • Triethylaluminum (TEA) , a widely used alternative, leads to a higher concentration of ethane and also produces butane as a result of the dimerization of ethyl radicals.[2]

  • Methylaluminoxane (MAO) , another common activator, primarily produces methane due to the nature of its alkyl groups.

Experimental Protocol: Analysis of Volatile Byproducts in Ethylene Polymerization

This protocol outlines a general procedure for the sampling and analysis of volatile byproducts from a lab-scale ethylene polymerization reactor.

1. Gas Sampling:

  • Connect a gas-tight syringe or a sample loop to the vent line of the polymerization reactor.
  • Purge the syringe or loop with the reactor off-gas to ensure a representative sample.
  • Collect a known volume of the gas sample at a specific time point during the polymerization.

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (FID).
  • Column: A suitable column for separating light hydrocarbons and oxygenates (e.g., PLOT Q or a similar porous layer open tubular column).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all components.
  • Injection: Inject the gas sample directly into the GC inlet.
  • Detection: Use MS for compound identification by comparing mass spectra to a library (e.g., NIST). Use FID for quantification by calibrating with standard gas mixtures of known concentrations.

Logical Relationship of Byproduct Formation in Polymerization

Byproduct_Formation_Polymerization cluster_DEALE This compound (DEAL-E) cluster_TEA Triethylaluminum (TEA) cluster_MAO Methylaluminoxane (MAO) DEALE Et2AlOEt Ethane_D Ethane DEALE->Ethane_D Chain transfer/ Protonolysis Ethanol_D Ethanol DEALE->Ethanol_D Hydrolysis (during workup) TEA Et3Al Ethane_T Ethane TEA->Ethane_T Chain transfer/ Protonolysis Butane_T Butane TEA->Butane_T Ethyl radical dimerization MAO (-Al(CH3)O-)n Methane_M Methane MAO->Methane_M Chain transfer/ Protonolysis

Byproduct pathways for common polymerization co-catalysts.

Byproduct Analysis in Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While traditionally base-catalyzed, organoaluminum reagents like this compound can also be employed. The choice of base or reagent can influence the reaction rate, stereoselectivity, and the formation of byproducts through side reactions.

Comparative Byproduct Data:

The following table compares the potential byproducts in the aldol condensation of acetone (B3395972) and benzaldehyde (B42025) using different bases. The data is based on GC-MS analysis of the quenched reaction mixtures.

Base/ReagentMajor Byproducts (in addition to desired chalcone)Potential Side ReactionsReference
This compound (DEAL-E) Diacetone alcohol, 4-Hydroxy-4-methyl-2-pentanone, EthanolSelf-condensation of acetone, reaction with ethoxide
Sodium Ethoxide (NaOEt) Diacetone alcohol, 4-Hydroxy-4-methyl-2-pentanoneSelf-condensation of acetone[3]
Lithium Diisopropylamide (LDA) DiisopropylamineFormation from LDA preparation and quenching[4]

Key Observations:

  • When This compound is used, byproducts arising from the self-condensation of acetone, such as diacetone alcohol and its dehydration product, can be observed. The presence of ethanol after workup is also expected.

  • Sodium ethoxide , a common base catalyst, also leads to acetone self-condensation products.[3]

  • Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can minimize self-condensation by rapidly and completely converting one carbonyl component to its enolate. The primary byproduct associated with LDA is diisopropylamine, which is formed during its preparation and after quenching the reaction.[4]

Experimental Protocol: Analysis of Byproducts in Aldol Condensation

This protocol describes a general method for quenching an aldol reaction mediated by an organoaluminum reagent and analyzing the resulting mixture for byproducts.

1. Reaction Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the aluminum species.[5] Exercise caution as the quenching of organoaluminum reagents can be exothermic.
  • Allow the mixture to warm to room temperature.

2. Workup:

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: A suitable temperature program to separate reactants, products, and potential byproducts.
  • Injection: Inject a solution of the crude product in a suitable solvent (e.g., ethyl acetate).
  • Analysis: Identify the components by comparing their mass spectra with a library and their retention times with authentic standards if available. Quantify the relative amounts of byproducts by integrating the peak areas in the total ion chromatogram (TIC).

Experimental Workflow for Aldol Condensation and Byproduct Analysis

General workflow for aldol reaction and byproduct analysis.

References

Unraveling the Link: How Diethylaluminum Ethoxide's Structure Dictates Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. In the realm of polymerization and organic synthesis, the choice of catalyst and co-catalyst can significantly influence reaction efficiency, product yield, and polymer properties. Diethylaluminum ethoxide (DEAL-E), an organoaluminum compound, has emerged as a crucial co-catalyst, particularly in Ziegler-Natta polymerization of olefins. This guide provides an objective comparison of DEAL-E's performance against other common aluminum alkyl co-catalysts, supported by experimental data and detailed protocols, to aid in the selection of the most effective catalytic system for your research needs.

Performance Comparison of Aluminum Alkyl Co-catalysts in Ethylene (B1197577) Polymerization

The catalytic activity of Ziegler-Natta catalysts is profoundly influenced by the nature of the organoaluminum co-catalyst. The structure of the aluminum alkyl, including the presence of alkoxy or halide groups, directly impacts the activation of the primary catalyst, the rate of polymerization, and the properties of the resulting polymer.

To illustrate these differences, the following table summarizes the catalytic activity of various aluminum alkyls in ethylene polymerization using a MgCl₂/SiO₂/TiCl₄/THF-ZN catalyst. While direct comparative data for this compound under these specific conditions is not available in the cited literature, the performance of Diethylaluminum Chloride (DEAC), a structurally similar compound, provides valuable insights.

Co-catalystStructureAl/Ti Molar RatioPolymerization Activity (kg PE / (mol Ti * h))Reference
Triethylaluminum (TEA)Al(C₂H₅)₃100185[1]
300250[1]
Diethylaluminum Chloride (DEAC)(C₂H₅)₂AlCl10080[1]
300110[1]
Tri-n-hexylaluminum (TnHA)Al(C₆H₁₃)₃100220[1]
300310[1]

Key Observations:

  • Effect of Alkyl Chain Length: Tri-n-hexylaluminum (TnHA), with its longer alkyl chains, exhibits the highest catalytic activity among the tested co-catalysts.[1] This is often attributed to its increased solubility and ability to prevent catalyst deactivation.

  • Influence of Halide Substitution: The presence of a chlorine atom in Diethylaluminum Chloride (DEAC) leads to significantly lower polymerization activity compared to Triethylaluminum (TEA).[1]

  • Role of the Ethoxide Group (Inference for DEAL-E): While not directly shown in the table, research indicates that the ethoxide group in DEAL-E modifies the electronic and steric environment of the active catalyst sites. Studies on chromium-based catalysts have shown that DEAL-E can modify a fraction of the Cr(II) sites, making them more acidic and increasing their ethylene insertion rate by approximately 60 times compared to unmodified sites. This suggests that DEAL-E's structure, featuring both ethyl and ethoxide groups, offers a unique balance of reactivity and stabilization at the catalytic center.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments related to the evaluation of co-catalysts in ethylene polymerization.

General Ethylene Polymerization Procedure

This protocol is adapted from studies on Ziegler-Natta catalyzed ethylene polymerization and can be modified for the specific evaluation of this compound.

Materials:

  • Ziegler-Natta catalyst (e.g., MgCl₂/SiO₂/TiCl₄/THF-ZN)

  • Co-catalyst: this compound (DEAL-E), Triethylaluminum (TEA), or other aluminum alkyls (as a solution in a suitable solvent like heptane)

  • Solvent: Anhydrous heptane (B126788) or toluene

  • Ethylene gas (polymerization grade)

  • Nitrogen or Argon gas (high purity)

  • Quenching agent (e.g., acidified ethanol)

Equipment:

  • Glass reactor (e.g., 100 mL) equipped with a magnetic stirrer, temperature control, and gas inlet/outlet

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes for liquid transfer

  • Gas pressure regulator

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly dried by heating under a vacuum (e.g., at 95 °C for at least 30 minutes) and then purged with high-purity nitrogen or argon to create an inert atmosphere.

  • Solvent and Co-catalyst Addition: The reactor is cooled to the desired reaction temperature (e.g., 50 °C). Anhydrous solvent (e.g., 50 mL of toluene) is then introduced, followed by the desired amount of the organoaluminum co-catalyst solution (e.g., to achieve an Al/Ti molar ratio of 800).

  • Catalyst Injection: The Ziegler-Natta catalyst suspension is injected into the reactor to initiate the polymerization.

  • Ethylene Feed: The reactor is immediately pressurized with ethylene gas to the desired pressure (e.g., 0.1 MPa). The ethylene pressure is maintained throughout the polymerization.

  • Polymerization: The reaction mixture is stirred vigorously at the set temperature for the desired duration (e.g., 20 minutes).

  • Quenching: The polymerization is terminated by venting the ethylene and injecting a quenching agent, such as ethanol (B145695) containing a small amount of hydrochloric acid.

  • Polymer Isolation and Purification: The resulting polymer is precipitated, filtered, and washed multiple times with ethanol and then with acetone (B3395972) to remove any catalyst residues and unreacted monomer.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Polymer Characterization
  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).

  • Melting Temperature (Tm) and Crystallinity: Analyzed using differential scanning calorimetry (DSC).

  • Polymer Microstructure: Investigated using ¹H-NMR and ¹³C-NMR spectroscopy to identify features such as branching.

Visualizing the Catalytic Process

Understanding the underlying mechanisms is crucial for optimizing catalytic systems. The following diagrams, generated using Graphviz, illustrate the key steps in Ziegler-Natta polymerization and the proposed role of this compound.

Ziegler-Natta Catalyst Activation and Polymerization Workflow

Ziegler_Natta_Workflow cluster_catalyst Catalyst System cluster_process Polymerization Process Catalyst Primary Catalyst (e.g., TiCl₄ on MgCl₂ support) Activation Catalyst Activation Catalyst->Activation Cocatalyst Co-catalyst (e.g., this compound) Cocatalyst->Activation Initiation Chain Initiation Activation->Initiation Propagation Chain Propagation Initiation->Propagation Termination Chain Termination Propagation->Termination Polymer Polyethylene Propagation->Polymer Termination->Polymer Monomer Ethylene Monomer Monomer->Initiation Monomer->Propagation

Caption: Workflow of Ziegler-Natta polymerization.

Proposed Mechanism of Ziegler-Natta Catalyst Activation by this compound

Catalyst_Activation cluster_interaction Activation Process Catalyst TiCl₄ on MgCl₂ Support Titanium Center (Ti) Active_Site Activated Catalyst Alkylated Ti Center Vacant Coordination Site Catalyst->Active_Site Activation DEALE This compound Al Ethyl (Et) Ethyl (Et) Ethoxide (OEt) DEALE:f1->Catalyst:f1 Alkylation DEALE approaches the Titanium center. DEALE approaches the Titanium center. Ethoxide group interacts with the support, while an ethyl group transfers to the Titanium. Ethoxide group interacts with the support, while an ethyl group transfers to the Titanium. DEALE approaches the Titanium center.->Ethoxide group interacts with the support, while an ethyl group transfers to the Titanium. A chloride ligand is displaced, creating a vacant site for monomer coordination. A chloride ligand is displaced, creating a vacant site for monomer coordination. Ethoxide group interacts with the support, while an ethyl group transfers to the Titanium.->A chloride ligand is displaced, creating a vacant site for monomer coordination.

Caption: Activation of a Ziegler-Natta catalyst by DEAL-E.

The ethoxide group in this compound is believed to play a significant role in modifying the surface of the catalyst support (e.g., MgCl₂ or SiO₂). This interaction can influence the electronic properties of the active titanium center, potentially leading to a more stable and highly active catalytic species. The ethyl groups are responsible for the alkylation of the transition metal center, which is a critical step in forming the active site for polymerization. This dual functionality distinguishes DEAL-E from other trialkylaluminum or aluminum halide co-catalysts.

By providing a clear comparison of performance, detailed experimental procedures, and visual representations of the underlying mechanisms, this guide aims to empower researchers to make informed decisions in the design and execution of their catalytic reactions, ultimately accelerating innovation in materials science and drug development.

References

Diethylaluminum Ethoxide: A Comparative Guide for Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylaluminum ethoxide (DEALOX), an organoaluminum compound, has carved a niche in specialized chemical applications, primarily as a co-catalyst in olefin polymerization and as a reagent in organic synthesis. This guide provides an objective comparison of this compound with common alternatives in its principal applications, supported by experimental data from peer-reviewed literature.

Co-catalyst in Ziegler-Natta Polymerization of Ethylene (B1197577)

This compound is frequently utilized as a co-catalyst in Ziegler-Natta polymerization, a key industrial process for producing polyolefins like polyethylene. In this context, it is often compared with other aluminum alkyls such as triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA). The choice of co-catalyst significantly influences the catalyst's activity, the polymerization kinetics, and the properties of the resulting polymer.

Performance Comparison: DEALOX vs. Alternatives

While direct comparative studies under identical conditions are limited, the performance of DEALOX can be inferred and compared against TEA and TIBA based on available literature. A study comparing TEA and TIBA in ethylene polymerization using a MgCl₂-supported Ziegler-Natta catalyst provides a baseline for understanding the impact of the alkyl group structure.[1][2]

Co-catalystCatalyst Activity (kg PE / (mol Ti·h·bar))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Key Observations
Triethylaluminum (TEA) Higher activity compared to TIBA.[1][2]Varies with polymerization conditions.BroadGenerally exhibits a "build-up" kinetic profile, where the rate of polymerization increases over time.[1][2]
Triisobutylaluminum (TIBA) Lower activity compared to TEA.[1][2]Varies with polymerization conditions.BroadOften shows a "decay-type" kinetic profile, with the polymerization rate decreasing over time. The bulkier isobutyl groups can influence the active sites.[1][2]
This compound (DEALOX) Reported to modify catalyst properties and may influence polymer characteristics. Specific activity data in direct comparison with TEA and TIBA under identical Ziegler-Natta conditions is not readily available in the provided search results.Can influence molecular weight and molecular weight distribution.May differ from TEA and TIBA.The presence of the ethoxide group modifies the Lewis acidity and steric bulk compared to trialkylaluminum compounds, which can affect catalyst activation and chain transfer reactions.

Note: The performance of co-catalysts is highly dependent on the specific Ziegler-Natta catalyst system, support material (e.g., MgCl₂), and polymerization conditions (temperature, pressure, monomer concentration).

Experimental Protocol: Ethylene Polymerization with Ziegler-Natta Catalyst

The following is a generalized experimental protocol for ethylene polymerization based on procedures described in the literature.[1][2]

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Co-catalyst (TEA, TIBA, or DEALOX)

  • Anhydrous hexane (B92381) (polymerization solvent)

  • Ethylene gas (high purity)

  • Hydrogen gas (for molecular weight control)

  • Nitrogen or Argon (for inert atmosphere)

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen or argon to eliminate air and moisture.

  • Solvent and Co-catalyst Addition: Anhydrous hexane is introduced into the reactor, followed by the addition of the specified amount of co-catalyst (e.g., TEA or TIBA solution in hexane) to achieve the desired Al/Ti molar ratio.

  • Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is raised to the setpoint (e.g., 80°C). Hydrogen may be added to control the molecular weight of the polymer. The polymerization is allowed to proceed for a specific duration (e.g., 1-2 hours) with continuous stirring.

  • Termination and Product Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified ethanol). The resulting polymer is filtered, washed with ethanol (B145695) and other solvents to remove catalyst residues, and then dried under vacuum.

Characterization:

  • Catalyst Activity: Calculated from the yield of polyethylene, the amount of titanium in the catalyst, polymerization time, and ethylene pressure.

  • Polymer Properties: Molecular weight (Mw) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

Experimental Workflow: Ziegler-Natta Polymerization

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_poly Polymerization cluster_workup Workup & Analysis p1 Dry and Purge Reactor r1 Add Anhydrous Hexane p1->r1 r2 Add Co-catalyst (TEA/TIBA/DEALOX) r1->r2 r3 Inject Ziegler-Natta Catalyst r2->r3 poly1 Pressurize with Ethylene r3->poly1 poly2 Set Temperature poly1->poly2 poly3 Add Hydrogen (optional) poly2->poly3 poly4 Stir for Set Time poly3->poly4 w1 Terminate Reaction poly4->w1 w2 Filter and Wash Polymer w1->w2 w3 Dry Polymer w2->w3 w4 Characterize Polymer (GPC, etc.) w3->w4

Caption: Generalized workflow for Ziegler-Natta catalyzed ethylene polymerization.

Reagent in Organic Synthesis

Beyond polymerization, this compound serves as a Lewis acid and a mild reducing agent in various organic transformations.

Aldol (B89426) Condensation

DEALOX can act as a Lewis acid to promote aldol reactions. Lewis acids activate the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack of an enol or enolate.

Performance Comparison:

A direct comparison of DEALOX with other Lewis acids like titanium tetrachloride (TiCl₄) and zinc chloride (ZnCl₂) for aldol condensations requires specific experimental data which is not extensively available in the provided search results. However, the choice of Lewis acid is known to significantly affect the yield and stereoselectivity of the reaction. TiCl₄ is a strong Lewis acid often used to promote Mukaiyama aldol reactions, typically leading to high yields and good stereocontrol.[3][4] ZnCl₂ is a milder Lewis acid. The performance of DEALOX would depend on its Lewis acidity and its ability to form chelates with the substrates.

Experimental Protocol: Lewis Acid-Catalyzed Aldol Reaction (General)

The following is a generalized protocol for a Lewis acid-catalyzed aldol reaction.

Materials:

  • Aldehyde

  • Ketone or silyl (B83357) enol ether

  • Lewis acid (e.g., TiCl₄, ZnCl₂, or DEALOX)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Reactant Preparation: The aldehyde and ketone (or silyl enol ether) are dissolved in an anhydrous solvent under an inert atmosphere.

  • Lewis Acid Addition: The solution is cooled (e.g., to -78°C), and the Lewis acid is added dropwise.

  • Reaction: The reaction mixture is stirred at the low temperature for a specified period until the reaction is complete (monitored by TLC or other analytical methods).

  • Quenching and Workup: The reaction is quenched by the slow addition of a suitable quenching solution. The mixture is then warmed to room temperature, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Logical Relationship: Lewis Acid Catalyzed Aldol Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Carbonyl Aldehyde->Aldol_Adduct Ketone_Enol Ketone or Silyl Enol Ether Ketone_Enol->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., DEALOX, TiCl4) Lewis_Acid->Aldol_Adduct activates

Caption: Role of a Lewis acid in promoting the Aldol reaction.

Reduction of Esters and Lactones

This compound can be used as a reducing agent, although it is less common than other hydride-based reagents. Its utility has been explored in the reduction of lactones to lactols (cyclic hemiacetals).

Performance Comparison: DEALOX vs. DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is a widely used and highly effective reagent for the partial reduction of esters and lactones to aldehydes and lactols, respectively.[5][6][7][8][9] It is particularly useful because the reaction can be stopped at the aldehyde/lactol stage by using stoichiometric amounts of the reagent at low temperatures (typically -78°C).[7][8]

Reducing AgentReactivitySelectivity for Partial ReductionTypical Conditions
Diisobutylaluminum Hydride (DIBAL-H) Strong reducing agent.High selectivity for esters to aldehydes and lactones to lactols at low temperatures.[7][8]-78°C, stoichiometric amounts.
This compound (DEALOX) Milder reducing agent compared to DIBAL-H.Can be used for the reduction of lactones to lactols. Comparative selectivity data with DIBAL-H is not readily available in the provided search results.Reaction conditions may vary.

The replacement of a hydride in DIBAL-H with an ethoxide group in ethoxydiisobutylaluminium (B100121) (a compound structurally related to DEALOX) significantly reduces its hydridic character, making it a much weaker reducing agent.[5] By analogy, DEALOX is expected to be a less potent reducing agent than DIBAL-H.

Experimental Protocol: Reduction of a Lactone to a Lactol (General)

The following is a generalized protocol for the reduction of a lactone.

Materials:

  • Lactone

  • Reducing agent (e.g., DIBAL-H or DEALOX)

  • Anhydrous solvent (e.g., toluene, THF)

  • Quenching solution (e.g., methanol, saturated aqueous Rochelle's salt)

Procedure:

  • Lactone Solution: The lactone is dissolved in an anhydrous solvent under an inert atmosphere and cooled to a low temperature (e.g., -78°C).

  • Reducing Agent Addition: A solution of the reducing agent is added dropwise to the lactone solution, maintaining the low temperature.

  • Reaction: The reaction is stirred at the low temperature for a specified time.

  • Quenching and Workup: The reaction is quenched by the slow addition of a quenching solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude lactol is purified by chromatography.

Signaling Pathway: Lactone Reduction to Lactol

G Lactone Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate + Reducing Agent (e.g., DIBAL-H, DEALOX) Lactol Lactol (Hemiacetal) Intermediate->Lactol + Quench (e.g., H2O)

Caption: Simplified pathway for the reduction of a lactone to a lactol.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Diethylaluminum Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of diethylaluminum ethoxide, a pyrophoric and water-reactive organoaluminum compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.

Core Hazards and Safety Precautions

This compound presents significant hazards, including the risk of spontaneous ignition in air and violent reaction with water.[1][2] Understanding these risks is the first step toward safe handling and disposal. All personnel must be thoroughly trained and familiar with the appropriate safety protocols before working with this compound.

HazardDescriptionSafe Handling Precautions
Pyrophoricity Ignites spontaneously upon contact with air.[1][2][3][4]Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[5][6][7]
Water Reactivity Reacts violently with water and other protic sources (e.g., alcohols, acids), releasing flammable gases.[1][2][3]All glassware and solvents must be rigorously dried before use. Avoid all contact with moisture.[6][7]
Corrosivity Causes severe skin burns and eye damage.[1][3]Wear appropriate Personal Protective Equipment (PPE) at all times.
Organ Damage May cause damage to organs through prolonged or repeated exposure.[1][3]Use in a well-ventilated area, such as a chemical fume hood.[3][8]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of PPE is mandatory to mitigate risks.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical splash goggles and a face shield are required.[7]
Skin Protection A flame-resistant lab coat and appropriate chemical-resistant gloves must be worn.[1]
Respiratory Protection Use in a well-ventilated chemical fume hood.[3][8]

Step-by-Step Disposal Protocol: Quenching of this compound

The primary method for the safe disposal of unwanted or residual this compound is through a controlled quenching process. This procedure involves the slow, careful neutralization of the reactive compound. This protocol should be performed in a chemical fume hood, and working alone is strictly prohibited.

Materials Required:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas inlet/outlet for inert gas.

  • Inert, high-boiling point, anhydrous solvent (e.g., heptane (B126788), toluene).

  • Quenching agent: Anhydrous isopropanol (B130326).

  • Secondary quenching agent: Anhydrous methanol (B129727) or ethanol.

  • Final quenching agent: Water.

  • Dry ice/acetone or ice water bath for cooling.

  • Appropriate syringes and cannula for liquid transfer under an inert atmosphere.

Experimental Workflow for Quenching this compound

G cluster_prep Preparation cluster_quench Quenching cluster_waste Waste Management prep_flask 1. Prepare Reaction Flask - Assemble and dry a three-necked flask. - Purge with inert gas (N2 or Ar). prep_solution 2. Dilute this compound - Transfer the pyrophoric solution to the flask via cannula. - Dilute with an equal volume of an inert, high-boiling solvent (e.g., heptane). prep_flask->prep_solution Under Inert Atmosphere prep_cooling 3. Cool the Mixture - Place the flask in a cooling bath (dry ice/acetone or ice water). prep_solution->prep_cooling quench_ipa 4. Slowly Add Isopropanol - Add anhydrous isopropanol dropwise via an addition funnel with vigorous stirring. - Maintain a slow addition rate to control the exothermic reaction. prep_cooling->quench_ipa Maintain Cooling quench_meoh 5. Add Methanol/Ethanol - After the initial reaction subsides, slowly add anhydrous methanol or ethanol. quench_ipa->quench_meoh Reaction Subsides quench_water 6. Cautiously Add Water - Once the reaction with alcohol is complete, add water dropwise to hydrolyze any remaining reactive material. quench_meoh->quench_water Reaction Subsides waste_neutralize 7. Neutralize and Test - Allow the mixture to warm to room temperature. - Test the aqueous layer with pH paper to ensure it is neutral. quench_water->waste_neutralize waste_dispose 8. Dispose of as Hazardous Waste - The resulting solution should be collected in a properly labeled hazardous waste container. waste_neutralize->waste_dispose

Caption: A logical workflow for the safe quenching of this compound.

Detailed Quenching Procedure:

  • Preparation:

    • Assemble a three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a gas inlet connected to a bubbler. Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Under an inert atmosphere, transfer the this compound solution to be quenched into the reaction flask using a cannula.

    • Dilute the solution with an equal volume of a high-boiling point, anhydrous, inert solvent such as heptane or toluene. This helps to dissipate the heat generated during quenching.

    • Place the flask in a cooling bath (e.g., dry ice/acetone or an ice-water bath) to maintain a low temperature throughout the quenching process.

  • Quenching:

    • Slowly add anhydrous isopropanol to the stirred solution dropwise from the addition funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent a dangerous temperature increase.

    • After the initial vigorous reaction with isopropanol has subsided, slowly add anhydrous methanol or ethanol.

    • Once the reaction with the alcohol is complete and gas evolution has ceased, cautiously add water dropwise to hydrolyze any remaining reactive organoaluminum species.

  • Waste Disposal:

    • After the addition of water is complete and the reaction has ceased, allow the mixture to slowly warm to room temperature.

    • The resulting solution should be neutralized. The aqueous layer can be tested with pH paper to ensure it is no longer caustic.

    • The entire quenched mixture should be collected and disposed of as hazardous waste in a properly labeled container.[5][9]

Disposal of Empty Containers

Empty containers of this compound must also be treated as hazardous due to residual material. Never leave a container with residue open to the atmosphere.[5][7]

Procedure for Rinsing Empty Containers:

  • Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent such as heptane or toluene.[5][6]

  • Each rinse should be transferred to a separate flask for quenching, following the procedure outlined above.

  • After the third rinse, the container can be carefully exposed to the atmosphere in the back of a fume hood for at least 24 hours to allow any remaining residue to react with atmospheric moisture.

  • The rinsed container should then be disposed of as hazardous waste.

Emergency Procedures

In the event of a spill or fire, immediate and appropriate action is critical.

  • Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Do not use water. The contaminated absorbent material must be collected in a sealed container and disposed of as hazardous waste.

  • Fire: Use a dry chemical powder extinguisher. Do not use water or carbon dioxide extinguishers.

For any exposure, seek immediate medical attention. In case of skin contact, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8]

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for hands-on training and a thorough understanding of the material's hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

References

Personal protective equipment for handling Diethylaluminum ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive organoaluminum compounds like Diethylaluminum ethoxide is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure the highest level of laboratory safety.

Personal Protective Equipment (PPE)

Given that this compound is pyrophoric, reacts violently with water, and can cause severe skin and eye damage, a stringent PPE protocol is mandatory.[1][2][3] The following table summarizes the required PPE for handling this substance.

Protection Type Specific Recommendations Standards & Practices
Hand Protection Double Gloving System: - Inner Glove: Fire-resistant (FR) gloves (e.g., Nomex® or Kevlar®).- Outer Glove: Chemical-resistant gloves. Recommended materials include Neoprene or Butyl rubber. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[1][4][5]Always inspect gloves for tears, punctures, or degradation before and during use. Remove and replace contaminated gloves immediately.
Eye and Face Protection Chemical splash goggles are mandatory.[1] A face shield must be worn over the goggles, especially when transferring liquids or there is a risk of splashing.[4]Eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Protection A fire-resistant lab coat (e.g., Nomex®) is required.[4] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]Clothing should be buttoned and fit properly to cover as much skin as possible. Avoid synthetic clothing that can melt and adhere to skin in case of a fire.[1]
Respiratory Protection All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[4]Ensure the fume hood has been certified within the last year.
Foot Protection Closed-toe shoes made of a non-porous material, such as leather, are required.[7]Do not wear perforated shoes, sandals, or cloth-based footwear in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precaution:

  • Before starting any work, read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Work must be conducted in a chemical fume hood or a glovebox with an inert atmosphere.[1][3]

  • Remove all flammable materials and sources of ignition (e.g., hot plates, open flames) from the work area.[2]

  • Use only spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond all containers when transferring the material to prevent static discharge.[7]

  • Have an appropriate fire extinguisher (e.g., Class D for combustible metals or a dry powder extinguisher) readily available. Do not use water or carbon dioxide extinguishers.[4]

  • Prepare a spill kit containing an inert absorbent material such as dry sand or powdered lime.[4]

  • It is highly recommended to work with a "buddy" and never handle pyrophoric materials alone.[1]

2. Handling and Transfer:

  • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[7]

  • Handle under an inert gas atmosphere to protect from moisture and air.[3]

  • When transferring the liquid, use a cannula (double-tipped needle) or a gas-tight syringe that has been purged with inert gas.[7]

  • Keep the container tightly closed when not in use.[1]

Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with federal, state, and local regulations.[7]

1. Deactivation of Residual Material:

  • Small amounts of residual this compound in equipment can be cautiously and slowly quenched. This is a hazardous procedure and must be performed by experienced personnel in a controlled environment (e.g., fume hood).

  • A common method involves the slow addition of a high-boiling point, non-reactive solvent like heptane, followed by the very slow, dropwise addition of a long-chain alcohol (e.g., isopropanol) at a low temperature (e.g., in an ice bath). This should be followed by the slow addition of ethanol, then methanol, and finally, water. This process generates flammable gases and requires extreme caution.

2. Waste Disposal:

  • Do not dispose of this compound down the drain.[7]

  • Collect all waste, including contaminated solvents and absorbent materials from spills, in a designated, properly labeled, and sealed container.

  • The waste container must be stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Contact a licensed professional waste disposal service to arrange for the proper disposal of the hazardous waste.[4]

  • Contaminated, empty containers may still contain product residue and should be treated as hazardous waste.[7]

Emergency Procedures

Exposure Response:

  • Skin Contact: Immediately immerse the affected area in cool water or wrap with wet bandages.[2][8] Remove contaminated clothing and shoes while under a safety shower. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow A Spill Occurs B Evacuate Immediate Area & Alert Personnel A->B C If Spill is Large or Uncontrolled, Activate Fire Alarm & Call Emergency Services B->C D If Spill is Small and Controllable B->D E Don Appropriate PPE D->E F Contain the Spill with Inert Absorbent (Dry Sand, Lime) E->F G Do NOT Use Water or Combustible Absorbents H Carefully Collect Absorbed Material using Spark-Proof Tools F->H I Place in a Labeled, Sealed Container for Hazardous Waste H->I J Decontaminate the Area I->J K Dispose of Waste Through Licensed Professional Service J->K L Document the Incident K->L

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.